Product packaging for AT7519(Cat. No.:CAS No. 844442-38-2)

AT7519

Cat. No.: B1666106
CAS No.: 844442-38-2
M. Wt: 382.2 g/mol
InChI Key: OVPNQJVDAFNBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamide is a member of the class of pryrazoles that is 4-amino-1H-pyrazole-3-carboxylic acid in which the primary amino group has been acylated by a 2,6-dichlorobenzoyl group and in which the carboxylic acid has been converted into a carboxamide by formal condensation with the primary amino group of 4-aminopiperidine. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor and an antineoplastic agent. It is a secondary carboxamide, a member of pyrazoles, a dichlorobenzene and a member of piperidines.
AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression. It is developed by Astex for the treatment of solid tumours and haematological malignancies.
CDK Inhibitor this compound is an orally bioavailable small molecule with potential antineoplastic activity. AT7519M selectively binds to and inhibits cyclin dependent kinases (CDKs), which may result in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some types of cancer cells.
AT-7519 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17Cl2N5O2 B1666106 AT7519 CAS No. 844442-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPNQJVDAFNBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233420
Record name AT-7519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844442-38-2
Record name 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844442-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AT-7519
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844442382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-7519
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AT-7519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AT-7519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BF92PW9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AT7519: A Multi-faceted Approach to Disrupting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of AT7519 in Cancer Cells

Introduction

This compound is a small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-cancer activity across a range of hematological and solid tumors.[1][2] Developed by Astex Therapeutics using a fragment-based drug discovery platform, this compound is an orally bioavailable compound that has undergone extensive preclinical evaluation and has been investigated in Phase I and II clinical trials.[3][4] Its mechanism of action is centered on the disruption of cell cycle regulation and the induction of apoptosis, primarily through the inhibition of key CDKs involved in these fundamental cellular processes.[2][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, with a focus on its primary targets, downstream signaling pathways, and the experimental evidence supporting its activity.

Core Mechanism: Inhibition of Cyclin-Dependent Kinases

This compound functions as an ATP-competitive inhibitor of several CDKs, with a high affinity for CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[6][7] This broad-spectrum inhibition is the cornerstone of its anti-cancer properties, as these kinases are critical regulators of cell cycle progression and transcription.[2]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of CDKs and other kinases has been quantified, revealing its potent and selective nature.

Kinase TargetIC50 (nmol/L)
CDK1/Cyclin B210[6][8]
CDK2/Cyclin A47[6][8]
CDK2/Cyclin E14
CDK4/Cyclin D1100[6][8]
CDK5/p2513[6][8]
CDK6/Cyclin D3170[6][8]
CDK9/Cyclin T1<10[6][8]
GSK3β89[6]

Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data compiled from multiple sources.[6][8]

Disruption of Cell Cycle Control

A primary consequence of CDK inhibition by this compound is the arrest of the cell cycle, preventing cancer cells from progressing through the necessary phases for division and proliferation.[2]

G0/G1 and G2/M Phase Arrest

Treatment of cancer cell lines with this compound leads to a significant accumulation of cells in the G0/G1 and G2/M phases of the cell cycle.[6][9] This arrest is a direct result of inhibiting CDK1 and CDK2, which are essential for the G2/M and G1/S transitions, respectively.[6] For instance, in HCT116 human colon carcinoma cells, a 24-hour treatment with this compound resulted in a noticeable reduction in the S-phase population and an increase in G2/M phase cells.[6]

Inhibition of Retinoblastoma Protein (Rb) Phosphorylation

A key substrate of CDK2 and CDK4 is the retinoblastoma protein (Rb).[10] Phosphorylation of Rb is a critical step for cells to progress from the G1 to the S phase. This compound effectively inhibits the phosphorylation of Rb at multiple sites, including T821, a known CDK2 substrate.[6] This inhibition maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis.[10]

Induction of Apoptosis: The Secondary Strike

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis in a wide array of cancer cell lines.[2][11] This programmed cell death is triggered through multiple interconnected pathways.

Transcriptional Inhibition via CDK9

This compound is a particularly potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[12] CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for transcriptional elongation.[11] By inhibiting CDK9, this compound prevents RNAPII phosphorylation, leading to a global shutdown of transcription.[7][12] This has a profound impact on the expression of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, whose rapid turnover makes them highly susceptible to transcriptional inhibition.[11][12] The downregulation of these key survival proteins sensitizes cancer cells to apoptosis.[12]

Activation of GSK-3β

Interestingly, this compound has been shown to induce the activation of Glycogen Synthase Kinase 3 beta (GSK-3β) by inhibiting its phosphorylation at Serine 9.[7][11] While the role of GSK-3β in cancer is complex, in the context of multiple myeloma, its activation by this compound has been demonstrated to contribute to the induction of apoptosis independently of transcriptional inhibition.[11]

Signaling Pathways Overview

The multifaceted mechanism of action of this compound involves the perturbation of several critical signaling pathways within cancer cells.

AT7519_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation cluster_gsk3b GSK-3β Pathway This compound This compound CDK1_2 CDK1/CDK2 This compound->CDK1_2 Inhibits G2_M G2/M Arrest This compound->G2_M Inhibits via CDK1 Rb Rb CDK1_2->Rb Phosphorylates CDK1_2->G2_M Promotes G1_S G1/S Transition Rb->G1_S Inhibits pRb p-Rb AT7519_t This compound CDK9 CDK9 AT7519_t->CDK9 Inhibits RNAPII RNA Pol II CDK9->RNAPII Phosphorylates Transcription Transcription pRNAPII p-RNA Pol II pRNAPII->Transcription Promotes Mcl1 Mcl-1 / XIAP Transcription->Mcl1 Expression Apoptosis_t Apoptosis Mcl1->Apoptosis_t Inhibits AT7519_g This compound GSK3b_p p-GSK-3β (Inactive) AT7519_g->GSK3b_p Inhibits Phosphorylation GSK3b GSK-3β (Active) Apoptosis_g Apoptosis GSK3b->Apoptosis_g Promotes

Caption: Core signaling pathways affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Proliferation Assay

Purpose: To determine the concentration-dependent inhibitory effect of this compound on the growth of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Cells are incubated for a specified period, typically 72 hours.

  • Cell viability is assessed using a metabolic assay such as AlamarBlue or MTS, which measures the reductive capacity of viable cells.

  • Fluorescence or absorbance is measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Cycle Analysis by Flow Cytometry

Purpose: To analyze the distribution of cells in different phases of the cell cycle following this compound treatment.

Methodology:

  • Cells are treated with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • The DNA content of individual cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content histogram.

Western Blot Analysis

Purpose: To detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis pathways.

Methodology:

  • Cells are treated with this compound or vehicle control for the desired duration.

  • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Rb, total Rb, cleaved PARP, Mcl-1, p-RNAPII).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment This compound Treatment (Dose and Time Course) Cell_Culture->Treatment Proliferation Proliferation Assay (IC50 Determination) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Western_Blot Western Blotting (Protein Expression/ Phosphorylation) Treatment->Western_Blot Uridine_Assay [3H] Uridine Incorporation (RNA Synthesis) Treatment->Uridine_Assay Xenograft Tumor Xenograft Model (e.g., Nude Mice) In_Vivo_Treatment This compound Administration (e.g., i.p., i.v.) Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Tumor Lysates) In_Vivo_Treatment->Pharmacodynamics Pharmacodynamics->Western_Blot Western Blot

References

AT7519 CDK Inhibitor Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the eukaryotic cell cycle and transcription.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2] this compound, developed through fragment-based medicinal chemistry, has demonstrated significant anti-proliferative activity in a wide range of human tumor cell lines and in vivo xenograft models.[1][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing its inhibitory activity against various kinases, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of kinases, primarily through the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The data presented below is a summary from multiple in vitro biochemical assays.

Table 1: this compound IC50 Values for Cyclin-Dependent Kinases (CDKs)
Kinase TargetIC50 (nM)
CDK1/cyclin B210[1][5]
CDK2/cyclin A47[1][5]
CDK2/cyclin E510
CDK3Less Potent
CDK4/cyclin D1100[1][5]
CDK5/p3513[1]
CDK6/cyclin D3170[1][5]
CDK7Little to no activity
CDK9/cyclin T1<10[1][5]
Table 2: this compound IC50 and Ki Values for Other Kinases
Kinase TargetIC50 (nM)Ki (nM)Notes
GSK3β89[1][6]-The only significant non-CDK kinase inhibited.
Other non-CDK kinasesInactive-Tested against a panel of other kinases with no significant activity.[1][6]
CDK1/cyclin B-38[1][6]Inhibition is competitive with ATP.[1][6]

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[1][7] In tumor cells, this compound treatment leads to an accumulation of cells in the G2-M phase of the cell cycle, and to a lesser extent, in the G0-G1 phase.[1][7] This cell cycle arrest is a direct consequence of inhibiting CDK1 and CDK2.[1]

Furthermore, this compound's potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription.[1][8] This is evidenced by the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][7][8] The resulting downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, contributes significantly to the induction of apoptosis.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's kinase selectivity profile.

In Vitro Kinase Assays

1. Radiometric Filter Binding Assay (for CDK1, CDK2, and GSK3β) [4][6]

  • Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a substrate protein by the kinase.

  • Procedure:

    • The kinase (CDK1/cyclin B, CDK2/cyclin A, or GSK3β) is incubated with its respective substrate (Histone H1 for CDKs, glycogen synthase peptide 2 for GSK3β) in a reaction buffer.

    • The reaction buffer for CDKs typically contains 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, and 1 mM DTT.[6]

    • [γ-33P]ATP is added to the reaction mixture along with varying concentrations of this compound.

    • The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature.

    • The reaction is stopped, and the mixture is transferred to a filter membrane which binds the substrate protein.

    • The filter is washed to remove unincorporated [γ-33P]ATP.

    • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

2. DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5) [4][6]

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Procedure:

    • CDK5/p35 is incubated with a biotinylated substrate peptide (e.g., biotinylated Histone H1 peptide) and ATP in the presence of varying concentrations of this compound.[6]

    • The reaction is stopped by adding EDTA.

    • The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotinylated substrate.

    • A europium-labeled anti-phosphoserine/threonine antibody is added, which binds to the phosphorylated substrate.

    • After washing, an enhancement solution is added, which dissociates the europium ions and forms a highly fluorescent chelate.

    • The time-resolved fluorescence is measured, which is proportional to the extent of substrate phosphorylation.

    • IC50 values are determined from the dose-response curves.

3. ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4 and CDK6) [4][6]

  • Principle: This assay uses an antibody specific to the phosphorylated substrate to quantify kinase activity.

  • Procedure:

    • A substrate protein (e.g., Retinoblastoma protein, Rb) is coated onto the wells of a microplate.

    • CDK4/cyclin D1 or CDK6/cyclin D3 is added to the wells along with ATP and varying concentrations of this compound.

    • The kinase reaction is allowed to proceed.

    • The wells are washed, and a primary antibody that specifically recognizes the phosphorylated form of the substrate is added.

    • After another wash, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.

    • A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.

    • The intensity of the color is proportional to the amount of phosphorylated substrate, and IC50 values are calculated from the inhibition curves.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits key CDKs involved in cell cycle progression and transcription.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow cluster_Preparation Assay Preparation cluster_Reaction Kinase Reaction cluster_Detection Detection & Analysis Kinase Purified Kinase (e.g., CDK2/cyclin A) Incubation Incubate Kinase, Substrate, This compound, and Labeled ATP Kinase->Incubation Substrate Substrate (e.g., Histone H1) Substrate->Incubation AT7519_serial Serial Dilutions of this compound AT7519_serial->Incubation ATP_labeled ATP (with γ-33P) ATP_labeled->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Separation Separate Phosphorylated Substrate (Filter Binding) Stop_Reaction->Separation Measurement Measure Radioactivity Separation->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis

References

AT7519: A Technical Guide on the Multi-Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Developed through a fragment-based medicinal chemistry approach, it demonstrates significant anti-proliferative and pro-apoptotic activity across a range of human tumor cell lines.[2][4] As an ATP-competitive inhibitor, this compound targets several key regulators of the cell cycle and transcription, making it a compound of substantial interest for oncological research and therapeutic development.[2][5] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is chemically identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[6][7] Its development was guided by high-throughput X-ray crystallography to optimize its binding within the ATP pocket of its target kinases.[2][8]

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide[6]
Synonyms AT-7519, AT7519M[6][9][10]
CAS Number 844442-38-2 (Free Base)[9][10]
902135-91-5 (HCl Salt)[6][11]
Chemical Formula C₁₆H₁₇Cl₂N₅O₂[9][10][12]
Molecular Weight 382.24 g/mol [5][9][10]
Appearance Crystalline solid[11]
Solubility DMSO: 25-30 mg/mL[5][11]
DMF: 30 mg/mL[11]
Ethanol: 5 mg/mL[11]
Water / PBS (pH 7.2): Insoluble / 0.5 mg/mL[5][11]
pKa (Predicted) Strongest Acidic: 10.8[12]
Strongest Basic: 9.99[12]

Pharmacology and Mechanism of Action

This compound functions primarily as a potent inhibitor of multiple CDKs, which are serine/threonine kinases crucial for cell cycle regulation.[6][10] Its mechanism is competitive with ATP, binding directly to the kinase active site.[2] The inhibition of these kinases leads to several downstream anti-cancer effects.

Kinase Inhibitory Profile

This compound exhibits potent inhibitory activity against CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[2] It is also active against Glycogen Synthase Kinase 3 beta (GSK3β).[2][5]

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)Source
CDK9/cyclin T1 <10[2][13]
CDK5/p25 (or p35) 13[5][13]
CDK2/cyclin A 47[2][13]
CDK4/cyclin D1 100[2][13]
CDK2/cyclin E 100[4]
CDK6/cyclin D3 170[2][13]
CDK1/cyclin B 210[2][13]
GSK3β 89[2][5]
CDK3 Lower Potency[5]
CDK7 Lower Potency (2400 nM)[5][13]
Cellular Mechanisms and Signaling Pathways

The anti-neoplastic activity of this compound is driven by three primary mechanisms: cell cycle arrest, inhibition of transcription, and activation of pro-apoptotic signaling.

  • Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates like Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][14] This blockade leads to cell cycle arrest in both the G0/G1 and G2/M phases, preventing cellular proliferation.[1][2]

  • Transcriptional Inhibition: this compound is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[2][7] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) at Serine 2 and Serine 5.[1][2][5] This action represses transcription, leading to the rapid depletion of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, thereby sensitizing cancer cells to apoptosis.[1][7]

  • GSK-3β Activation: this compound induces the dephosphorylation of GSK-3β at its inhibitory Serine 9 site, which results in its activation.[1][5] This activation of GSK-3β contributes to the pro-apoptotic effects of this compound through a mechanism independent of transcriptional inhibition.[1][5][11]

AT7519_Signaling_Pathways cluster_this compound This compound cluster_cdks Kinase Targets cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound CDK1_2 CDK1 / CDK2 This compound->CDK1_2 CDK9 CDK9 This compound->CDK9 GSK3B_p GSK-3β (pSer9) (Inactive) This compound->GSK3B_p Rb Rb / NPM Phosphorylation CDK1_2->Rb RNA_Pol_II RNA Pol II CTD Phosphorylation CDK9->RNA_Pol_II GSK3B_a GSK-3β (Active) GSK3B_p->GSK3B_a Dephosphorylation Arrest G1/S & G2/M Cell Cycle Arrest Rb->Arrest Transcription Transcriptional Repression RNA_Pol_II->Transcription Apoptosis Apoptosis GSK3B_a->Apoptosis Arrest->Apoptosis MCL1 Mcl-1 / XIAP Downregulation Transcription->MCL1 MCL1->Apoptosis AT7519_Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models kinase_assay In Vitro Kinase Assay (Radiometric / ELISA) viability Cell Viability Assay (MTT / MTS / CCK-8) kinase_assay->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle apoptosis Apoptosis Assay (Annexin V / PARP Cleavage) viability->apoptosis western Western Blot (Target Phosphorylation) viability->western rna_synth RNA Synthesis Assay ([³H] Uridine Incorporation) viability->rna_synth xenograft Human Tumor Xenograft (Mouse Model) cell_cycle->xenograft apoptosis->xenograft western->xenograft rna_synth->xenograft

References

AT7519: A Multi-faceted Inhibitor of Transcription Through RNA Polymerase II Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in a range of cancer cell lines. Its primary mechanism of action involves the direct inhibition of CDKs crucial for cell cycle progression and, notably, transcription. This guide provides a comprehensive technical overview of the effects of this compound on transcription, with a specific focus on its impact on RNA polymerase II (RNAPII). We will delve into the quantitative data supporting its inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The regulation of transcription is a fundamental process in cellular homeostasis, and its dysregulation is a hallmark of cancer. RNA polymerase II is the key enzyme responsible for transcribing all protein-coding genes. The activity of RNAPII is tightly controlled by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Specifically, CDK7, a component of the general transcription factor TFIIH, and CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), play critical roles in the initiation and elongation phases of transcription, respectively. They achieve this by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII, RPB1.

This compound has emerged as a significant multi-CDK inhibitor with therapeutic potential. Its ability to target CDKs involved in both cell cycle control and transcription makes it a compelling candidate for cancer therapy. This technical guide will provide an in-depth analysis of the molecular mechanisms by which this compound affects transcription through the modulation of RNAPII activity.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound as a CDK inhibitor is underscored by its low nanomolar to micromolar inhibitory concentrations (IC50) and binding affinities (Ki) against various CDK isoforms. Furthermore, its potent anti-proliferative activity has been demonstrated across a spectrum of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Ki (nM)
CDK1/cyclin B21038
CDK2/cyclin A47-
CDK2/cyclin E510-
CDK3>1000-
CDK4/cyclin D1100-
CDK5/p2513-
CDK6/cyclin D3170-
CDK7>1000-
CDK9/cyclin T1<10-
GSK3β89-

Data compiled from multiple sources.[1][2][3][4]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma54 - 82
HT29Colorectal Adenocarcinoma170
A2780Ovarian Carcinoma350
SK-OV-3Ovarian Carcinoma400
A549Lung Carcinoma380
MCF-7Breast Carcinoma40
BT-20Breast Carcinoma320
MDA-MB-468Breast Carcinoma340
SK-BR3Breast Carcinoma140
HL60Promyelocytic Leukemia90
MM.1SMultiple Myeloma500
U266Multiple Myeloma500
RPMI 8226Multiple Myeloma1000
OPM2Multiple Myeloma2000
MM.1RMultiple Myeloma (Dexamethasone-resistant)>2000

Data compiled from multiple sources.[1][2][5][6]

Mechanism of Action: Inhibition of Transcription via RNA Polymerase II

This compound exerts its profound effect on transcription primarily by inhibiting CDK9. This inhibition leads to a rapid and significant reduction in the phosphorylation of the RNA polymerase II C-terminal domain (CTD) at serine 2 (Ser2) and serine 5 (Ser5) residues.[7][8] This dephosphorylation event is a critical molecular switch that impairs the transition from transcription initiation to productive elongation, effectively stalling the transcriptional machinery. The consequence is a global decrease in mRNA synthesis.[7] This inhibition of transcription disproportionately affects the expression of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1, thereby contributing to the pro-apoptotic activity of this compound in cancer cells.[7][8]

AT7519_Mechanism cluster_transcription Transcription Cycle RNAPII RNA Polymerase II pRNAPII_Ser5 pRNAPII (Ser5) (Initiation) RNAPII->pRNAPII_Ser5 CDK7 pRNAPII_Ser2 pRNAPII (Ser2) (Elongation) pRNAPII_Ser5->pRNAPII_Ser2 CDK9 mRNA mRNA transcript pRNAPII_Ser2->mRNA Elongation This compound This compound This compound->pRNAPII_Ser5 Inhibits CDK9 This compound->pRNAPII_Ser2

This compound inhibits transcription by blocking CDK9-mediated phosphorylation of RNA Polymerase II.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on transcription and RNAPII phosphorylation.

Western Blotting for RNA Polymerase II Phosphorylation

This protocol details the detection of total and phosphorylated forms of RNAPII in cell lysates following this compound treatment.

WB_Workflow start Cell Culture and This compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block pri_ab Primary Antibody Incubation (e.g., anti-pRNAPII Ser2/5) block->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detect Chemiluminescent Detection sec_ab->detect end Data Analysis detect->end

Workflow for Western Blot analysis of RNAPII phosphorylation.

Materials:

  • Cell lines (e.g., HCT116, HL60)

  • This compound

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent (e.g., BCA kit)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Anti-RNA polymerase II (total)

    • Anti-phospho-RNA polymerase II (Ser2)

    • Anti-phospho-RNA polymerase II (Ser5)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired duration (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Tritiated Uridine Incorporation Assay for Global Transcription

This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled RNA precursor, [³H]-uridine.

Uridine_Workflow start Cell Culture and This compound Treatment pulse Pulse-label with [³H]-Uridine start->pulse wash Cell Washing (ice-cold PBS) pulse->wash precip TCA Precipitation wash->precip harvest Harvest Precipitate (Glass Fiber Filters) precip->harvest scint Scintillation Counting harvest->scint end Data Analysis scint->end

Workflow for the Tritiated Uridine Incorporation Assay.

Materials:

  • Cell lines

  • This compound

  • [³H]-Uridine

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Cell Treatment: Plate cells and treat with this compound for the desired time.

  • Pulse Labeling: Add [³H]-Uridine to the culture medium and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized RNA.

  • Cell Lysis and Precipitation: Wash the cells with ice-cold PBS, lyse the cells, and precipitate the macromolecules, including RNA, using cold TCA.

  • Harvesting: Collect the precipitate by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-Uridine.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated [³H]-Uridine is proportional to the rate of global RNA synthesis.

Chromatin Immunoprecipitation (ChIP) for RNA Polymerase II Occupancy

ChIP is used to determine the association of RNAPII with specific gene promoters, providing insight into how this compound affects transcription initiation and elongation at the gene level.

ChIP_Workflow start Cell Culture and This compound Treatment crosslink Cross-linking (Formaldehyde) start->crosslink lysis Cell and Nuclear Lysis crosslink->lysis sonication Chromatin Sonication lysis->sonication ip Immunoprecipitation (anti-RNAPII antibody) sonication->ip reverse Reverse Cross-linking ip->reverse purify DNA Purification reverse->purify qpcr qPCR Analysis purify->qpcr end Data Analysis qpcr->end

Workflow for Chromatin Immunoprecipitation (ChIP) of RNA Polymerase II.

Materials:

  • Cell lines

  • This compound

  • Formaldehyde

  • ChIP lysis and wash buffers

  • Antibodies for RNAPII (total, Ser2-P, Ser5-P)

  • Protein A/G magnetic beads

  • Reagents for reverse cross-linking and DNA purification

  • Primers for qPCR analysis of target gene promoters

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound, then cross-link protein-DNA complexes with formaldehyde.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for RNAPII (or its phosphorylated forms) overnight. Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the DNA.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA corresponding to specific gene promoters using quantitative PCR (qPCR).

Conclusion

This compound is a potent inhibitor of transcription, acting through the direct inhibition of CDKs, particularly CDK9, which are essential for the phosphorylation and activation of RNA polymerase II. This leads to a global reduction in mRNA synthesis and contributes significantly to the compound's anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential. The provided visualizations of the signaling pathway and experimental workflows serve as clear and concise tools for understanding the core concepts of this compound's action on transcription.

References

AT7519: An In-Depth Technical Guide to its In Vitro Activity in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of AT7519, a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs). This compound has demonstrated significant anti-cancer activity across a range of solid tumor cell lines, primarily through the induction of cell cycle arrest and apoptosis. This document details its mechanism of action, summarizes its antiproliferative effects, outlines key experimental protocols for its evaluation, and visualizes the core biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor targeting several key CDKs involved in cell cycle regulation and transcription.[1] It potently inhibits CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][3] Specifically, inhibition of CDK1 and CDK2 is a key mechanism of action in solid tumor cell lines.[3][4] Furthermore, by inhibiting CDK9, this compound can also suppress the phosphorylation of RNA polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[5]

Quantitative Analysis of In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a diverse panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, typically fall within the nanomolar range.

Cell LineCancer TypeIC50 (nmol/L)
HCT116Colon Carcinoma150
HT29Colorectal Adenocarcinoma200
A2780Ovarian Carcinoma260
MCF-7Breast Adenocarcinoma40
MDA-MB-231Breast Adenocarcinoma280
MDA-MB-468Breast Adenocarcinoma230
LNCaPProstate Carcinoma200
PC3Prostate Carcinoma330
DU145Prostate Carcinoma360
A549Lung Carcinoma410
NCI-H460Lung Carcinoma290
U87MGGlioblastomaNot Specified
U251GlioblastomaNot Specified
SW620Colorectal Adenocarcinoma940

Note: IC50 values are based on a 72-hour compound exposure. The data is compiled from multiple sources.[4][6]

Key In Vitro Effects in Solid Tumors

Cell Cycle Arrest

Treatment of solid tumor cell lines with this compound leads to a significant perturbation of the cell cycle. In HCT116 human colon cancer cells, a 24-hour treatment with this compound resulted in a notable reduction of cells in the S phase and an accumulation of cells in the G2-M phase.[4] Further analysis indicated that the compound also induces a G0-G1 arrest.[4] This disruption of the cell cycle is a direct consequence of inhibiting CDKs that are critical for phase transitions.

Induction of Apoptosis

Following cell cycle arrest, this compound effectively induces apoptosis in human tumor cells.[3][4] This has been confirmed through various assays, including colony formation and TUNEL staining.[4] For instance, in HCT116, HT29, and A2780 cell lines, a 24-hour exposure to this compound at concentrations around the IC50 and IC90 values was sufficient to cause substantial induction of apoptosis.[4] In glioblastoma cell lines, this compound has been shown to induce intrinsic apoptosis and pyroptosis through a caspase-3-mediated cleavage of gasdermin E (GSDME).[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to determine the antiproliferative activity of this compound.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Cell Cycle Analysis (Flow Cytometry)

This method is employed to assess the effect of this compound on cell cycle distribution.

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Grow and treat cells with this compound on coverslips.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Microscopy: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Visualizing the Molecular and Experimental Landscape

To better understand the mechanisms and workflows associated with this compound, the following diagrams have been generated.

AT7519_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 Cell_Cycle_Arrest Cell_Cycle_Arrest G1->Cell_Cycle_Arrest Cell Cycle Arrest G2 G2 Phase S->G2 CDK2 S->Cell_Cycle_Arrest Cell Cycle Arrest M M Phase G2->M CDK1 G2->Cell_Cycle_Arrest Cell Cycle Arrest M->Cell_Cycle_Arrest Cell Cycle Arrest RNA_Pol_II RNA Polymerase II Mcl1_mRNA Mcl-1 mRNA RNA_Pol_II->Mcl1_mRNA CDK9 Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Anti-apoptotic This compound This compound This compound->G1 Inhibition This compound->S Inhibition This compound->G2 Inhibition This compound->M Inhibition This compound->RNA_Pol_II Inhibition Cell_Cycle_Arrest->Apoptosis Apoptosis

Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Solid Tumor Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture treatment Treat Cells with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., TUNEL) treatment->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis ic50 Determine IC50 Values data_analysis->ic50 cell_cycle_effects Quantify Cell Cycle Arrest data_analysis->cell_cycle_effects apoptosis_effects Assess Apoptosis Induction data_analysis->apoptosis_effects conclusion Conclusion: Evaluate In Vitro Efficacy ic50->conclusion cell_cycle_effects->conclusion apoptosis_effects->conclusion

Caption: Workflow for evaluating the in vitro activity of this compound.

References

AT7519: A Preclinical In-Depth Analysis in Hematological Malignagcies

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1] Its mechanism of action, centered on the disruption of cell cycle regulation and transcriptional processes, has positioned it as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the preclinical studies of this compound in hematological malignancies, with a focus on its efficacy in multiple myeloma, leukemia, and lymphoma. The data presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in the drug development process.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism involving the inhibition of both cell cycle progression and transcriptional regulation. As a multi-CDK inhibitor, it targets key regulators of cell division.[2] Furthermore, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived anti-apoptotic proteins crucial for cancer cell survival.[1][3]

Signaling Pathway

The primary mechanism of this compound involves the inhibition of CDK9, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This phosphorylation event is a critical step for transcriptional elongation. By inhibiting CDK9, this compound prevents RNAP II-mediated transcription of key survival genes, including Mcl-1, XIAP, and Bcl-2.[1][4] The downregulation of these anti-apoptotic proteins shifts the cellular balance towards apoptosis, leading to cancer cell death. Additionally, in multiple myeloma, this compound has been shown to induce apoptosis through the activation of glycogen synthase kinase 3 beta (GSK-3β), a mechanism that appears to be independent of its transcriptional inhibitory effects.[4][5]

AT7519_Mechanism_of_Action cluster_transcription Transcriptional Regulation cluster_mm Multiple Myeloma Specific This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits RNAPII RNA Polymerase II (p-Ser2/5-CTD) CDK9->RNAPII Phosphorylates Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1, XIAP) RNAPII->Transcription Apoptosis_T Apoptosis Transcription->Apoptosis_T Suppresses AT7519_MM This compound GSK3B GSK-3β (p-Ser9) AT7519_MM->GSK3B Activates (dephosphorylates) Apoptosis_MM Apoptosis GSK3B->Apoptosis_MM

Caption: this compound signaling pathways in hematological malignancies.

Preclinical Efficacy in Hematological Malignancies

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects across a range of hematological malignancy cell lines in a dose-dependent manner.

Cell LineMalignancy TypeIC50 (µM)Reference
MM.1SMultiple Myeloma~0.5[6]
U266Multiple Myeloma~0.5[6]
MM.1RMultiple Myeloma~4.0[6]
HL60Leukemia0.23[2]
K562Leukemia0.31[2]
MOLT-4Leukemia0.31[2]
MOLM-13Leukemia0.17[2]
MV4-11Leukemia0.17[2]
Granta-519Lymphoma0.16[2]
JEKO-1Lymphoma0.67[2]
RamosLymphoma0.72[2]
In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have confirmed the in vivo anti-tumor activity of this compound.

Malignancy ModelDosing RegimenTumor Growth InhibitionSurvival BenefitReference
Human Multiple Myeloma Xenograft15 mg/kg, daily, 5 days/week for 2 weeksSignificant inhibition (p < 0.05)Prolonged median survival (40 vs 27.5 days)[4][7]
Human Multiple Myeloma Xenograft15 mg/kg, daily, 3 days/weekSignificant inhibition (p < 0.05)Prolonged median survival (39 vs 27.5 days)[4][8]
HL60 Leukemia Xenograft15 mg/kg, daily, 5 days on, 2 days off (2 cycles)Efficacious50% cure rate (4/8 mice) at 40 days[3]
HL60 Leukemia Xenograft10 mg/kg, daily, 5 days on, 2 days off (2 cycles)Efficacious30% cure rate at 40 days[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Hematological malignancy cell lines were seeded in 96-well plates at a specified density.

  • Drug Treatment: Cells were treated with varying concentrations of this compound or vehicle control for designated time periods (e.g., 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for formazan crystal formation by viable cells.

  • Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for a typical cell viability assay.
Western Blotting

  • Cell Lysis: Cells treated with this compound or control were harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., p-RNAP II, Mcl-1, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously or orthotopically injected with human hematological malignancy cell lines.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Initiation: Mice were randomized into treatment and control groups. The treatment group received this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group received a vehicle.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Survival Monitoring: The overall survival of the mice was monitored and recorded.

  • Pharmacodynamic Analysis: At the end of the study, tumors could be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for cleaved caspase-3 or western blotting for target proteins).[4]

Xenograft_Study_Workflow A Inject tumor cells into immunocompromised mice B Allow tumors to establish A->B C Randomize mice into treatment & control groups B->C D Administer this compound or vehicle C->D E Measure tumor volume periodically D->E F Monitor overall survival D->F G Pharmacodynamic analysis of tumors (optional) E->G F->G

Caption: General workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound in hematological malignancies is robust, demonstrating potent in vitro cytotoxicity and significant in vivo anti-tumor efficacy. Its dual mechanism of action, targeting both cell cycle progression and transcriptional regulation, provides a strong rationale for its clinical development. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other CDK inhibitors in the treatment of leukemia, lymphoma, and multiple myeloma. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients with these challenging diseases.[9][10]

References

AT7519 in Neuroblastoma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, in the context of neuroblastoma. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support ongoing and future research in this critical area of pediatric oncology.

Core Concept: Targeting MYCN-Amplified Neuroblastoma

A central finding in the preclinical evaluation of this compound is its enhanced efficacy in neuroblastoma models characterized by MYCN amplification.[1][2][3][4][5] This subset of neuroblastoma is notoriously aggressive and associated with poor prognosis. The data strongly suggest that MYCN amplification creates a synthetic lethal interaction with CDK2 inhibition by this compound, leading to preferential killing of these high-risk cancer cells.[4]

Quantitative Data Summary

The efficacy of this compound has been demonstrated across a range of in vitro and in vivo neuroblastoma models. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
Cell Line TypeMedian LC50 (μmol/L)Key Finding
MYCN-Amplified1.7Significantly more sensitive to this compound-induced cell death.[1][2][3][4][5]
MYCN Single Copy8.1Less sensitive compared to MYCN-amplified counterparts.[1][2][3][4][5]
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft and Transgenic Models
ModelTreatment RegimenKey Outcome
AMC711T Xenograft (MYCN-amplified)5, 10, or 15 mg/kg/day this compound (5 days on, 2 days off)Dose-dependent tumor growth inhibition.[1][3][4]
KCNR Xenograft (MYCN-amplified)15 mg/kg this compound50% reduction in tumor growth compared to control at day 17.[3]
Th-MYCN Transgenic Mice15 mg/kg/day this compoundAverage tumor size reduction of 86% at day 7 and improved survival.[1][2][3][4][5]

Signaling Pathways and Mechanism of Action

This compound is a multi-CDK inhibitor with high potency against CDK1, CDK2, CDK4, CDK6, and CDK9.[6][7] In the context of MYCN-amplified neuroblastoma, its primary mechanism of action is the inhibition of CDK2.[1][2][3][4][5] This initiates a cascade of events culminating in cell cycle arrest and apoptosis.

Inhibition of the CDK2/Rb Pathway

CDK2, in complex with cyclin E or A, phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes necessary for S-phase entry and DNA replication. This compound-mediated inhibition of CDK2 prevents Rb phosphorylation, keeping Rb in its active, hypophosphorylated state where it sequesters E2F, leading to cell cycle arrest.

This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and subsequent cell cycle arrest.

Induction of Apoptosis

The inhibition of CDK2 and the resulting cell cycle arrest in MYCN-amplified neuroblastoma cells leads to a potent induction of apoptosis.[1][2][3][4][5] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[4] The downregulation of the anti-apoptotic protein Mcl-1 has also been implicated in this compound-induced apoptosis.

This compound This compound CDK_Inhibition CDK Inhibition This compound->CDK_Inhibition Cell_Stress Cell Stress CDK_Inhibition->Cell_Stress Caspase_9 Caspase-9 Cell_Stress->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Cleaved_Caspase_3 Cleaved Caspase-3 Caspase_3->Cleaved_Caspase_3 PARP PARP Cleaved_Caspase_3->PARP cleaves Apoptosis Apoptosis Cleaved_Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound induces apoptosis through the activation of the caspase cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

In Vitro Cell Viability (MTT) Assay

This assay quantitatively assesses the impact of this compound on neuroblastoma cell proliferation and viability.

  • Cell Plating: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-lethal concentration (LC50) by plotting the percentage of viable cells against the log of the this compound concentration.

Western Blotting

This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the this compound signaling pathway.

  • Cell Lysis: Lyse this compound-treated and control neuroblastoma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 4-20% Tris-glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (S807/811), total Rb, p-NPM (T199), cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines the assessment of this compound's anti-tumor activity in a mouse model.

Start Implant Neuroblastoma Cells (e.g., AMC711T) subcutaneously in immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Start->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (i.p.) (e.g., 5-15 mg/kg/day) 5 days on, 2 days off Randomization->Treatment Control Administer vehicle control (e.g., saline) Randomization->Control Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Tumor growth inhibition, survival analysis, or pharmacodynamic studies Monitoring->Endpoint

Caption: Workflow for an in vivo neuroblastoma xenograft study with this compound.

  • Cell Implantation: Subcutaneously inject 1-5 million MYCN-amplified neuroblastoma cells (e.g., AMC711T) into the flank of immunodeficient mice (e.g., NMRI nu/nu).[1][3][4]

  • Tumor Growth and Randomization: Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 5 to 15 mg/kg, typically on a 5-days-on, 2-days-off schedule for 3 weeks.[4] The control group receives a vehicle control (e.g., saline).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-Rb, p-NPM) or histological evaluation (e.g., H&E, TUNEL staining).[4]

Future Directions

While preclinical studies have established a strong rationale for the use of this compound in MYCN-amplified neuroblastoma, further research is warranted.

  • Combination Therapies: Investigating this compound in combination with standard-of-care chemotherapeutics or other targeted agents could reveal synergistic effects and potentially overcome resistance.[9]

  • Mechanisms of Resistance: Understanding the potential mechanisms of acquired resistance to this compound will be crucial for the long-term clinical success of this agent.

  • Biomarker Development: Further validation of p-Rb and p-NPM as robust pharmacodynamic biomarkers in a clinical setting is necessary to guide dosing and patient selection.[4]

This technical guide serves as a foundational resource for researchers dedicated to advancing novel therapeutics for high-risk neuroblastoma. The compelling preclinical data for this compound underscore its potential as a valuable addition to the therapeutic arsenal against this devastating childhood cancer.

References

AT7519: A Multi-Targeted CDK Inhibitor for Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Activity of AT7519 in Multiple Myeloma Cell Lines

This compound is a novel, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant preclinical activity against multiple myeloma (MM). Dysregulation of cell cycle control, often driven by the abnormal activation of CDKs, is a hallmark of cancer, making these enzymes attractive therapeutic targets in oncology.[1][2] In multiple myeloma, the overexpression of various CDK complexes contributes to uncontrolled cell proliferation.[2] this compound exhibits potent, ATP-competitive inhibition against a range of CDKs, including those critical for cell cycle progression and transcriptional regulation, and has advanced to clinical evaluation.[3][4][5] This document provides a comprehensive overview of the in vitro and in vivo activity of this compound in MM cell lines, detailing its mechanism of action, efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its anti-myeloma effects through a dual mechanism involving the inhibition of transcriptional processes and the activation of a key signaling protein, GSK-3β.[1][2]

  • Inhibition of Cyclin-Dependent Kinases and Transcription: this compound is a potent inhibitor of CDK1, CDK2, CDK4, CDK5, and CDK9.[6] The inhibition of transcriptional CDKs, particularly CDK9, leads to the rapid dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNA pol II) at both serine 2 and serine 5 sites.[1][3] This event, observed within hours of treatment, impedes transcriptional elongation, leading to a significant reduction in overall RNA synthesis.[1][2] The resulting transcriptional arrest causes the downregulation of short-lived anti-apoptotic proteins crucial for MM cell survival, such as Mcl-1 and XIAP, thereby triggering apoptosis.[1]

  • Activation of Glycogen Synthase Kinase 3β (GSK-3β): Independently of its effect on transcription, this compound also inhibits the phosphorylation of GSK-3β at the serine 9 residue.[1][2] This dephosphorylation leads to the activation of GSK-3β, a serine/threonine kinase implicated in various oncogenic signaling pathways.[1] Studies have confirmed that this activation of GSK-3β is a critical component of this compound-induced apoptosis.[2][4] This was demonstrated by experiments where the inhibition of GSK-3β partially rescued MM cells from this compound-induced cell death.[2] The dephosphorylation of RNA pol II and the activation of GSK-3β appear to be two independent mechanisms through which this compound induces apoptosis in MM cells.[6]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating potent activity against a panel of multiple myeloma cell lines, including those resistant to conventional therapies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase Target IC50 (nM)
CDK9/Cyclin T <10
CDK5/p35 13
CDK2/Cyclin A 47
GSK-3β 89
CDK4/Cyclin D1 100
CDK1/Cyclin B 210

Data sourced from Selleck Chemicals and other publications.[3]

Table 2: Cytotoxicity (IC50) of this compound in Multiple Myeloma Cell Lines after 48h Treatment

Cell Line Type IC50 (µM)
MM.1S Sensitive 0.5
U266 Sensitive 0.5
OPM1 Sensitive 0.5 - 2.0
RPMI 8226 Sensitive 0.5 - 2.0
LR-5 Melphalan-Resistant 0.5 - 2.0
Dox40 Doxorubicin-Resistant 0.5 - 2.0
MM.1R Dexamethasone-Resistant >2.0 - 4.0
Patient-Derived MM Cells Primary 0.5 - 2.0

IC50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from multiple studies.[1][3][6][7]

Table 3: Effect of this compound (0.5 µM) on Cell Cycle Distribution in MM.1S Cells

Treatment Duration % Cells in G0/G1 Phase % Cells in G2/M Phase % Cells in Sub-G1 (Apoptosis)
6 hours Increased Increased No significant change
12 hours - - Increased
24 hours - - Further Increased

This compound treatment resulted in an accumulation of cells in the G0/G1 and G2/M phases, followed by an increase in the sub-G1 population, indicative of apoptosis.[1][7]

Experimental Protocols & Methodologies

The following section details the standard methodologies employed to characterize the activity of this compound in multiple myeloma.

1. Cell Lines and Culture:

  • Cell Lines: A panel of human MM cell lines were used, including those sensitive to conventional drugs (e.g., MM.1S, U266, OPM1, RPMI 8226) and those with acquired resistance (e.g., MM.1R, LR-5, Dox40).[1][7]

  • Culture Conditions: Cells were typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Purpose: To determine the dose-dependent cytotoxic effect of this compound.

  • Protocol:

    • Seed MM cells in 96-well plates.

    • Treat cells with increasing concentrations of this compound (e.g., 0 to 4 µM) for specified durations (24, 48, 72 hours).[1]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values.

3. Cell Cycle Analysis:

  • Purpose: To assess the effect of this compound on cell cycle progression.

  • Protocol:

    • Treat MM.1S cells with this compound (e.g., 0.5 µM) for various time points (e.g., 6, 12, 24 hours).[1][7]

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

4. Apoptosis Assay (Annexin V/PI Staining):

  • Purpose: To confirm and quantify the induction of apoptosis.

  • Protocol:

    • Treat cells with this compound for desired time points (e.g., 12, 24, 48 hours).[1]

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. The percentage of apoptotic cells is determined by summing the early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) populations.[1][7]

5. Western Blotting:

  • Purpose: To analyze the levels and phosphorylation status of key proteins involved in the mechanism of action.

  • Protocol:

    • Treat MM cells with this compound (e.g., 0.5 µM) for short time courses (e.g., 0.5 to 6 hours) to detect early signaling events.[7]

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against targets such as phospho-RNA pol II (Ser2/Ser5), total RNA pol II, phospho-GSK-3β (Ser9), total GSK-3β, Mcl-1, XIAP, cleaved caspases, and cyclins.[1][7]

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system.

6. In Vivo Human MM Xenograft Model:

  • Purpose: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Implant human MM cells subcutaneously into immunodeficient mice (e.g., SCID mice).

    • Once tumors become measurable, randomize mice into treatment and control groups.

    • Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control according to a defined schedule.[3]

    • Monitor tumor volume and animal body weight regularly.

    • Evaluate overall survival.[6]

    • At the end of the study, tumors may be excised for immunohistochemical analysis of biomarkers like cleaved caspase-3 to confirm apoptosis induction.[7]

Visualizing Pathways and Workflows

AT7519_Mechanism cluster_direct_targets Direct Targets cluster_transcriptional_pathway Transcriptional Inhibition Pathway cluster_gsk3b_pathway GSK-3β Activation Pathway This compound This compound CDKs CDK1, 2, 5, 9 This compound->CDKs Inhibit GSK3B p-GSK-3β (Ser9) (Inactive) This compound->GSK3B Inhibit Phosphorylation RNApol p-RNA Pol II (Active) CDKs->RNApol Phosphorylates GSK3B_active GSK-3β (Active) GSK3B->GSK3B_active Dephosphorylates to Transcription Transcription RNApol->Transcription Proteins Mcl-1, XIAP (Anti-apoptotic) Transcription->Proteins Apoptosis Apoptosis Proteins->Apoptosis Inhibit GSK3B_active->Apoptosis Promotes

Caption: Dual mechanism of this compound leading to apoptosis in multiple myeloma cells.

AT7519_Workflow cluster_invitro In Vitro Evaluation cluster_assays Cellular & Molecular Assays cluster_invivo In Vivo Validation start MM Cell Lines (Sensitive & Resistant) treatment Treat with this compound (Dose & Time Course) start->treatment viability MTT Assay (IC50) treatment->viability cellcycle Cell Cycle Analysis (PI Staining) treatment->cellcycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (Protein Levels) treatment->western xenograft Human MM Xenograft Mouse Model viability->xenograft Rationale for invivo_treatment Treat with this compound xenograft->invivo_treatment analysis Tumor Growth Inhibition & Survival Analysis invivo_treatment->analysis

Caption: Experimental workflow for evaluating this compound's anti-myeloma activity.

Conclusion

This compound is a potent multi-CDK inhibitor with significant anti-myeloma activity demonstrated in a wide range of preclinical models. Its ability to induce apoptosis in both drug-sensitive and resistant multiple myeloma cell lines, including primary patient samples, underscores its therapeutic potential.[1][6] The compound's dual mechanism, targeting both transcriptional machinery via RNA polymerase II inhibition and activating the pro-apoptotic GSK-3β pathway, provides a robust rationale for its clinical development.[2][4] The comprehensive data gathered from in vitro and in vivo studies support the ongoing clinical trials of this compound, alone or in combination with other agents, for the treatment of relapsed and refractory multiple myeloma.[8][9][10]

References

AT7519: A Multi-Cyclin-Dependent Kinase Inhibitor as a Potential Therapeutic for Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis for most patients. The highly proliferative and infiltrative nature of GBM, coupled with its resistance to conventional therapies, necessitates the exploration of novel therapeutic strategies. AT7519, a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), has emerged as a promising candidate for GBM treatment. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound in glioblastoma, including its mechanism of action, in vitro and in vivo efficacy, and available clinical trial information. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate further research and development.

Introduction to this compound

This compound is a second-generation, small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2] These kinases are critical regulators of cell cycle progression and transcription. By inhibiting these key cellular processes, this compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in preclinical tumor models.[1][2][3]

Mechanism of Action in Glioblastoma

This compound exerts its anti-glioblastoma effects through a multi-pronged mechanism, primarily by inducing cell cycle arrest, apoptosis, and pyroptosis.[2]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in glioblastoma cells by inhibiting the activity of key CDKs. Specifically, it has been shown to arrest cells at the G1/S and G2/M phases of the cell cycle.[2] This is achieved through the inhibition of CDK1 and CDK2, leading to a decrease in the phosphorylation of their downstream targets.

Induction of Apoptosis

This compound is a potent inducer of caspase-dependent apoptosis in glioblastoma cells.[2] Treatment with this compound leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.

Induction of Pyroptosis

In addition to apoptosis, this compound has been found to induce pyroptosis, a form of programmed cell death mediated by gasdermin proteins.[2] Specifically, this compound triggers caspase-3-mediated cleavage of Gasdermin E (GSDME), leading to the formation of pores in the cell membrane and subsequent cell death.[2]

This compound Mechanism of Action in Glioblastoma cluster_0 This compound cluster_1 Cellular Processes This compound This compound CDK1_2 CDK1/2 This compound->CDK1_2 inhibits Caspase3 Caspase-3 This compound->Caspase3 activates CellCycle Cell Cycle Progression CDK1_2->CellCycle promotes G1_S_Arrest G1/S Phase Arrest G2_M_Arrest G2/M Phase Arrest GSDME Gasdermin E (GSDME) Caspase3->GSDME cleaves Apoptosis Apoptosis Caspase3->Apoptosis is a key mediator of Pyroptosis Pyroptosis GSDME->Pyroptosis mediates CCK-8 Cell Viability Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition Seed Seed glioblastoma cells in 96-well plates Treat Treat cells with varying concentrations of this compound Seed->Treat Incubate_Treatment Incubate for desired time points (e.g., 48h) Treat->Incubate_Treatment Add_CCK8 Add CCK-8 solution to each well Incubate_Treatment->Add_CCK8 Incubate_CCK8 Incubate for 1-4 hours Add_CCK8->Incubate_CCK8 Measure Measure absorbance at 450 nm Incubate_CCK8->Measure Cell Cycle Analysis Workflow cluster_0 Cell Preparation cluster_1 Fixation cluster_2 Staining cluster_3 Analysis Treat Treat glioblastoma cells with this compound Harvest Harvest and wash cells Treat->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) and RNase A Fix->Stain Analyze Analyze by flow cytometry Stain->Analyze Apoptosis Assay Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Incubation & Analysis Treat Treat glioblastoma cells with this compound Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend cells in Annexin V binding buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Stains Incubate Incubate in the dark Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

References

AT7519 and Glycogen Synthase Kinase-3β (GSK-3β) Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-tumor activity in various cancer models.[1][2] A key mechanism contributing to its cytotoxic effects is the activation of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in diverse cellular processes, including apoptosis.[3][4] This technical guide provides an in-depth overview of the interaction between this compound and GSK-3β, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and the role of GSK-3β in cancer biology.

This compound Kinase Inhibition Profile

This compound exhibits inhibitory activity against a range of kinases, with a notable potency for several CDKs and GSK-3β.[1][5] The compound acts as an ATP-competitive inhibitor.[1] The following table summarizes the in vitro kinase inhibitory activity of this compound.

Kinase TargetIC50 (nM)
CDK1/cyclin B210
CDK2/cyclin A47
CDK4/cyclin D1100
CDK5/p3513
CDK6/cyclin D3170
CDK9/cyclin T<10
GSK-3β 89

Table 1: In vitro kinase inhibition profile of this compound. Data compiled from multiple sources.[1][5]

Mechanism of GSK-3β Activation by this compound

This compound induces the activation of GSK-3β through a mechanism involving dephosphorylation at a key regulatory site. The canonical inhibitory phosphorylation of GSK-3β occurs at Serine 9.[3] Treatment with this compound leads to a rapid decrease in the phosphorylation of GSK-3β at this site, thereby releasing its enzymatic activity.[3] This activation of GSK-3β is a critical event in this compound-mediated apoptosis in cancer cells, such as multiple myeloma.[2][3]

Interestingly, the activation of GSK-3β by this compound appears to be independent of its inhibitory effect on RNA polymerase II, another downstream target of CDKs.[3] Studies using α-amanitin, a specific inhibitor of RNA polymerase II, have shown that while it effectively inhibits RNA polymerase II phosphorylation, it does not alter the phosphorylation status of GSK-3β, suggesting that these are two parallel pathways through which this compound exerts its anti-cancer effects.[3]

The following diagram illustrates the proposed mechanism of this compound-induced GSK-3β activation and its downstream consequences.

AT7519_GSK3b_Activation Mechanism of this compound-induced GSK-3β Activation This compound This compound GSK3b_p GSK-3β (pSer9) Inactive This compound->GSK3b_p Inhibits upstream kinase (hypothesized) GSK3b_a GSK-3β Active GSK3b_p->GSK3b_a Dephosphorylation Apoptosis Apoptosis GSK3b_a->Apoptosis Promotes

Caption: this compound leads to the dephosphorylation and activation of GSK-3β, promoting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on GSK-3β activation and cellular viability.

Western Blotting for Phospho-GSK-3β (Ser9)

This protocol is designed to assess the phosphorylation status of GSK-3β at Serine 9 in response to this compound treatment in multiple myeloma cell lines.[3]

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-GSK-3β (Ser9)

    • Rabbit anti-GSK-3β (total)

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture multiple myeloma cells to the desired density. Treat cells with this compound at the desired concentrations (e.g., 0.5 µM) for various time points (e.g., 0, 2, 4, 6, 12, 24 hours).[3] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To assess total GSK-3β and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies following the same immunoblotting procedure.

Western_Blot_Workflow Western Blot Workflow for p-GSK-3β (Ser9) cluster_sample_prep Sample Preparation cluster_blotting Blotting cluster_immunodetection Immunodetection cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-GSK-3β Ser9) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: A streamlined workflow for the detection of phospho-GSK-3β (Ser9) by Western blotting.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of multiple myeloma cells, which serves as an indicator of cell viability.[3]

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, U266)

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed multiple myeloma cells into a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 4 µM) for the desired duration (e.g., 24, 48, 72 hours).[3] Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

In Vivo Efficacy in a Multiple Myeloma Xenograft Model

The anti-tumor activity of this compound has been evaluated in a human multiple myeloma xenograft mouse model.[3]

Experimental Design:

  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Line: Subcutaneous inoculation of MM.1S human multiple myeloma cells.

  • Treatment: Once tumors are measurable, mice are treated intraperitoneally with this compound (e.g., 15 mg/kg) or vehicle control.[3]

  • Endpoints: Tumor volume is measured regularly. Overall survival is monitored. Tumors may be harvested for immunohistochemical analysis of biomarkers such as cleaved caspase-3 to assess apoptosis.

Results: Treatment with this compound has been shown to significantly inhibit tumor growth and prolong the median overall survival of mice in this model, which is associated with increased caspase-3 activation in the tumors.[3]

Conclusion

This compound is a multi-targeted kinase inhibitor that effectively induces apoptosis in cancer cells through the activation of GSK-3β. This activation is achieved by reducing the inhibitory phosphorylation at Serine 9, a mechanism that is independent of its effects on RNA polymerase II. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and the role of GSK-3β as a promising target in cancer therapy.

References

AT7519: A Multi-Kinase Inhibitor Targeting MYCN-Amplified Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical efficacy and mechanism of action of AT7519, a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), in the context of MYCN-amplified neuroblastoma. This aggressive pediatric cancer is characterized by the amplification of the MYCN oncogene, which is associated with poor prognosis and resistance to conventional therapies. This compound has emerged as a promising therapeutic agent that preferentially targets and eliminates these high-risk neuroblastoma cells.

Mechanism of Action

This compound is a multi-CDK inhibitor with high potency against CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2] Its primary mechanism in neuroblastoma involves the disruption of the cell cycle and the induction of apoptosis, with a significantly more pronounced effect in MYCN-amplified cells.[3][4][5][6][7]

The core mechanism of this compound's action centers on its inhibition of CDK2. This leads to a reduction in the phosphorylation of key CDK2 substrates, including the Retinoblastoma protein (Rb) and nucleophosmin (NPM).[3][4][5][7] The hypophosphorylation of Rb prevents the release of the E2F transcription factor, thereby inducing cell cycle arrest. Furthermore, high concentrations of this compound have been observed to directly down-regulate the protein levels of MYCN, a critical driver of tumor progression in this neuroblastoma subtype.[3] The culmination of these effects is a potent induction of apoptosis, evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[3]

Signaling Pathway of this compound in MYCN-Amplified Neuroblastoma

AT7519_Mechanism cluster_this compound This compound cluster_CDKs Cyclin-Dependent Kinases cluster_CellCycle Cell Cycle Regulation cluster_Transcription Transcriptional Regulation cluster_Apoptosis Apoptosis This compound This compound CDK2 CDK2 This compound->CDK2 CDK1 CDK1 This compound->CDK1 CDK9 CDK9 This compound->CDK9 pRb Phospho-Rb This compound->pRb Indirectly Inhibits MYCN_protein MYCN Protein This compound->MYCN_protein Down-regulates (at high doses) CDK2->pRb Phosphorylates E2F E2F pRb->E2F Releases PARP_cleavage PARP Cleavage Rb Rb G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes Apoptosis Apoptosis PARP_cleavage->Apoptosis

This compound signaling cascade in neuroblastoma.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies, demonstrating its preferential activity against MYCN-amplified neuroblastoma cell lines and tumors.

In Vitro Cytotoxicity

This compound exhibits significantly greater potency in killing MYCN-amplified neuroblastoma cell lines compared to their non-amplified counterparts.

Cell Line StatusMedian LC50 (µmol/L)p-value
MYCN-Amplified1.70.0053
MYCN Single Copy8.1
LC50 (Lethal Concentration 50) values were determined after 72 hours of treatment.[3][4][5][6][7]
Induction of Apoptosis

The pro-apoptotic effects of this compound are more pronounced in MYCN-amplified neuroblastoma cells.

Cell Line StatusAverage PARP Cleavage Increase (IC75)
MYCN-Amplified14.1%
Non-MYCN-Amplified1.9%
Data represents the average increase in PARP cleavage after 48 hours of treatment with IC75 concentrations of this compound.[3]

Furthermore, treatment with 150 nmol/L of this compound for 72 hours resulted in a larger increase in the sub-G1 (apoptotic) fraction in 7 out of 9 MYCN-amplified neuroblastoma cell lines as determined by flow cytometry.[3]

In Vivo Efficacy

Preclinical studies using mouse models of MYCN-amplified neuroblastoma have demonstrated significant anti-tumor activity of this compound.

Mouse ModelTreatmentOutcome
AMC711T Xenografts (MYCN-amplified)5, 10, or 15 mg/kg/day this compound for 5 daysDose-dependent tumor growth inhibition.[3][4][5][7]
Th-MYCN Transgenic Mice15 mg/kg/day this compoundAverage tumor size reduction of 86% at day 7.[3][4][5][6][7]
KCNR Xenografts (MYCN-amplified)15 mg/kg this compound50% reduction in tumor growth at day 17.[7]

Experimental Protocols

The following are summaries of the key experimental methodologies employed to evaluate the effects of this compound on MYCN-amplified neuroblastoma.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on neuroblastoma cell lines.

  • Procedure:

    • Neuroblastoma cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to the control.

    • LC50 values are calculated from the dose-response curves.

Western Blotting
  • Objective: To analyze the expression and phosphorylation status of key proteins involved in the this compound signaling pathway.

  • Procedure:

    • Neuroblastoma cells are treated with this compound at specified concentrations (e.g., IC25, IC50, IC75) for 48 hours.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Rb, total Rb, PARP, MYCN, β-actin).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system.

Cell Cycle Analysis (FACS)
  • Objective: To assess the effect of this compound on cell cycle distribution and apoptosis (sub-G1 fraction).

  • Procedure:

    • Cells are treated with this compound for 72 hours.

    • Both floating and adherent cells are collected and fixed in ethanol.

    • Fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of individual cells is analyzed by flow cytometry.

    • The percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) is quantified.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Procedure:

    • Female NMRI nu/nu mice are subcutaneously injected with MYCN-amplified neuroblastoma cells (e.g., AMC711T).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered (e.g., intraperitoneally) at various doses for a specified duration.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-Rb, p-NPM).

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Neuroblastoma Cell Lines (MYCN-amp vs non-amp) treatment_vitro This compound Treatment (Dose-Response) cell_culture->treatment_vitro viability Cell Viability (MTT Assay) treatment_vitro->viability western Protein Analysis (Western Blot) treatment_vitro->western facs Cell Cycle/Apoptosis (FACS) treatment_vitro->facs lc50 LC50 Determination viability->lc50 protein_changes p-Rb, MYCN, PARP Expression Changes western->protein_changes subg1 Sub-G1 Fraction Quantification facs->subg1 mouse_model Xenograft or Transgenic Mouse Model treatment_vivo This compound Administration (e.g., 15 mg/kg/day) mouse_model->treatment_vivo tumor_measurement Tumor Growth Measurement treatment_vivo->tumor_measurement pd_analysis Pharmacodynamic Analysis treatment_vivo->pd_analysis efficacy Tumor Regression Data tumor_measurement->efficacy biomarkers Biomarker Modulation (p-Rb, p-NPM) pd_analysis->biomarkers

Preclinical evaluation workflow for this compound.

References

Methodological & Application

Application Note: In Vivo Xenograft Model Protocol for the CDK Inhibitor AT7519

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[1][2][3] By targeting these key regulators of the cell cycle and transcription, this compound disrupts cell cycle progression, inhibits proliferation, and induces apoptosis in various cancer cell lines.[1][4] Its ability to inhibit CDK9 leads to the suppression of transcription by preventing the phosphorylation of RNA polymerase II, which is particularly effective in malignancies dependent on short-lived anti-apoptotic proteins like Mcl-1.[4][5][6] Preclinical studies have demonstrated its efficacy in various cancer models, including neuroblastoma, multiple myeloma, leukemia, and colon cancer, making it a compound of interest for cancer therapy.[1][5][7][8] This document provides a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the anti-tumor activity of this compound.

2. Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting multiple CDKs. Its primary mechanisms involve cell cycle arrest and inhibition of transcription.

  • Cell Cycle Arrest: this compound inhibits CDK1, CDK2, and CDK4/6.[1] Inhibition of CDK2 prevents the phosphorylation of retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to the transcription factor E2F, thereby blocking the G1/S phase transition.[1][7] Inhibition of CDK1 blocks the G2/M transition.[1]

  • Transcriptional Inhibition: this compound potently inhibits CDK9.[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for transcriptional elongation. By inhibiting CDK9, this compound prevents Pol II-mediated transcription, leading to a rapid depletion of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1, thereby promoting apoptosis.[4][5][9]

  • GSK-3β Modulation: this compound has also been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which can contribute to its pro-apoptotic effects.[5][10]

AT7519_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription CDK4_6 CDK4/6 Rb p-Rb CDK4_6->Rb CDK2 CDK2 CDK2->Rb CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M E2F E2F Rb->E2F G1_S G1/S Transition E2F->G1_S CDK9 CDK9 RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Transcription Gene Transcription RNA_Pol_II->Transcription Mcl1 Mcl-1 Transcription->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis This compound This compound This compound->CDK4_6 This compound->CDK2 This compound->CDK1 This compound->CDK9 Xenograft_Workflow A 1. Cell Culture (e.g., HCT116, MM.1S) B 2. Cell Implantation Subcutaneous injection into flank of mouse A->B C 3. Tumor Growth Monitor until tumors are measurable (~100-250 mm³) B->C D 4. Randomization Group mice into Vehicle and this compound arms C->D E 5. Treatment Administer this compound or Vehicle (e.g., i.p. injection) D->E F 6. Monitoring Measure tumor volume and body weight 2-3 times/week E->F G 7. Endpoint Collect tumors for pharmacodynamic analysis F->G

References

AT7519 Cell Culture Treatment Protocol: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] this compound has demonstrated anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines and preclinical tumor models.[2][4] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, including methods for assessing its effects on cell viability, cell cycle progression, and apoptosis, as well as its impact on key signaling pathways.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets several members of the CDK family, including those involved in cell cycle control (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[1][2][4] By inhibiting these kinases, this compound disrupts two critical processes in cancer cells:

  • Cell Cycle Arrest: Inhibition of cell cycle-related CDKs prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[2][5]

  • Transcriptional Inhibition: this compound is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[6] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, leading to a global decrease in transcription.[6][7] This is particularly detrimental to cancer cells, which often have a high demand for the transcription of short-lived anti-apoptotic proteins like Mcl-1.[6][7]

  • GSK-3β Activation: this compound has also been shown to induce the activation of Glycogen Synthase Kinase 3β (GSK-3β) by reducing its inhibitory phosphorylation. Activated GSK-3β can contribute to the pro-apoptotic effects of this compound.[1][7]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Assay Type
CDK1/Cyclin B210Radiometric
CDK2/Cyclin A47Radiometric
CDK4/Cyclin D1100ELISA
CDK5/p2513DELFIA
CDK6/Cyclin D3170ELISA
CDK9/Cyclin T1<10Not Specified
GSK-3β89Radiometric
Data sourced from references[1][2].
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines (72h exposure)
Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma160
HT29Colorectal Adenocarcinoma240
MCF-7Breast Adenocarcinoma40
MDA-MB-468Breast Adenocarcinoma100
A2780Ovarian Carcinoma130
U87MGGlioblastoma221.8
U251Glioblastoma246
HL-60Promyelocytic Leukemia150
MM.1SMultiple Myeloma500
U266Multiple Myeloma500
Data sourced from references[1][2][5].

Experimental Protocols

General Guidelines for this compound Preparation and Handling
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions of this compound in the appropriate cell culture medium just before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) in triplicate. Include a vehicle control (DMSO-treated) group.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.[7][8][9]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins involved in the this compound signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-RNA Pol II, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time and lyse them in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7]

Visualizations

AT7519_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation cluster_apoptosis Apoptosis CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb p CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb p CDK1_CyclinB CDK1-Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Apoptosis Apoptosis CDK9_CyclinT1 CDK9-Cyclin T1 (P-TEFb) RNA_Pol_II RNA Pol II CDK9_CyclinT1->RNA_Pol_II p Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNA_Pol_II->Transcription Transcription->Apoptosis GSK3b_inactive GSK-3β (p-Ser9) Inactive GSK3b_active GSK-3β Active GSK3b_inactive->GSK3b_active GSK3b_active->Apoptosis This compound This compound This compound->CDK4_6_CyclinD This compound->CDK2_CyclinE This compound->CDK1_CyclinB This compound->CDK9_CyclinT1 This compound->GSK3b_inactive Inhibits phosphorylation

Caption: this compound Signaling Pathway

AT7519_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cell_seeding Seed Cancer Cells overnight_incubation Overnight Incubation (Adherence) cell_seeding->overnight_incubation at7519_treatment Treat with this compound (Dose-Response and Time-Course) overnight_incubation->at7519_treatment viability_assay Cell Viability Assay (e.g., MTT) at7519_treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) at7519_treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) at7519_treatment->apoptosis_assay western_blot Western Blot Analysis at7519_treatment->western_blot

References

AT7519: Application Notes for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule, multi-cyclin-dependent kinase (CDK) inhibitor.[1][2][3] It demonstrates ATP-competitive inhibition of several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[2][4][5] This broad-spectrum CDK inhibition disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various human tumor cell lines.[1][5] Additionally, this compound has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β) and the phosphorylation of the C-terminal domain of RNA polymerase II, suggesting a multifaceted mechanism of action that includes the regulation of transcription.[1][2][4] These characteristics make this compound a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the solubilization of this compound in DMSO and its application in common in vitro assays.

Data Presentation

Solubility of this compound
SolventSolubilityConcentration (mM)Notes
DMSO≥ 50 mg/mL[6]130.81 mMHygroscopic DMSO can reduce solubility; use fresh DMSO.[2][6]
DMSO25 mg/mL[2][4]65.4 mM-
DMSO10 mg/mL[2]26.16 mM-
DMSO≥9.55mg/mL-Requires gentle warming.[7]
DMSOSoluble up to 25 mM-To make a 10 mM stock solution, add 0.262 mL of DMSO for each mg of this compound.[8]
Ethanol~5 mg/mL-Purge with an inert gas.[4]
Dimethyl formamide~20 mg/mL-Purge with an inert gas.[4]
PBS (pH 7.2)~0.5 mg/mL-Aqueous solutions are not recommended for storage beyond one day.[4]
WaterInsoluble-[2]
In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)
CDK1210[4][5]
CDK247[4][5]
CDK3Less potent
CDK4100[4][5]
CDK513[4]
CDK6170[4][5]
CDK7Little activity/Less potent[2][3]
CDK9<10[4][5]
GSK-3β89[2][4][5]
Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM) after 72h
MCF-7Breast40[2]
HCT116Colon-
HT29Colon-
SW620Colon940[2]
MM.1SMultiple Myeloma500[1][2]
U266Multiple Myeloma500[1][2]
MM.1RMultiple Myeloma>2000[1][2]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of multiple CDKs, leading to disruptions in the cell cycle and transcription.

Caption: Mechanism of action of this compound.

General Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution in DMSO Treatment Treat Cells with Varying Concentrations of this compound Stock_Solution->Treatment Cell_Culture Culture and Seed Cancer Cell Lines Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Protein_Expression Analyze Protein Expression and Phosphorylation Western_Blot->Protein_Expression Cell_Cycle_Distribution Analyze Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification

References

Application Notes and Protocols for AT7519 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor with demonstrated anti-neoplastic activity in a range of preclinical cancer models.[1][2][3] It primarily targets CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, leading to cell cycle arrest and apoptosis.[4][5] This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo animal studies, based on findings from multiple research publications.

Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of multiple CDKs, which are key regulators of the cell cycle and transcription.[1][6] Inhibition of CDK1 and CDK2 leads to G1/S and G2/M phase cell cycle arrest.[1][4] By inhibiting CDK9, this compound suppresses the phosphorylation of RNA polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[4][7] Additionally, this compound has been shown to activate Glycogen Synthase Kinase 3 Beta (GSK-3β), further contributing to its pro-apoptotic effects.[4][5]

Signaling Pathway

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and animal models.

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MM.1SMultiple Myeloma0.548
U266Multiple Myeloma0.548
MM.1RMultiple Myeloma>248
HCT116Colon Cancer0.08272
MCF-7Breast Cancer0.04Not Specified
SW620Colon Cancer0.94Not Specified

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelAnimal StrainThis compound Dose & ScheduleAdministration RouteKey Findings
Multiple Myeloma (MM.1S xenograft)SCID mice15 mg/kg, once daily, 5 days/week for 2 weeksIntraperitoneal (IP)Significant tumor growth inhibition and prolonged survival.[4]
Multiple Myeloma (MM.1S xenograft)SCID mice15 mg/kg, once daily, 3 days/week for 4 weeksIntraperitoneal (IP)Significant tumor growth inhibition and prolonged survival.[4]
Colon Cancer (HCT116 & HT29 xenografts)BALB/c nude mice9.1 mg/kg, twice dailyIntraperitoneal (IP)Tumor regression.[5]
Leukemia (HL60 xenograft)Nude mice10 mg/kg, single doseIntraperitoneal (IP)Reduction in Mcl-1 protein levels in tumors.[7]
Leukemia (HL60 xenograft)Nude mice15 mg/kg, once daily for two 5-day cyclesIntraperitoneal (IP)Optimal efficacy observed.[7]
Neuroblastoma (AMC711T xenograft)NMRI nude mice5, 10, or 15 mg/kg/day for 5 consecutive daysIntraperitoneal (IP)Dose-dependent tumor growth inhibition.[8][9]
Neuroblastoma (Th-MYCN transgenic)129X1/SvJ mice15 mg/kg/dayIntraperitoneal (IP)Improved survival and significant tumor regression.[8]
Ovarian Cancer (xenograft)Not SpecifiedNot SpecifiedNot SpecifiedIn vivo efficacy confirmed.[10]

Experimental Protocols

1. Formulation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (IP) or intravenous (IV) injection in mice.

  • Materials:

    • This compound powder

    • Saline (0.9% sodium chloride)[4][8]

    • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)[11]

    • PEG300 (optional)[11]

    • Tween 80 (optional)[11]

    • Sterile, pyrogen-free vials

    • Sterile syringes and needles

  • Protocol:

    • For Saline Formulation:

      • Directly dissolve this compound powder in 0.9% saline to the desired final concentration (e.g., 1.5 mg/mL or 1.875 mg/mL).[8]

      • Vortex or sonicate until fully dissolved.

      • Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.

    • For Co-solvent Formulation (if solubility in saline is an issue):

      • First, dissolve this compound in a minimal amount of DMSO.[11]

      • In a separate tube, prepare the vehicle solution. A suggested composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11]

      • Slowly add the this compound/DMSO stock to the vehicle solution while vortexing to reach the final desired concentration.

      • Ensure the final solution is clear and free of precipitation.

      • Sterile filter the final solution.

2. Administration of this compound to Mice

This protocol outlines the procedure for administering the prepared this compound solution to mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Materials:

    • Prepared this compound solution

    • Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

    • Animal scale

    • 70% ethanol for disinfection

  • Protocol:

    • Weigh each mouse to determine the correct volume of this compound solution to inject based on the desired mg/kg dose.

    • For Intraperitoneal (IP) Injection:

      • Properly restrain the mouse.

      • Wipe the injection site on the lower abdomen with 70% ethanol.

      • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.

      • Inject the calculated volume of the this compound solution.

    • For Intravenous (IV) Injection:

      • Place the mouse in a restraining device that allows access to the tail vein.

      • Warm the tail with a heat lamp or warm water to dilate the vein.

      • Disinfect the tail with 70% ethanol.

      • Insert the needle into the lateral tail vein and slowly inject the this compound solution.

    • Monitor the animals closely after injection for any adverse reactions.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation This compound Formulation (e.g., in Saline) Dosing This compound Administration (IP or IV) Formulation->Dosing Animal_Model Animal Model Preparation (e.g., Tumor Implantation) Animal_Model->Dosing Monitoring Monitor Animal Health & Tumor Growth Dosing->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Endpoint->PK_PD Histo Immunohistochemistry Endpoint->Histo WB Western Blotting Endpoint->WB

Caption: General experimental workflow for this compound animal studies.

References

Application Notes and Protocols for AT7519 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its ability to disrupt cell cycle progression and transcription has made it a subject of interest in preclinical cancer research.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in mouse models of various cancers, including neuroblastoma, multiple myeloma, colon cancer, and glioblastoma, based on published studies. Detailed protocols for in vivo experiments are provided to guide researchers in designing and executing their studies.

Data Presentation: this compound Dosage and Efficacy in Mouse Models

The following tables summarize the quantitative data from various preclinical studies of this compound in different mouse cancer models.

Table 1: this compound Dosage and Administration in Mouse Models
Cancer Type Mouse Model Dosage (mg/kg) Administration Route Dosing Schedule
NeuroblastomaMYCN-amplified AMC711T xenografts (NMRI nu/nu mice)5, 10, 15Intraperitoneal (i.p.)Daily, 5 days on/2 days off for 3 weeks
NeuroblastomaTh-MYCN transgenic mice15Intraperitoneal (i.p.)Daily for 5 days
Multiple MyelomaMM.1S xenografts (SCID mice)15Intraperitoneal (i.p.)Once daily, 5 days/week for 2 weeks
Multiple MyelomaMM.1S xenografts (SCID mice)15Intraperitoneal (i.p.)Once daily, 3 times/week for 4 weeks
Colon CancerHCT116 xenografts (BALB/c nude mice)5Intravenous (i.v.)Single dose (for PK)
Colon CancerHCT116 xenografts (BALB/c nude mice)10Intraperitoneal (i.p.)Single dose (for PD)
Colon CancerHCT116 xenografts (SCID mice)9.1Not SpecifiedTwice daily for 9 days
LeukemiaHL60 xenografts (nude mice)10, 15Intraperitoneal (i.p.)Once or twice daily for two 5-day cycles
GlioblastomaSubcutaneous xenograftNot SpecifiedIntraperitoneal (i.p.)Not Specified
Table 2: Summary of this compound Efficacy in Mouse Models
Cancer Type Mouse Model Key Efficacy Readouts Results
NeuroblastomaMYCN-amplified AMC711T xenograftsDose-dependent tumor growth inhibition.10 and 15 mg/kg almost completely blocked tumor growth.[5]
NeuroblastomaTh-MYCN transgenic miceImproved survival and tumor regression.Average tumor size reduction of 86% at day 7.[5]
Multiple MyelomaMM.1S xenograftsInhibition of tumor growth and prolonged survival.Median overall survival of 39-40 days vs 27.5 days for control.[3]
Colon CancerHCT116 xenograftsTumor regression.Complete regression in 6 of 8 mice with 9.1 mg/kg twice daily.[1]
LeukemiaHL60 xenograftsInhibition of tumor growth.Optimal efficacy at 15 mg/kg once daily.[6]
GlioblastomaSubcutaneous xenograftSignificant reduction in tumor volume and weight.Tumor volume significantly reduced from Day 14.[7]

Signaling Pathway of this compound

This compound exerts its anti-cancer effects by inhibiting multiple CDKs, which are key regulators of the cell cycle and transcription. The diagram below illustrates the primary mechanism of action.

AT7519_Signaling_Pathway cluster_cdks Cyclin-Dependent Kinases (CDKs) cluster_downstream Downstream Effects This compound This compound CDK1 CDK1/Cyclin B This compound->CDK1 Inhibits CDK2 CDK2/Cyclin E/A This compound->CDK2 Inhibits CDK4_6 CDK4/6/Cyclin D This compound->CDK4_6 Inhibits CDK9 CDK9/Cyclin T This compound->CDK9 Inhibits CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) CDK1->CellCycleArrest Regulates G2/M transition Rb pRb (Phosphorylated Retinoblastoma) CDK2->Rb Phosphorylates NPM pNPM (Phosphorylated Nucleophosmin) CDK2->NPM Phosphorylates CDK4_6->Rb Phosphorylates RNA_Pol_II RNA Polymerase II CTD CDK9->RNA_Pol_II Phosphorylates Apoptosis Apoptosis CellCycleArrest->Apoptosis TranscriptionInhibition Inhibition of Transcription TranscriptionInhibition->Apoptosis Rb->CellCycleArrest Regulates G1/S transition NPM->CellCycleArrest Regulates centrosome duplication RNA_Pol_II->TranscriptionInhibition Mediates transcription elongation

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo Efficacy Study in Xenograft Mouse Model

This protocol is a general guideline adapted from studies using this compound in various xenograft models.[1][3][5]

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Human cancer cell line of interest (e.g., MM.1S, HCT116, AMC711T)

  • Immunocompromised mice (e.g., SCID, BALB/c nude, NMRI nu/nu)

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in serum-free media or saline, potentially mixed with Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.[3]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a measurable size (e.g., ~100-200 mm³).[5]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound solution in the appropriate vehicle.

    • Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection). Dosing and schedule will depend on the specific study design (see Table 1).

  • Efficacy Evaluation:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Survival Study (Optional): A separate cohort of mice can be monitored for overall survival.[3]

Pharmacokinetic (PK) Study in Tumor-Bearing Mice

This protocol is based on pharmacokinetic studies of this compound.[1][5]

Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue.

Materials:

  • This compound

  • Tumor-bearing mice

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Drug Administration: Administer a single dose of this compound to tumor-bearing mice via the desired route (e.g., 5 mg/kg i.v. or 5, 10, 15 mg/kg i.p.).[1][5]

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 24 hours) post-administration, collect blood samples via cardiac puncture or other appropriate methods.

    • Simultaneously, excise the tumors.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Tumor: Homogenize the tumor tissue in a suitable buffer.

  • Bioanalysis:

    • Extract this compound from plasma and tumor homogenates.

    • Quantify the concentration of this compound using a validated LC-MS/MS method.[1]

  • Data Analysis:

    • Plot the concentration-time profiles for both plasma and tumor.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study in Tumor-Bearing Mice

This protocol outlines the assessment of target engagement and downstream effects of this compound.[5][6]

Objective: To evaluate the in vivo pharmacodynamic effects of this compound on its molecular targets.

Materials:

  • This compound

  • Tumor-bearing mice

  • Lysis buffer

  • Antibodies for western blotting (e.g., anti-p-Rb, anti-p-NPM, anti-cleaved PARP, anti-Mcl-1)[5][6]

  • Immunohistochemistry reagents

Procedure:

  • Treatment: Treat tumor-bearing mice with a single or multiple doses of this compound.

  • Tumor Collection: At various time points after the last dose, euthanize the mice and excise the tumors.[6]

  • Western Blotting:

    • Prepare protein lysates from the tumor samples.

    • Perform western blotting to assess the phosphorylation status of CDK substrates like Rb and NPM, and levels of apoptosis markers like cleaved PARP or Mcl-1.[5][6]

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in formalin and embed in paraffin.

    • Perform IHC staining for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).[3]

Experimental Workflow Example

The following diagram illustrates a typical workflow for a preclinical in vivo study of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_outcome Study Outcome CellCulture 1. Cell Culture TumorImplantation 2. Tumor Implantation in Mice CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. This compound or Vehicle Administration Randomization->Treatment Efficacy 6a. Efficacy (Tumor Volume) Treatment->Efficacy PK 6b. Pharmacokinetics Treatment->PK PD 6c. Pharmacodynamics Treatment->PD Results Results & Conclusion Efficacy->Results PK->Results PD->Results

Caption: Preclinical experimental workflow.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Retinoblastoma Protein (p-Rb) Following AT7519 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoblastoma protein (Rb) is a critical tumor suppressor that plays a pivotal role in regulating the cell cycle. Its activity is tightly controlled by phosphorylation, primarily by cyclin-dependent kinases (CDKs). Hyperphosphorylation of Rb leads to its inactivation, allowing for cell cycle progression. Consequently, the phosphorylation status of Rb is a key biomarker for cell proliferation and the efficacy of CDK inhibitors. AT7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9, which has shown promise in preclinical and clinical studies for various cancers.[1] By inhibiting CDKs, this compound prevents the phosphorylation of Rb, leading to cell cycle arrest and apoptosis.[1][2] This document provides a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Rb (p-Rb) in cell lysates by Western blot following treatment with this compound.

Signaling Pathway of Rb Phosphorylation and this compound Inhibition

The phosphorylation of Rb is a sequential process initiated by Cyclin D-CDK4/6, which mono-phosphorylates Rb. This initial phosphorylation event primes Rb for subsequent hyper-phosphorylation by Cyclin E-CDK2, leading to its complete inactivation. Inactivated p-Rb dissociates from the E2F transcription factor, allowing E2F to activate the transcription of genes required for S-phase entry. This compound, by inhibiting the kinase activity of CDKs, blocks this phosphorylation cascade, maintaining Rb in its active, hypophosphorylated state, thereby preventing cell cycle progression.

Caption: Rb phosphorylation pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the necessary steps for cell treatment, lysate preparation, and Western blot analysis to assess the phosphorylation status of Rb.

Cell Treatment with this compound
  • Cell Culture: Plate the desired cancer cell line (e.g., HCT116, neuroblastoma cell lines) at an appropriate density to achieve 70-80% confluency at the time of harvest.[2][3]

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).[4]

  • Treatment: Treat the cells with varying concentrations of this compound. A common concentration range for in vitro studies is between 40 nM and 940 nM, with an IC50 often observed in the low nanomolar range for sensitive cell lines.[2][4] Treatment duration can range from 1 to 48 hours, with significant inhibition of Rb phosphorylation observed as early as 1 hour.[2][3] Include a vehicle-treated control (e.g., DMSO).

Lysate Preparation

It is crucial to work quickly and on ice throughout the lysis procedure to prevent dephosphorylation and degradation of proteins.

  • Washing: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell culture plate. A commonly used buffer is RIPA buffer, but other buffers like NP-40 or Tris-HCl based buffers can also be effective.[5]

    • Lysis Buffer Recipe (Modified RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with freshly added protease and phosphatase inhibitor cocktails.

  • Harvesting: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend in lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

  • Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to the lysate to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

Western Blot Protocol
  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of Rb (~110 kDa). A 7.5% or 4-15% gradient gel is suitable.[6]

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can lead to high background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. It is recommended to probe for a specific phospho-site of Rb, such as p-Rb (Thr821) or p-Rb (Ser780), as well as for total Rb as a loading control.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): To detect total Rb on the same membrane, the membrane can be stripped of the p-Rb antibody and re-probed with an antibody against total Rb. Alternatively, run parallel gels.

Experimental Workflow

Western_Blot_Workflow cluster_Sample_Prep Sample Preparation cluster_Western_Blot Western Blotting Cell_Culture 1. Cell Culture AT7519_Treatment 2. This compound Treatment Cell_Culture->AT7519_Treatment Cell_Lysis 3. Cell Lysis (with inhibitors) AT7519_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-Rb or Total Rb) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection

Caption: A streamlined workflow for Western blot analysis of p-Rb.

Data Presentation

The following tables summarize key quantitative data for performing the Western blot protocol.

Table 1: this compound Treatment Conditions
ParameterRecommended Range/ValueReference
Cell Lines HCT116, Neuroblastoma cell lines (e.g., AMC711T)[2][3]
Treatment Concentration 40 nM - 940 nM (IC50 often in low nM range)[2][4]
Treatment Duration 1 - 48 hours[2][3]
Vehicle Control DMSO[4]
Table 2: Antibody Recommendations and Dilutions
AntibodyHost SpeciesRecommended DilutionSupplier (Example)Catalog # (Example)
Phospho-Rb (Thr821) Rabbit1:1000Cell Signaling Technology#9309
Phospho-Rb (Ser780) Rabbit1:500 - 1:2000Thermo Fisher ScientificBS-1347R
Total Rb MouseAssay-dependentCell Signaling Technology#9309
Loading Control (e.g., β-actin) Mouse1:1000 - 1:5000VariousVarious
Anti-Rabbit IgG, HRP-linked Goat/Donkey1:2000 - 1:10000VariousVarious
Anti-Mouse IgG, HRP-linked Goat/Donkey1:2000 - 1:10000VariousVarious

Note: Optimal antibody dilutions should be determined experimentally.

Conclusion

This document provides a comprehensive guide for the Western blot analysis of p-Rb in response to this compound treatment. By following these detailed protocols and utilizing the provided quantitative data and visual aids, researchers can effectively assess the pharmacodynamic effects of this compound on the Rb signaling pathway. This assay serves as a valuable tool in the preclinical evaluation of CDK inhibitors and for understanding the molecular mechanisms underlying their anti-cancer activity.

References

Application Notes: AT7519-Induced Cell Cycle Arrest Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2] CDKs are key regulatory enzymes that, in complex with their cyclin partners, govern the progression of the eukaryotic cell cycle.[1][3] Dysregulation of CDK activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1][3] this compound has demonstrated potent antiproliferative activity in a variety of human tumor cell lines by inducing cell cycle arrest and apoptosis.[1][4][5]

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity.[1] This inhibition disrupts the phosphorylation of key substrates required for cell cycle progression. Notably, inhibition of CDK1 and CDK2 by this compound leads to a G2/M phase arrest and a G0/G1 phase arrest, respectively.[1][4][6] The compound has been shown to decrease the phosphorylation of the CDK1 substrate PP1α and the CDK2 substrates Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[1][7] By preventing the phosphorylation of these and other critical proteins, this compound effectively halts cells at the G1/S and G2/M checkpoints of the cell cycle.[4][8]

Application: Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is a widely used and reliable method to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[9] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[9] This allows for the differentiation of cell populations based on their DNA content. This technique is particularly valuable for assessing the efficacy of cell cycle-arresting drugs like this compound.[4]

Quantitative Data Summary

The following table summarizes the effects of this compound on the cell cycle distribution in various cancer cell lines as determined by flow cytometry.

Cell LineThis compound Concentration (µM)Treatment Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/MReference
U87MG (Glioblastoma)0.46IncreasedNot specifiedIncreased[4]
U87MG (Glioblastoma)0.412IncreasedNot specifiedIncreased[4]
U87MG (Glioblastoma)0.424Significantly IncreasedNot specifiedIncreased[4]
U251 (Glioblastoma)0.46IncreasedNot specifiedIncreased[4]
U251 (Glioblastoma)0.412IncreasedNot specifiedIncreased[4]
U251 (Glioblastoma)0.424Significantly IncreasedNot specifiedIncreased[4]
MM.1S (Multiple Myeloma)0.56IncreasedNot specifiedIncreased[6]
MM.1S (Multiple Myeloma)0.512Increased (with sub-G1 increase)Not specifiedIncreased[6]
MM.1S (Multiple Myeloma)0.524Increased (with sub-G1 increase)Not specifiedIncreased[6]
HCT116 (Colon Cancer)Increasing concentrations24IncreasedSignificantly ReducedIncreased[1]

Experimental Protocols

Protocol: Cell Cycle Analysis of this compound-Treated Cells using Propidium Iodide Staining and Flow Cytometry

This protocol provides a step-by-step method for analyzing the effect of this compound on the cell cycle of cultured cancer cells.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (e.g., 100 µg/mL)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates or flasks and allow them to attach and enter logarithmic growth phase.

    • Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 6, 12, 24, or 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • For suspension cells, directly collect the cells.

    • Transfer the cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the supernatant.

  • Fixation:

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL.[10] This helps to prevent cell clumping.

    • Fix the cells for at least 30 minutes on ice or at 4°C.[10] For longer storage, cells can be kept at -20°C for several weeks.[10]

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5-10 minutes).

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS to remove residual ethanol.[10]

    • Resuspend the cell pellet in a staining solution containing RNase A to digest RNA and prevent its staining by PI.[9][11]

    • Add the Propidium Iodide staining solution.

    • Incubate the cells in the staining solution for at least 15-30 minutes at room temperature, protected from light.[12][13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use the appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission detected in the FL2 or FL3 channel).

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

    • Use software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Visualizations

AT7519_Cell_Cycle_Workflow cluster_preparation Cell Preparation and Treatment cluster_processing Sample Processing cluster_staining Staining cluster_analysis Data Acquisition and Analysis A Seed and Culture Cells B Treat with this compound (and vehicle control) A->B C Harvest Cells (Trypsinization/Collection) B->C D Wash with PBS C->D E Fix in 70% Cold Ethanol D->E F Wash to Remove Ethanol E->F G Resuspend in Staining Buffer (with RNase A and Propidium Iodide) F->G H Incubate (Protected from Light) G->H I Acquire Data on Flow Cytometer H->I J Gate Cell Populations I->J K Generate DNA Content Histogram J->K L Quantify Cell Cycle Phases (G0/G1, S, G2/M) K->L

Caption: Experimental workflow for this compound cell cycle analysis.

AT7519_Signaling_Pathway cluster_G1S G1/S Transition cluster_G2M G2/M Transition CDK2 CDK2 CDK2_CyclinE Active Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb Rb E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK2_CyclinE->Rb phosphorylates G1_Arrest G1 Phase Arrest CDK1 CDK1 CDK1_CyclinB Active Complex (MPF) CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Mitosis_Proteins Mitotic Substrates CDK1_CyclinB->Mitosis_Proteins phosphorylates G2_Arrest G2 Phase Arrest This compound This compound This compound->CDK2 inhibits This compound->CDK1 inhibits This compound->G1_Arrest This compound->G2_Arrest

Caption: this compound mechanism of cell cycle arrest.

References

Application Notes and Protocols: Quantifying Apoptosis Induced by AT7519 Using Annexin V Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2] By targeting these key regulators of the cell cycle and transcription, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, making it a compound of considerable interest in oncology research.[3][4] One of the key mechanisms of this compound-induced cell death is the induction of apoptosis.[1][5]

A standard and reliable method for detecting and quantifying apoptosis is through Annexin V staining followed by flow cytometry analysis.[6] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a calcium-dependent phospholipid-binding protein.[6] Co-staining with a non-viable dye, such as Propidium Iodide (PI) or 7-AAD, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

These application notes provide a detailed protocol for the induction of apoptosis by this compound and subsequent quantification using Annexin V staining. The provided data and methodologies are intended to guide researchers in accurately assessing the apoptotic effects of this compound in their own experimental systems.

Data Presentation

The following tables summarize the dose-dependent induction of apoptosis by this compound in various cancer cell lines, as determined by Annexin V staining and flow cytometry.

Table 1: Dose-Dependent Apoptosis in Human Glioblastoma Cell Lines after 48-hour this compound Treatment [1][8]

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%) (Annexin V+)
U251 0 (Control)~5-10%
0.1Increased
0.2Significantly Increased
0.4~70-80%
U87MG 0 (Control)~5-10%
0.1Increased
0.2Significantly Increased
0.4~75-85%
GBM60 (Patient-derived) 0 (Control)12.03%
0.477.93%
GBM38 (Patient-derived) 0 (Control)8.39%
0.469.73%

Table 2: Time-Course of Apoptosis in MM.1S Multiple Myeloma Cells with 0.5 µM this compound [9]

Treatment Time (hours)Percentage of Apoptotic Cells (%) (Annexin V+)
0 (Control)Baseline
6Minimal Increase
12Noticeable Increase
24Significant Increase
48Maximal Effect

Table 3: Concentration-Dependent Apoptosis in Human Eosinophils after 4-hour this compound Treatment [5][10]

This compound ConcentrationPercentage of Apoptotic Cells (%) (Annexin V+)
ControlBaseline
1 nM - 20 µMConcentration-dependent increase

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action Leading to Apoptosis

This compound induces apoptosis through the inhibition of multiple CDKs, leading to cell cycle arrest and the downregulation of anti-apoptotic proteins.[1][3]

AT7519_Mechanism This compound This compound CDKs CDK1, CDK2, CDK9 This compound->CDKs Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycle Cell Cycle Progression CDKs->CellCycle Promotes Transcription Transcription CDKs->Transcription Promotes CellCycle->Apoptosis Inhibition leads to Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 Maintains levels of Mcl1->Apoptosis Inhibits

Caption: this compound inhibits CDKs, leading to cell cycle arrest and reduced transcription of anti-apoptotic proteins, ultimately inducing apoptosis.

Experimental Workflow for Annexin V Staining after this compound Treatment

The following diagram outlines the key steps in assessing this compound-induced apoptosis using Annexin V staining.

AnnexinV_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis CellSeeding Seed Cells AT7519_Treatment Treat with this compound (and vehicle control) CellSeeding->AT7519_Treatment Incubation Incubate for defined period AT7519_Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_AnnexinV_PI Add Annexin V & PI Resuspend_Buffer->Add_AnnexinV_PI Incubate_Stain Incubate at RT (15 min, dark) Add_AnnexinV_PI->Incubate_Stain FlowCytometry Analyze by Flow Cytometry Incubate_Stain->FlowCytometry DataAnalysis Quadrant Analysis FlowCytometry->DataAnalysis

Caption: Experimental workflow for assessing apoptosis via Annexin V staining following this compound treatment of cultured cells.

Interpretation of Annexin V/PI Staining Results

Flow cytometry data is typically displayed as a quadrant plot, allowing for the differentiation of cell populations based on their fluorescence.

Quadrant_Analysis Y_axis PI Fluorescence --> BottomLeft Viable (Annexin V- / PI-) TopLeft Necrotic (Annexin V- / PI+) BottomRight Early Apoptotic (Annexin V+ / PI-) BottomLeft->BottomRight TopRight Late Apoptotic/Necrotic (Annexin V+ / PI+) X_axis Annexin V Fluorescence --> TopLeft->TopRight

Caption: Quadrant analysis of flow cytometry data for Annexin V and Propidium Iodide (PI) dual staining.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., U87MG, MM.1S)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol for Induction of Apoptosis with this compound
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.

  • Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Treatment: Prepare fresh serial dilutions of this compound in complete culture medium from a stock solution. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protocol for Annexin V and Propidium Iodide Staining
  • Preparation of 1X Binding Buffer: Prepare a sufficient volume of 1X Binding Buffer by diluting the 10X stock with deionized water. Keep on ice.

  • Cell Harvesting:

    • Suspension Cells: Gently transfer the cells to centrifuge tubes.

    • Adherent Cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS, then add Trypsin-EDTA to detach them. Once detached, add complete medium to neutralize the trypsin and combine these cells with the previously collected culture medium.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After the incubation period, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells. Collect data for at least 10,000 events per sample.

Troubleshooting

IssuePossible CauseSuggested Solution
High background staining in control cells Cells were handled too harshly during harvesting.Handle cells gently, use a lower centrifugation speed, and keep cells on ice.
Cells were overgrown or unhealthy before treatment.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Weak Annexin V signal Insufficient calcium in the binding buffer.Ensure the 1X Binding Buffer is prepared correctly and contains calcium.
Reagents are expired or were stored improperly.Use fresh reagents and store them according to the manufacturer's instructions.
High percentage of necrotic cells (PI positive) This compound concentration is too high or treatment duration is too long.Perform a dose-response and time-course experiment to optimize conditions.
Cells were not processed promptly after staining.Analyze samples immediately after the staining protocol is complete.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers investigating the pro-apoptotic effects of the multi-CDK inhibitor this compound. By utilizing Annexin V staining in conjunction with flow cytometry, it is possible to accurately quantify the induction of apoptosis in a dose- and time-dependent manner. This information is crucial for understanding the mechanism of action of this compound and for its continued development as a potential anti-cancer therapeutic.

References

Application Note and Protocol: Determination of AT7519 IC50 in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2] By targeting these key regulators of the cell cycle and transcription, this compound exhibits significant anti-proliferative activity across a wide range of human tumor cell lines.[1][3] The compound induces cell cycle arrest, followed by apoptosis, and has demonstrated efficacy in preclinical xenograft models.[3] This application note provides a summary of reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines and offers a detailed protocol for determining these values experimentally.

This compound Mechanism of Action

This compound functions as an ATP-competitive inhibitor of several CDKs.[1][4] Its primary mechanism involves the inhibition of CDKs that regulate cell cycle progression (CDK1, CDK2, CDK4) and transcription (CDK9).[1][5] Inhibition of CDK9 leads to reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the suppression of transcription of short-lived anti-apoptotic proteins like Mcl-1.[6][7] Additionally, this compound has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), which can also contribute to its pro-apoptotic effects.[4][7]

AT7519_Pathway cluster_cell Cancer Cell cluster_cdks Cyclin-Dependent Kinases cluster_processes Cellular Processes This compound This compound CDK1_2 CDK1 / CDK2 This compound->CDK1_2 CDK4_6 CDK4 / CDK6 This compound->CDK4_6 CDK9 CDK9 This compound->CDK9 GSK3B GSK-3β This compound->GSK3B CellCycle G1/S & G2/M Progression CDK1_2->CellCycle CDK4_6->CellCycle Transcription Transcription (RNA Pol II) CDK9->Transcription Apoptosis Apoptosis GSK3B->Apoptosis CellCycle->Apoptosis Inhibition leads to Transcription->CellCycle Anti-apoptotic proteins IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding Seed cells in 96-well plates and allow to adhere/recover. B 2. Compound Treatment Add serial dilutions of this compound. Include vehicle control (DMSO). A->B C 3. Incubation Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Viability Assay Add viability reagent (MTS/MTT/CCK-8) and incubate. C->D E 5. Data Acquisition Measure absorbance/fluorescence using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 using non-linear regression. E->F

References

Application Notes and Protocols for Colony Formation Assay with AT7519

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription.[1][2][3][4] Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive therapeutic targets. This compound has demonstrated anti-proliferative activity in a variety of human tumor cell lines, inducing cell cycle arrest and apoptosis.[2][4] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents like this compound.[5] This document provides detailed application notes and protocols for conducting colony formation assays to evaluate the efficacy of this compound.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor targeting a range of CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[1][6] Inhibition of these CDKs leads to several downstream effects:

  • Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound induces a G2/M phase cell cycle arrest.[2][6] It can also cause an accumulation of cells in the G0/G1 phase.[6]

  • Inhibition of Transcription: this compound inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). This leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription.[1][6][7] This transcriptional inhibition contributes to the cytotoxic effects of this compound, particularly in cells dependent on short-lived mRNA transcripts of anti-apoptotic proteins like Mcl-1.[7]

  • Induction of Apoptosis: The combination of cell cycle arrest and transcriptional inhibition ultimately leads to the induction of apoptosis, as evidenced by caspase cleavage and an increase in the sub-G1 cell population.[2][6]

  • GSK-3β Activation: this compound can also induce apoptosis through the activation of glycogen synthase kinase-3β (GSK-3β) by down-regulating its phosphorylation.[1][6][8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound across various assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nmol/L)
CDK1210
CDK247
CDK4100
CDK513
CDK6170
CDK9<10
GSK-3β89

Data sourced from multiple studies.[1][9]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines (72h exposure)

Cell LineCancer TypeIC₅₀ (nmol/L)
MCF-7Breast40
HCT116Colon82
HT29ColonNot Specified
A2780OvarianNot Specified
SW620Colon940
MM.1SMultiple Myeloma500
U266Multiple Myeloma500

IC₅₀ values represent the concentration of this compound required to inhibit cell proliferation by 50%. Data compiled from various sources.[1][2]

Table 3: Colony Formation Inhibition by this compound (24h exposure)

Cell LineCancer TypeThis compound Concentration (nmol/L)% Colony Survival
HCT116ColonIC₅₀Substantial Reduction
HCT116ColonIC₉₀Substantial Reduction
HT29ColonIC₅₀Substantial Reduction
HT29ColonIC₉₀Substantial Reduction
A2780OvarianIC₅₀Substantial Reduction
A2780OvarianIC₉₀Substantial Reduction

Qualitative data from a study demonstrating that a 24-hour exposure to this compound at concentrations equivalent to the anti-proliferative IC₅₀ and IC₉₀ values significantly reduced colony formation.[2]

Experimental Protocols

Protocol 1: Standard Colony Formation Assay

This protocol is adapted from established methods for assessing the clonogenic survival of adherent cell lines treated with this compound.[2][10][11]

Materials:

  • Adherent cancer cell line of interest (e.g., HCT116, HT29, A2780)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Carnoy's fixative (75% methanol, 25% acetic acid)

  • 0.5% (w/v) Crystal Violet staining solution

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

    • Allow cells to attach and recover for 16-24 hours in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A vehicle control (DMSO) at the same final concentration as the highest drug concentration should be included.

    • Carefully remove the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control.

    • Incubate the plates for the desired exposure time (e.g., 24 hours).

  • Colony Growth:

    • After the treatment period, remove the drug-containing medium and wash the cells gently with PBS.

    • Add fresh, drug-free complete medium to each well.

    • Return the plates to the incubator and allow colonies to grow for 10-14 days.

    • Replenish the medium every 3-4 days to ensure adequate nutrient supply.

  • Fixing and Staining:

    • Once colonies are visible to the naked eye (typically >50 cells), aspirate the medium.

    • Gently wash the wells with PBS.

    • Add 1-2 mL of Carnoy's fixative to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixative and add 1-2 mL of 0.5% crystal violet solution to each well.

    • Incubate for 20-30 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry completely.

  • Colony Counting:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

Protocol 2: Soft Agar Colony Formation Assay for Anchorage-Independent Growth

This assay is used to determine the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (2X and 1X concentrations)

  • This compound

  • Agarose (low melting point)

  • 6-well tissue culture plates

Procedure:

  • Prepare Agar Layers:

    • Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% autoclaved agarose (kept at 42°C) and 2X complete medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Layer (0.3% Agar with Cells): Prepare a single-cell suspension of your cells. Mix equal volumes of 0.6% autoclaved agarose (kept at 42°C) and a 2X cell suspension (containing the desired number of cells and this compound/vehicle) in 2X complete medium.

  • Cell Plating:

    • Carefully layer 1.5 mL of the top agar-cell mixture onto the solidified bottom agar layer.

  • Incubation and Feeding:

    • Allow the top layer to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.

    • Feed the cells twice a week by adding 200-300 µL of complete medium (containing the appropriate concentration of this compound or vehicle) on top of the agar.

  • Staining and Counting:

    • After 2-3 weeks, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet or a solution of Nitroblue Tetrazolium (NBT) to each well and incubating for 1-2 hours.

    • Count the number of colonies using a microscope.

Mandatory Visualizations

AT7519_Signaling_Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinE_A CDK2/Cyclin E/A This compound->CDK2_CyclinE_A inhibits CDK4_6_CyclinD CDK4/6/Cyclin D This compound->CDK4_6_CyclinD inhibits CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT inhibits GSK3b_p p-GSK-3β (Ser9) (Inactive) This compound->GSK3b_p inhibits dephosphorylation G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes CellCycleArrest Cell Cycle Arrest CDK1_CyclinB->CellCycleArrest Rb_p p-Rb (Inactive) CDK2_CyclinE_A->Rb_p phosphorylates CDK2_CyclinE_A->CellCycleArrest CDK4_6_CyclinD->Rb_p phosphorylates RNA_Pol_II_p p-RNA Pol II (Active) CDK9_CyclinT->RNA_Pol_II_p phosphorylates GSK3b GSK-3β (Active) GSK3b_p->GSK3b Apoptosis Apoptosis GSK3b->Apoptosis promotes Rb Rb E2F E2F Rb->E2F sequesters Rb_p->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition activates G1_S_Transition->CellCycleArrest RNA_Pol_II RNA Polymerase II Transcription Transcription RNA_Pol_II_p->Transcription activates Mcl1 Mcl-1 Transcription->Mcl1 produces Mcl1->Apoptosis inhibits

Caption: this compound Signaling Pathway.

Colony_Formation_Workflow start Start seed_cells Seed Cells (Low Density) start->seed_cells attach Allow Attachment (16-24h) seed_cells->attach treat Treat with this compound (e.g., 24h) attach->treat wash Remove Drug & Wash treat->wash grow Incubate in Drug-Free Medium (10-14 days) wash->grow fix Fix Colonies (Carnoy's Fixative) grow->fix stain Stain Colonies (Crystal Violet) fix->stain count Count Colonies & Analyze Data stain->count end End count->end

Caption: Colony Formation Assay Workflow.

References

Application Notes: Measuring RNA Synthesis Inhibition by AT7519

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with significant activity against CDK1, 2, 4, 5, and 9.[1][2] Its anti-cancer effects are derived not only from cell cycle arrest but also from its potent inhibition of transcription.[1][3] This transcriptional inhibition is primarily mediated through the targeting of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[3][4] CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 and serine 5 residues, a critical step for releasing promoter-proximal pausing and facilitating productive transcriptional elongation.[1][5][6] By inhibiting CDK9, this compound prevents RNAP II phosphorylation, leading to a global reduction in RNA synthesis and the subsequent downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells.[1][5]

These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on new RNA synthesis in cultured cells. Two primary methods are described: a fluorescence-based 5-Ethynyl Uridine (EU) incorporation assay for direct measurement of nascent RNA, and Western blot analysis to assess the phosphorylation status of RNAP II as a mechanistic endpoint.

Signaling Pathway of this compound-Mediated Transcriptional Inhibition

AT7519_Mechanism_of_Action cluster_0 Mechanism of Action This compound This compound CDK9 CDK9 (P-TEFb Complex) This compound->CDK9 Inhibits RNAPII RNA Polymerase II (p-Ser2/p-Ser5) CDK9->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation Promotes RNA Nascent RNA Synthesis Elongation->RNA

Caption: Mechanism of this compound in inhibiting transcriptional elongation.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound on RNA synthesis and related markers from published studies.

Table 1: Effect of this compound on Global RNA Synthesis

Cell Line Assay Method Treatment Duration IC₅₀ / Effect Reference
HCT116 [³H]-Uridine Incorporation 4 hours 54 nmol/L [1]

| MM.1S | [³H]-Uridine Incorporation | 48 hours | ~50% inhibition at 0.5 µM |[5] |

Table 2: Effective Concentrations of this compound on RNA Polymerase II Phosphorylation

Cell Line Endpoint Treatment Duration Effective Concentration Reference
HL60 p-RNAP II (Ser2/5) 24 hours Complete inhibition at >400 nmol/L [1]

| MM.1S | p-RNAP II (Ser2/5) | 1 hour | Rapid dephosphorylation at 0.5 µM |[5][6] |

Experimental Protocols

Protocol 1: Measuring Nascent RNA Synthesis via 5-Ethynyl Uridine (EU) Incorporation

This protocol provides a non-radioactive method to visualize and quantify newly synthesized RNA using "click" chemistry. EU is a nucleoside analog of uridine that is incorporated into nascent RNA transcripts.[7] Its alkyne group allows for covalent labeling with a fluorescent azide for subsequent detection.[8][9]

EU_Workflow cluster_workflow Experimental Workflow: EU Incorporation Assay node_seed 1. Seed Cells (e.g., in 96-well plate) node_treat 2. Treat with this compound (Varying concentrations) node_seed->node_treat node_label 3. Add 5-Ethynyl Uridine (EU) (Pulse for 1-2 hours) node_treat->node_label node_fix 4. Fix & Permeabilize Cells node_label->node_fix node_click 5. Click Chemistry Reaction (Add fluorescent azide) node_fix->node_click node_stain 6. Stain Nuclei (DAPI) node_click->node_stain node_image 7. Image & Quantify (Fluorescence Microscopy) node_stain->node_image

Caption: Workflow for measuring RNA synthesis with 5-Ethynyl Uridine.

Materials:

  • Cell line of interest (e.g., HCT116, HL60)

  • This compound (prepared in DMSO)

  • 5-Ethynyl Uridine (EU)[10]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 3.7% Formaldehyde in PBS (Fixation Buffer)

  • 0.5% Triton™ X-100 in PBS (Permeabilization Buffer)

  • Click chemistry detection kit (containing fluorescent azide, copper sulfate, and reducing agent)

  • DAPI or Hoechst stain for nuclear counterstaining

  • 96-well imaging plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well clear-bottom imaging plate at a density that will result in 50-70% confluency at the time of the assay. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from cells and add the this compound-containing medium. Include a vehicle control (DMSO-treated) group. Incubate for the desired time period (e.g., 4, 6, or 24 hours).

  • EU Labeling: Prepare a 2X working solution of EU in complete medium (e.g., 1 mM final concentration). Add an equal volume of this solution to each well. Incubate for 1-2 hours under normal cell culture conditions.

  • Fixation: Carefully remove the medium and wash cells once with PBS. Add 100 µL of Fixation Buffer to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Remove the fixation buffer, wash twice with PBS, and add 100 µL of Permeabilization Buffer. Incubate for 15 minutes at room temperature.

  • Click Reaction: Remove the permeabilization buffer and wash twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide (e.g., Alexa Fluor 488 azide). Add the cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[9]

  • Nuclear Staining: Remove the reaction cocktail and wash cells twice with PBS. Add the DAPI or Hoechst solution and incubate for 10-15 minutes.

  • Imaging and Analysis: Wash the cells once more with PBS. Acquire images using a high-content imaging system or a fluorescence microscope. The nascent RNA will be visualized by the fluorescent azide signal. Quantify the mean integrated fluorescence intensity of the EU signal within the nuclear area (defined by the DAPI stain). Normalize the fluorescence intensity of treated cells to the vehicle control.

Protocol 2: Analysis of RNA Polymerase II CTD Phosphorylation

This protocol assesses the phosphorylation status of RNAP II at Serine 2 and Serine 5, a direct upstream marker of this compound's inhibitory effect on transcriptional elongation.[1][3][5]

Materials:

  • Cell line of interest

  • This compound

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies:

    • Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (total RNAP II)

    • Rabbit anti-phospho-RNA Polymerase II (Ser2)

    • Rabbit anti-phospho-RNA Polymerase II (Ser5)

    • Mouse or Rabbit anti-β-Actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, buffers, and transfer system

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency in 6-well plates. Treat with various concentrations of this compound (e.g., 0, 100, 400, 1000 nM) for a specified time (e.g., 1-6 hours).[5]

  • After treatment, place plates on ice, wash cells with ice-cold PBS, and lyse the cells directly in the plate with 150 µL of ice-cold RIPA buffer containing inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-RNAP II Ser2, anti-p-RNAP II Ser5, and total RNAP II) overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system. Quantify band intensities and normalize the phosphorylated RNAP II signals to the total RNAP II signal to determine the relative change in phosphorylation upon this compound treatment.

References

Application Notes and Protocols for AT7519 Combination Therapy with Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the combination therapy of AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor, and vincristine, a microtubule-targeting agent. The rationale for this combination lies in the complementary mechanisms of action of the two drugs. This compound induces cell cycle arrest and apoptosis by inhibiting CDKs that are crucial for cell cycle progression and transcription[1][2]. Vincristine disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death[3]. The sequential or concurrent application of these agents may offer synergistic or enhanced anti-tumor activity in various cancer models.

These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of this combination therapy.

Mechanism of Action and Rationale for Combination

This compound: A potent small molecule inhibitor of multiple cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK6, and CDK9[4]. Inhibition of these CDKs leads to:

  • Cell Cycle Arrest: Blockade of cell cycle progression at the G1/S and G2/M phases[5].

  • Transcriptional Inhibition: Downregulation of anti-apoptotic proteins (e.g., Mcl-1) through inhibition of CDK9-mediated RNA polymerase II phosphorylation.

  • Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways[1][5].

Vincristine: A vinca alkaloid that binds to tubulin, inhibiting the assembly of microtubules. This disruption of the mitotic spindle leads to:

  • Mitotic Arrest: Cells are unable to progress through metaphase, leading to a halt in cell division[3].

  • Induction of Apoptosis: Prolonged mitotic arrest triggers apoptotic pathways.

Combination Rationale: The combination of a CDK inhibitor like this compound with a microtubule inhibitor such as vincristine is hypothesized to be effective due to:

  • Synergistic Cell Cycle Blockade: this compound can arrest cells in G1 and G2, potentially sensitizing them to the M-phase specific effects of vincristine.

  • Enhanced Apoptosis: The combination may lead to a more robust induction of apoptosis than either agent alone. One study in U937 acute myeloid leukemia (AML) cells demonstrated a synergistic anti-leukemic effect with the combination of this compound and vincristine[3].

  • Overcoming Resistance: Combination therapy may circumvent resistance mechanisms to single-agent chemotherapy[6].

Data Presentation

In Vitro Synergy Data

The following table summarizes the synergistic effects of this compound and vincristine in the U937 human leukemic cell line[3]. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the extent to which the dose of a drug in a synergistic combination can be reduced to achieve a given effect level compared with the dose of the drug alone.

Cell LineDrug CombinationEffect Level (Fraction Affected)Combination Index (CI)Dose Reduction Index (DRI) for this compoundDose Reduction Index (DRI) for VincristineReference
U937This compound + Vincristine0.5< 1> 1> 1[3]
U937This compound + Vincristine0.75< 1> 1> 1[3]
U937This compound + Vincristine0.9< 1> 1> 1[3]

Note: Specific numerical values for CI and DRI were presented graphically in the source publication, confirming synergy (CI < 1) and dose reduction (DRI > 1) at the indicated effect levels.

In Vitro Combination in Neuroblastoma

A study investigating this compound in combination with several standard cytotoxic drugs, including vincristine, in MYCN-amplified neuroblastoma cell lines (IMR32 and NGP) did not observe synergistic effects. However, no antagonism was reported[7].

Cell LineDrug CombinationOutcomeReference
IMR32This compound + VincristineNo Synergy, No Antagonism[7]
NGPThis compound + VincristineNo Synergy, No Antagonism[7]

Signaling Pathways and Experimental Workflows

AT7519_Vincristine_Signaling_Pathway cluster_this compound This compound cluster_Vincristine Vincristine cluster_CellCycle Cell Cycle Progression cluster_Apoptosis Apoptosis This compound This compound CDK1_2_4_6 CDK1/2, CDK4/6 This compound->CDK1_2_4_6 inhibits CDK9 CDK9 This compound->CDK9 inhibits G1_S G1/S Transition CDK1_2_4_6->G1_S promotes CDK1_2_4_6->G1_S inhibition leads to arrest G2_M G2/M Transition CDK1_2_4_6->G2_M promotes CDK1_2_4_6->G2_M inhibition leads to arrest RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates CDK9->RNA_Pol_II inhibition blocks transcription Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin binds to Microtubules Microtubules Vincristine->Microtubules inhibits polymerization Tubulin->Microtubules polymerization Mitosis Mitosis Microtubules->Mitosis required for Apoptosis Apoptosis G1_S->Apoptosis arrest can lead to G2_M->Mitosis leads to G2_M->Apoptosis arrest can lead to Mitosis->Apoptosis arrest leads to RNA_Pol_II->Apoptosis inhibition promotes Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) RNA_Pol_II->Anti_Apoptotic_Proteins transcribes Anti_Apoptotic_Proteins->Apoptosis inhibits

Caption: Signaling pathways affected by this compound and vincristine.

Experimental_Workflow_In_Vitro cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., U937, IMR32, NGP) Single_Agent Single Agent Treatment (this compound or Vincristine) Cell_Culture->Single_Agent Combination Combination Treatment (this compound + Vincristine) Cell_Culture->Combination Drug_Prep Prepare Drug Solutions (this compound and Vincristine) Drug_Prep->Single_Agent Drug_Prep->Combination Viability Cell Viability Assay (MTT) Single_Agent->Viability Combination->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Combination->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Combination->Cell_Cycle IC50 Calculate IC50 Values Viability->IC50 Synergy Synergy Analysis (Combination Index) Viability->Synergy Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: In vitro experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound and vincristine, alone and in combination[8][9].

Materials:

  • Cancer cell lines (e.g., U937, IMR32, NGP)

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Vincristine (stock solution in sterile water or saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells like U937, direct seeding is appropriate. For adherent cells, allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and vincristine in culture medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of each drug at the desired concentrations. A fixed-ratio or a matrix design can be used.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator. A 24-hour incubation was used to assess synergy in U937 cells[3].

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard procedures for detecting apoptosis by flow cytometry[4][5][10][11].

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[11]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound, vincristine, or the combination for the desired time (e.g., 24 hours).

    • Harvest cells (including supernatant for adherent cells) and wash twice with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer[11].

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[4].

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube[11].

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the cell population in a forward scatter vs. side scatter plot.

    • Create a quadrant plot of Annexin V vs. PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution using PI staining and flow cytometry[6][12][13][14].

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[12]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Collect data for at least 20,000 events.

  • Data Analysis:

    • Gate on single cells to exclude doublets.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound and vincristine combination therapy in a subcutaneous xenograft model. Specific parameters such as cell line, mouse strain, and dosing schedule may need to be optimized.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nu/nu mice)

  • Tumor cells (e.g., U937, NGP)

  • Matrigel (optional)

  • This compound formulated for in vivo use

  • Vincristine formulated for in vivo use

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-10 x 10^6 tumor cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Vincristine alone, this compound + Vincristine).

  • Drug Administration:

    • Administer drugs according to a predetermined schedule. For example:

      • This compound: 15 mg/kg, intraperitoneally (i.p.), daily for 5 days on, 2 days off[7].

      • Vincristine: 0.15-0.30 mg/kg, intravenously (i.v.) or i.p., once weekly. Dosing for vincristine in murine models can vary[15].

    • The combination schedule should be designed to maximize potential synergy and minimize overlapping toxicities.

  • Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Monitor animal body weight and overall health status regularly.

    • Define endpoints for the study (e.g., maximum tumor volume, signs of toxicity).

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each treatment group over time.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of differences between treatment groups.

    • If applicable, perform a survival analysis (Kaplan-Meier plot).

Conclusion

The combination of this compound and vincristine represents a rational therapeutic strategy that targets distinct and critical cellular processes in cancer. The provided protocols offer a comprehensive guide for the preclinical evaluation of this combination therapy. Researchers should carefully consider the specific cancer model and experimental objectives when adapting these protocols. The quantitative data from such studies will be crucial for determining the potential clinical utility of combining CDK inhibitors with microtubule-targeting agents.

References

Application Notes and Protocols: Synergistic Effect of AT7519 and Bortezomib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9. By targeting these key regulators of the cell cycle and transcription, this compound induces cell cycle arrest and apoptosis in various cancer cell lines. Bortezomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, leading to the accumulation of pro-apoptotic proteins and the induction of cell death in malignant cells. Preclinical studies and a subsequent Phase I/II clinical trial (NCT01183949) have demonstrated a synergistic anti-cancer effect when this compound and bortezomib are used in combination, particularly in the context of multiple myeloma.[1][2][3] This combination has shown the potential to overcome resistance to bortezomib, a significant challenge in the treatment of multiple myeloma.[1][4]

These application notes provide a summary of the preclinical rationale, quantitative data from relevant studies, and detailed experimental protocols to investigate the synergistic effects of this compound and bortezomib.

Preclinical Rationale for Combination Therapy

The combination of this compound and bortezomib is predicated on their distinct but complementary mechanisms of action, which can lead to enhanced anti-tumor activity.

This compound Mechanism of Action: this compound exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of Transcriptional CDKs (CDK9): this compound inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). This leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[5][6]

  • Activation of Glycogen Synthase Kinase 3β (GSK-3β): this compound induces the dephosphorylation of GSK-3β at Serine 9, leading to its activation. Activated GSK-3β can promote apoptosis through various downstream pathways.[5][6]

Bortezomib Mechanism of Action: Bortezomib reversibly inhibits the 26S proteasome, a critical component of the cellular machinery responsible for degrading ubiquitinated proteins. This inhibition leads to:

  • Accumulation of Pro-apoptotic Proteins: Bortezomib prevents the degradation of pro-apoptotic proteins, tipping the cellular balance towards apoptosis.

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR) and ER stress, which can culminate in apoptosis.

  • Inhibition of NF-κB Signaling: Bortezomib blocks the degradation of IκB, an inhibitor of the pro-survival NF-κB signaling pathway.

Synergistic Interaction: The synergistic effect of combining this compound and bortezomib is thought to arise from:

  • Enhanced Apoptosis: The dual mechanisms of apoptosis induction by both agents targeting different cellular pathways lead to a more profound cytotoxic effect.

  • Overcoming Bortezomib Resistance: Preclinical evidence suggests that CDK9 inhibitors like this compound can overcome resistance to bortezomib in multiple myeloma cells.[4] This may be due to the ability of this compound to downregulate anti-apoptotic proteins that contribute to bortezomib resistance.

Quantitative Data

The following tables summarize the in vitro potency of this compound as a single agent in various multiple myeloma cell lines, as reported in preclinical studies. While specific quantitative data for the synergistic combination (e.g., Combination Index values) from a dedicated preclinical publication on this compound and bortezomib is not publicly available in the search results, the clinical trial outcomes strongly support the preclinical synergistic findings.[1]

Table 1: In Vitro Cytotoxicity of Single-Agent this compound in Multiple Myeloma Cell Lines [6]

Cell LineIC50 (µM) at 48 hoursBortezomib Sensitivity Status
MM.1S0.5Sensitive
U2660.5Sensitive
RPMI 8226>1-
OPM1>1-
MM.1R>2Resistant
LR5 (Melphalan-resistant)>1-
Dox40 (Doxorubicin-resistant)>1-

Table 2: Clinical Trial Response to AT7519M and Bortezomib Combination [1]

Treatment GroupBest Response
AT7519M MonotherapyStable Disease
AT7519M + Bortezomib33% of patients achieved Partial Response (PR) or better

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effect of this compound and bortezomib.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the individual drugs and their combination.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, U266, and a bortezomib-resistant line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Bortezomib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 2-5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and bortezomib in complete medium.

  • Treat cells with:

    • This compound alone at various concentrations.

    • Bortezomib alone at various concentrations.

    • Combinations of this compound and bortezomib at fixed or variable ratios.

    • Vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values for each drug and analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the drug treatments.

Materials:

  • Treated and control cells from the cell viability experiment.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after 48 hours of treatment with this compound, bortezomib, or the combination.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive).

Western Blot Analysis

This technique is used to assess the effect of the drug combination on key signaling proteins.

Materials:

  • Treated and control cell lysates.

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Mcl-1, anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-RNA Pol II (Ser2), anti-RNA Pol II, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse treated and control cells and determine protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using a chemiluminescent substrate.

  • Analyze the changes in protein expression and phosphorylation status.

Visualizations

Signaling Pathways

Caption: Synergistic mechanism of this compound and bortezomib leading to apoptosis.

Experimental Workflow

Experimental_Workflow cluster_assays Assays cluster_analysis Analysis Details start Start cell_culture Seed Multiple Myeloma Cells (e.g., MM.1S, U266) start->cell_culture treatment Treat with this compound, Bortezomib, or Combination for 48h cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Key Proteins) treatment->western ic50 Calculate IC50 viability->ic50 ci Calculate Combination Index (CI) viability->ci apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp analysis Data Analysis conclusion Conclusion on Synergy analysis->conclusion ic50->analysis ci->analysis apoptosis_quant->analysis protein_exp->analysis

Caption: Workflow for evaluating the synergistic effects of this compound and bortezomib.

References

Troubleshooting & Optimization

AT7519 Technical Support Center: Troubleshooting Solubility and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AT7519 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[1][2][3] By inhibiting these CDKs, this compound disrupts cell cycle progression and transcriptional regulation, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[4][5] It is an ATP-competitive inhibitor.[1][6] Additionally, this compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which also contributes to its apoptotic activity.[1][7][8]

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[6] It has limited solubility in aqueous solutions like PBS.[6] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it further in the aqueous culture medium.[6] It is important to note that this compound is insoluble in water and ethanol alone.[1]

Solubility Data

The following table summarizes the solubility of this compound in various solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound.[1]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 50 mg/mL[2]130.81 mM[2]Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[2] Sonication is recommended to aid dissolution.[9]
DMSO25 mg/mL[1][6]65.4 mM[1]-
DMSO16.67 mg/mL[9]43.61 mM[9]Sonication is recommended.[9]
DMSO≥9.55 mg/mL[10]-Gentle warming may be required.[10]
DMF30 mg/mL[11]71.65 mM[11]-
Ethanol16.5 mg/mL[11]39.41 mM[11]-
Ethanol5 mg/mL[6]--
PBS (pH 7.2)0.5 mg/mL[6][11]1.19 mM[11]Aqueous solutions are not recommended for storage for more than one day.[6]
Water--Insoluble.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

  • Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[9] Gentle warming can also be applied.[10]

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2][12]

G cluster_workflow This compound Stock Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot Stock Solution dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Troubleshooting Guide

Issue: Precipitate observed in the stock solution upon storage.

  • Possible Cause 1: Solvent not anhydrous. Moisture absorbed by DMSO can reduce the solubility of this compound.[1]

    • Solution: Use fresh, high-quality, anhydrous DMSO.

  • Possible Cause 2: Freeze-thaw cycles. Repeated freezing and thawing can cause the compound to come out of solution.[12]

    • Solution: Aliquot the stock solution into smaller, single-use volumes.

Issue: Precipitate forms when diluting the DMSO stock solution into aqueous cell culture medium.

  • Possible Cause 1: Final DMSO concentration is too low. While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to maintain this compound solubility.

    • Solution: Ensure the final DMSO concentration in the culture medium is sufficient to keep this compound in solution, typically below 0.5% to minimize cytotoxicity. Perform a vehicle control experiment to assess the effect of DMSO on your cells.

  • Possible Cause 2: Rapid dilution. Adding the DMSO stock directly to a large volume of aqueous medium can cause localized high concentrations of this compound, leading to precipitation.

    • Solution: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warming the culture medium to 37°C may also help.

  • Possible Cause 3: Interaction with media components. Certain components in the cell culture medium may interact with this compound, reducing its solubility.[13]

    • Solution: Test the solubility of this compound in a small volume of your specific cell culture medium before preparing a large batch. If precipitation occurs, you may need to explore alternative media formulations or the use of a solubilizing agent, though this should be done with caution as it may affect experimental outcomes.

G cluster_troubleshooting Troubleshooting this compound Precipitation cluster_stock Stock Solution Issues cluster_media Culture Media Issues precipitate Precipitate Observed check_stock In Stock Solution? precipitate->check_stock Yes check_media In Culture Media? precipitate->check_media No moisture Moisture in DMSO? check_stock->moisture dmso_conc DMSO % Too Low? check_media->dmso_conc freeze_thaw Repeated Freeze-Thaw? moisture->freeze_thaw No use_fresh_dmso Use Fresh Anhydrous DMSO moisture->use_fresh_dmso Yes aliquot_solution Aliquot into Single-Use Vials freeze_thaw->aliquot_solution Yes dilution_method Rapid Dilution? dmso_conc->dilution_method No adjust_dmso Optimize Final DMSO % dmso_conc->adjust_dmso Yes media_interaction Media Interaction? dilution_method->media_interaction No slow_dilution Add Dropwise While Mixing dilution_method->slow_dilution Yes test_solubility Test in Small Media Volume media_interaction->test_solubility Yes

Caption: Troubleshooting logic for this compound precipitation issues.

Signaling Pathway

This compound exerts its primary effects by inhibiting multiple cyclin-dependent kinases (CDKs) that are critical for cell cycle progression and transcription. By targeting these kinases, this compound leads to cell cycle arrest and apoptosis.

G cluster_pathway This compound Signaling Pathway Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA Inhibits CDK4_CyclinD CDK4/Cyclin D This compound->CDK4_CyclinD Inhibits CDK6_CyclinD CDK6/Cyclin D This compound->CDK6_CyclinD Inhibits CDK9_CyclinT CDK9/Cyclin T This compound->CDK9_CyclinT Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinA->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinA->G1_S_Transition CDK4_CyclinD->G1_S_Transition CDK6_CyclinD->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Transcription Transcription RNA_Pol_II->Transcription Apoptosis Apoptosis Transcription->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

AT7519 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AT7519

This guide provides comprehensive information on the stability, storage, and handling of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] For this compound hydrochloride, ethanol and dimethylformamide (DMF) can also be used.[3][6]

Q2: My this compound powder won't dissolve completely in DMSO. What should I do?

A2: If you encounter solubility issues, gentle warming or sonication can help facilitate dissolution.[1][4] It is also critical to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[2][7]

Q3: How should I store the solid this compound compound?

A3: The solid powder of this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least three years.[2][7] The hydrochloride salt form is reported to be stable for at least four years at -20°C.[3]

Q4: What are the best practices for storing this compound stock solutions?

A4: For long-term stability, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for at least one year.[2][4][7] For shorter periods, solutions can be stored at -20°C for up to one month.[2][8]

Q5: Can I store this compound diluted in aqueous buffers like PBS?

A5: It is not recommended to store this compound in aqueous solutions for extended periods. Aqueous solutions of this compound (hydrochloride) in PBS (pH 7.2) should be prepared fresh and ideally not stored for more than one day.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Media The final concentration of DMSO from the stock solution is too high, or the solubility limit in the aqueous cell culture medium has been exceeded.Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. Prepare intermediate dilutions if necessary.
Inconsistent Experimental Results 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles). 2. Use of old or non-anhydrous DMSO for stock preparation.1. Always aliquot stock solutions after preparation and store them at -80°C.[2] Use a fresh aliquot for each experiment. 2. Use a new, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions.[2]
Low Potency or Lack of Activity 1. Incorrect concentration calculation due to using the molecular weight of the free base for the hydrochloride or TFA salt. 2. Degradation of the compound in solution.1. Verify the exact form of your this compound (free base, hydrochloride, TFA salt) and use the correct molecular weight for all calculations. (MW of free base: 382.24 g/mol [1][2][4]; MW of HCl salt: 418.7 g/mol [3][6]). 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid storing working solutions in aqueous buffers.[3]

Data Presentation

Chemical Properties of this compound
PropertyValueCitations
Molecular Formula C₁₆H₁₇Cl₂N₅O₂[1][2][4][7]
Molecular Weight 382.24 g/mol [1][2][4][7][9]
Appearance White to off-white solid[1][7]
Solubility of this compound
SolventConcentrationNotesCitations
DMSO ≥ 50 mg/mL (130.81 mM)Use fresh, anhydrous DMSO; moisture reduces solubility.[2][7][7]
25 mg/mL (65.4 mM)[2]
16.67 mg/mL (43.61 mM)Sonication is recommended.[4]
≥ 9.55 mg/mLGentle warming may be required.[1]
Ethanol < 1 mg/mLConsidered insoluble or slightly soluble.[2][4]
Water < 1 mg/mLConsidered insoluble.[2][4]
PBS (pH 7.2) ~0.5 mg/mLFor this compound hydrochloride.[3][6]
DMF 20-30 mg/mLFor this compound hydrochloride.[3][6]
Storage Conditions and Stability
FormTemperatureDurationNotesCitations
Solid (Powder) -20°C≥ 3 years[2][7]
In Solvent (DMSO) -80°C1 yearAliquot to prevent freeze-thaw cycles.[2][4][7]
-20°C1 month[2][8]
Aqueous Solution (PBS) +4°C≤ 1 dayNot recommended for storage.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Required Mass: Based on the molecular weight of this compound (382.24 g/mol ), calculate the mass needed for your desired volume. For 1 mL of a 10 mM solution, 3.82 mg of this compound powder is required.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.

  • Add Solvent: Using a calibrated pipette, add the desired volume of fresh, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly. If needed, use an ultrasonic bath or gentle warming (e.g., 37°C water bath) to ensure the compound is fully dissolved.[1][4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term use (up to 1 year).[2][4]

Protocol 2: General Kinase Assay for CDK Activity

This is a generalized protocol based on published methods. Specific conditions may vary based on the CDK and substrate.

  • Prepare Reaction Buffer: A typical buffer for CDK1/2 assays is 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 15 mM MgCl₂, 5 mM EDTA, 1 mM DTT, and 1 mM sodium orthovanadate.[2]

  • Prepare Kinase Reaction Mix: In a reaction plate, combine the reaction buffer, the relevant CDK enzyme, and the substrate (e.g., 0.12 µg/mL Histone H1 for CDK1/2).[2]

  • Add this compound: Add varying concentrations of this compound (diluted from your DMSO stock) to the wells. Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 45 µM with radiolabeled ATP).

  • Incubate: Incubate the plate for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Measure: Stop the reaction (e.g., by adding EDTA). Measure substrate phosphorylation using an appropriate method, such as a radiometric filter binding assay or an ELISA-based format.[2][4]

  • Data Analysis: Calculate IC₅₀ values from the dose-response curves using suitable software.

Visualizations

This compound Signaling Pathway

This compound is a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs). Its primary mechanism of action involves arresting the cell cycle and inducing apoptosis. It achieves this by inhibiting CDKs essential for cell cycle progression (CDK1, CDK2, CDK4/6) and transcription (CDK9).[2][10][11] The inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[11][12] Additionally, this compound inhibits GSK-3β, which also contributes to its pro-apoptotic effects.[2][6][12]

AT7519_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNA_Pol_II RNA Polymerase II Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) RNA_Pol_II->Anti_Apoptotic Transcription Apoptosis Apoptosis Anti_Apoptotic->Apoptosis CDK4_6 CDK4/6 Cyclin D CDK4_6->G1 CDK2 CDK2 Cyclin E/A CDK2->S CDK1 CDK1 Cyclin B CDK1->M CDK9 CDK9 Cyclin T CDK9->RNA_Pol_II Phosphorylates GSK3B GSK-3β GSK3B->Apoptosis Promotes This compound This compound This compound->CDK4_6 This compound->CDK2 This compound->CDK1 This compound->CDK9 This compound->GSK3B

Caption: Mechanism of this compound action via inhibition of CDKs and GSK-3β.

Troubleshooting Workflow for this compound Experiments

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered when using this compound in experiments.

Troubleshooting_Workflow start Start: Experiment Yields Unexpected Results check_compound Verify this compound Source & Purity start->check_compound check_storage Review Storage Conditions (Powder & Stock) check_compound->check_storage improper_storage Improper Storage Detected (e.g., freeze-thaw, wrong temp) check_storage->improper_storage Issue Found check_solubility Check Stock Solution (Clarity, Precipitation) check_storage->check_solubility Storage OK new_stock Prepare Fresh Stock Solution from Powder improper_storage->new_stock new_stock->check_solubility solubility_issue Solubility Issue Detected check_solubility->solubility_issue Issue Found check_protocol Review Experimental Protocol (Concentrations, Controls) check_solubility->check_protocol Solution OK resonicate Use Fresh Anhydrous DMSO. Warm or Sonicate. solubility_issue->resonicate resonicate->check_solubility protocol_error Protocol Error Identified check_protocol->protocol_error Error Found end_success Problem Resolved check_protocol->end_success Protocol OK revise_protocol Revise Protocol & Re-run protocol_error->revise_protocol revise_protocol->end_success contact_support Consult Technical Support revise_protocol->contact_support

References

Technical Support Center: Optimizing AT7519 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AT7519 in cell viability assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][4] Its primary mechanism of action involves the inhibition of these kinases, which are crucial regulators of cell cycle progression and transcription.[5][6] By inhibiting CDKs, this compound can induce cell cycle arrest, typically at the G1/S and G2/M phases, and promote apoptosis (programmed cell death).[1][7] A key downstream effect of this compound is the inhibition of RNA polymerase II phosphorylation, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[1][2]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

The optimal concentration of this compound is highly dependent on the cell line being studied. Based on published data, a reasonable starting range for most cancer cell lines is between 0.1 µM and 10 µM. For sensitive cell lines, IC50 values (the concentration that inhibits 50% of cell growth) can be in the nanomolar range. For example, in multiple myeloma (MM) cell lines, IC50 values typically range from 0.5 to 2 µM after 48 hours of treatment.[1][4] In some leukemia cell lines, apoptosis can be induced at concentrations between 100 and 700 nM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound?

Incubation times can vary depending on the cell line and the endpoint being measured. For cell viability assays, typical incubation times range from 24 to 72 hours.[1] In multiple myeloma cell lines, the maximum cytotoxic effect was observed at 48 hours, with no significant increase in cytotoxicity at 72 hours.[1] For mechanistic studies looking at protein phosphorylation, shorter incubation times of 1 to 6 hours may be sufficient to observe effects on downstream targets like RNA polymerase II.[1]

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[1] This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No effect on cell viability - this compound concentration is too low.- The cell line is resistant to this compound.- Incubation time is too short.- Improper drug preparation or storage.- Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).- Verify the sensitivity of your cell line to other known CDK inhibitors.- Increase the incubation time (e.g., up to 72 hours).- Prepare a fresh stock solution of this compound in DMSO and ensure proper storage.
High variability between replicates - Uneven cell seeding.- Edge effects in the microplate.- Inaccurate pipetting.- Ensure a single-cell suspension before seeding and mix gently after seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media.- Use calibrated pipettes and proper pipetting techniques.
Unexpectedly high cytotoxicity - this compound concentration is too high.- The cell line is highly sensitive.- Contamination of cell culture.- Lower the concentration range in your dose-response experiment.- Perform a time-course experiment to assess cytotoxicity at earlier time points.- Check for mycoplasma contamination and ensure aseptic techniques.
Inconsistent results with previous experiments - Variation in cell passage number.- Different batches of reagents (e.g., serum, media).- Changes in incubation conditions.- Use cells within a consistent and low passage number range.- Qualify new batches of reagents before use in critical experiments.- Ensure consistent incubation conditions (temperature, CO2, humidity).

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound in complete medium from a DMSO stock.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.[8]

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8][9]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MM.1SMultiple Myeloma480.5[1][4]
U266Multiple Myeloma480.5[4]
MM.1RMultiple Myeloma48>2[1][4]
HL60Leukemia72Not specified[2]
HCT116Colon Cancer720.082[3]
A2780Ovarian Cancer720.350[3]
AsPC1Pancreatic Cancer720.533[3]
BxPC3Pancreatic Cancer720.640[3]
A2058Melanoma960.166[3]

Visualizations

AT7519_Signaling_Pathway cluster_this compound This compound cluster_Downstream Downstream Effects This compound This compound CDK1_2_4_5_6_9 CDK1, 2, 4, 5, 6, 9 This compound->CDK1_2_4_5_6_9 Inhibits This compound->CDK1_2_4_5_6_9 GSK3b p-GSK-3β ↓ (Activation) This compound->GSK3b Activates RNA_Pol_II p-RNA Pol II ↓ Rb_NPM p-Rb, p-NPM ↓ Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Transcription Transcription ↓ RNA_Pol_II->Transcription Rb_NPM->Cell_Cycle_Arrest Apoptosis Apoptosis ↑ GSK3b->Apoptosis Mcl1_XIAP Mcl-1, XIAP ↓ Transcription->Mcl1_XIAP Cell_Cycle_Arrest->Apoptosis Mcl1_XIAP->Apoptosis

Caption: this compound signaling pathway.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with this compound and vehicle control prepare_drug->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability vs. control read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Logic start Problem with this compound Viability Assay no_effect No effect on viability? start->no_effect high_variability High variability? no_effect->high_variability No solution_no_effect Increase concentration range Increase incubation time Check drug preparation no_effect->solution_no_effect Yes high_cytotoxicity High cytotoxicity? high_variability->high_cytotoxicity No solution_variability Check cell seeding technique Avoid edge effects Calibrate pipettes high_variability->solution_variability Yes solution_cytotoxicity Decrease concentration range Check for contamination high_cytotoxicity->solution_cytotoxicity Yes end Problem Resolved high_cytotoxicity->end No solution_no_effect->end solution_variability->end solution_cytotoxicity->end

Caption: Troubleshooting logic for this compound experiments.

References

AT7519 off-target effects and kinase profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and kinase profiling of AT7519.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1] Its primary mechanism of action involves the inhibition of CDKs that are crucial for cell cycle progression and transcription.[1][2] By targeting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.[3][4]

Q2: What are the primary kinase targets of this compound?

This compound is a multi-targeted CDK inhibitor. Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[3][5] It exhibits lower potency against CDK3 and CDK7.[3]

Q3: Does this compound have significant off-target effects on other kinases?

Besides its primary CDK targets, this compound also demonstrates inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3β) with an IC50 of 89 nM.[3] It is reported to be inactive against a panel of other non-CDK kinases.[3] The activation of GSK-3β, through the inhibition of its phosphorylation, is suggested to be an independent mechanism contributing to this compound-induced apoptosis.[6]

Q4: How does this compound-mediated inhibition of CDK9 lead to apoptosis?

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for transcriptional elongation.[1][2] this compound inhibits CDK9, leading to decreased phosphorylation of RNAP II.[2][7] This transcriptional repression particularly affects proteins with short half-lives, such as the anti-apoptotic protein Mcl-1.[1][2] The downregulation of Mcl-1 is a key event that contributes to the induction of apoptosis in sensitive cancer cell lines.[2]

Q5: In which cancer cell lines has this compound shown potent anti-proliferative activity?

This compound has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, with IC50 values typically in the nanomolar range.[3] This includes cell lines from various cancer types such as multiple myeloma, colon carcinoma, and leukemia.[2][8]

Kinase Profiling and Off-Target Effects Data

The following tables summarize the in vitro kinase inhibitory activity of this compound and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
CDK1/cyclin B210
CDK2/cyclin A47
CDK4/cyclin D1100
CDK5/p2513
CDK6/cyclin D3170
CDK9/cyclin T<10
GSK-3β89

Data compiled from multiple sources.[3][5]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma82
HT29Colon Carcinoma170
A2780Ovarian Carcinoma350
MCF-7Breast Carcinoma40
MDA-MB-468Breast Carcinoma940
HL60LeukemiaNot specified
MM.1SMultiple Myeloma500
U266Multiple Myeloma500

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment, unless otherwise specified.[3][5]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell proliferation assays.

  • Possible Cause 1: Cell line variability and passage number.

    • Troubleshooting Tip: Ensure you are using a consistent and low passage number for your cell lines. Authenticate your cell lines regularly to avoid cross-contamination or genetic drift.

  • Possible Cause 2: Variability in assay conditions.

    • Troubleshooting Tip: Standardize all assay parameters, including cell seeding density, incubation time, and the concentration of serum in the culture medium. Serum components can sometimes interfere with compound activity.

  • Possible Cause 3: Purity and stability of this compound.

    • Troubleshooting Tip: Verify the purity of your this compound stock. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.

Problem 2: No significant induction of apoptosis observed after this compound treatment.

  • Possible Cause 1: Insufficient drug concentration or treatment duration.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Apoptosis is a downstream event of target inhibition and may require prolonged exposure.

  • Possible Cause 2: Cell line resistance.

    • Troubleshooting Tip: Your cell line may be resistant to this compound-induced apoptosis due to high expression of anti-apoptotic proteins or mutations in the apoptotic pathway. Confirm target engagement by assessing the phosphorylation status of CDK substrates (e.g., pRb, pNPM).[9]

  • Possible Cause 3: Suboptimal apoptosis detection method.

    • Troubleshooting Tip: Use multiple methods to assess apoptosis, such as Annexin V/PI staining for early/late apoptosis and Western blotting for cleaved PARP or cleaved caspase-3.

Problem 3: Difficulty in detecting inhibition of RNA Polymerase II phosphorylation.

  • Possible Cause 1: Antibody quality.

    • Troubleshooting Tip: Use validated antibodies specific for the phosphorylated forms of the RNA Polymerase II C-terminal domain (e.g., phospho-Ser2 and phospho-Ser5).

  • Possible Cause 2: Short duration of treatment.

    • Troubleshooting Tip: Inhibition of RNAP II phosphorylation can be a rapid event. Perform a time-course experiment with early time points (e.g., 1, 2, 4, 6 hours) to capture the transient dephosphorylation.[7]

  • Possible Cause 3: Insufficient protein loading in Western blot.

    • Troubleshooting Tip: Ensure adequate protein concentration in your lysates and load a sufficient amount onto the gel for sensitive detection.

Experimental Protocols

1. In Vitro Kinase Assay (Radiometric Filter Binding Format)

This protocol is a general guideline for assessing the inhibitory activity of this compound against a specific kinase.

  • Materials:

    • Purified active kinase

    • Kinase-specific substrate (e.g., Histone H1 for CDKs)

    • This compound

    • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM DTT)

    • [γ-³³P]ATP

    • 10% Phosphoric acid

    • P81 phosphocellulose paper

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, substrate, and this compound dilutions.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

2. Western Blot Analysis for Phosphorylated Proteins

  • Procedure:

    • Seed cells in a culture dish and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-Rb, anti-phospho-RNAP II) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

AT7519_Signaling_Pathway cluster_cdk Cyclin-Dependent Kinases cluster_off_target Off-Target cluster_downstream Downstream Effects This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK4_6 CDK4/6 This compound->CDK4_6 CDK9 CDK9 This compound->CDK9 GSK3B GSK-3β This compound->GSK3B CellCycle Cell Cycle Arrest (G1/S and G2/M) CDK1->CellCycle CDK2->CellCycle pRb p-Rb ↓ CDK4_6->pRb RNAPII p-RNA Pol II ↓ CDK9->RNAPII Apoptosis Apoptosis GSK3B->Apoptosis CellCycle->Apoptosis Transcription Transcriptional Repression Mcl1 Mcl-1 ↓ Transcription->Mcl1 RNAPII->Transcription Mcl1->Apoptosis pRb->CellCycle

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Kinase_Profiling_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and this compound dilutions start->prepare_reagents reaction Incubate Kinase Reaction (with [γ-³³P]ATP) prepare_reagents->reaction stop_reaction Stop Reaction reaction->stop_reaction spot_plate Spot onto Phosphocellulose Paper stop_reaction->spot_plate wash Wash to Remove Unincorporated ATP spot_plate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro radiometric kinase profiling.

References

Technical Support Center: AT7519 Mechanisms of Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the multi-cyclin-dependent kinase (CDK) inhibitor, AT7519.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and promote apoptosis (programmed cell death) in cancer cells.[1][3] Its inhibition of CDK9 also leads to the suppression of transcription by preventing the phosphorylation of RNA polymerase II.[3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?

Reduced sensitivity, or resistance, to this compound can arise from various intrinsic or acquired mechanisms. Common causes include:

  • Alterations in the Rb pathway: Loss or mutation of the retinoblastoma (Rb) protein, a key substrate of CDKs, can uncouple the cell cycle from CDK regulation.[4]

  • Upregulation of alternative cell cycle drivers: Increased expression of cyclins, particularly Cyclin E1 (CCNE1), can drive cell cycle progression despite the inhibition of specific CDKs.[4]

  • Activation of bypass signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibitory effects of this compound.[4][5]

  • Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.

  • Target modification: Mutations in the ATP-binding pocket of the target CDKs can prevent this compound from binding effectively.

  • Activation of GSK-3β: While this compound can induce apoptosis through GSK-3β activation, alterations in this pathway that prevent this activation could contribute to resistance.[3][6]

Q3: How can I confirm that my cells have developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line.[4] A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.[7][8]

Troubleshooting Guides

Problem 1: Decreased potency of this compound (Higher IC50 value) compared to published data or previous experiments.

Possible CauseTroubleshooting Steps
Experimental Variability 1. Verify drug integrity: Ensure that the this compound stock solution is not degraded. Prepare a fresh stock solution and repeat the experiment. 2. Check cell line authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. 3. Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth media conditions, as these can influence drug sensitivity.
Development of Acquired Resistance 1. Perform a dose-response curve: Generate a new IC50 curve for your cell line and compare it to the parental (non-resistant) line. A rightward shift in the curve is indicative of resistance. 2. Analyze key resistance markers: Use the experimental protocols below to investigate known resistance mechanisms (e.g., check pRb levels, Cyclin E1 expression, and Akt phosphorylation).

Problem 2: Cells continue to proliferate at concentrations of this compound that should induce cell cycle arrest.

Possible CauseTroubleshooting Steps
Ineffective Cell Cycle Blockade 1. Analyze the cell cycle profile: Perform cell cycle analysis using propidium iodide staining and flow cytometry.[1] A lack of accumulation in the G1 and/or G2/M phases compared to untreated controls suggests a mechanism of overcoming the cell cycle block. 2. Validate drug activity in a sensitive cell line: Test your this compound stock on a cell line known to be sensitive to the drug. This will validate that the drug is active.
Activation of Resistance Pathways 1. Analyze the Rb pathway: Assess the expression and phosphorylation status of Rb protein via Western blot. Loss of total Rb or a significant decrease in phosphorylated Rb (pRb) at CDK-specific sites in the presence of this compound may indicate a block in this pathway.[4][9] 2. Examine Cyclin E1 levels: Quantify Cyclin E1 (CCNE1) mRNA and protein levels using qPCR and Western blot, respectively. Overexpression of Cyclin E1 is a known mechanism of resistance to CDK inhibitors.[4] 3. Investigate bypass pathways: Probe for the activation of pro-survival signaling pathways, such as PI3K/Akt. Increased phosphorylation of Akt (at Ser473) and downstream targets like mTOR and S6 kinase can indicate the activation of this bypass mechanism.[4]

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Cancer82[2]
HT29Colon Cancer166[7]
A2780Ovarian Cancer350[2]
U251Glioblastoma246[9]
U87MGGlioblastoma222[9]
MM.1SMultiple Myeloma500[3]
U266Multiple Myeloma500[3]
MM.1RMultiple Myeloma (Resistant)>2000[2]
MYCN-amplified NeuroblastomaNeuroblastoma386 (median)[10]
Non-MYCN-amplified NeuroblastomaNeuroblastoma1227 (median)[10]

Note: IC50 values can vary depending on the assay conditions and exposure time (typically 48-72 hours).

Visualizations: Pathways and Workflows

G cluster_workflow Experimental Workflow for Investigating this compound Resistance start Observation: Reduced this compound Sensitivity ic50 Step 1: Confirm Resistance (IC50 Determination) start->ic50 pathway_analysis Step 2: Investigate Mechanisms ic50->pathway_analysis rb_pathway Analyze Rb Pathway (Western Blot for pRb/Rb) pathway_analysis->rb_pathway Is Rb pathway altered? ccne1 Analyze Cyclin E1 Levels (qPCR/Western Blot) pathway_analysis->ccne1 Is Cyclin E1 upregulated? bypass Probe Bypass Pathways (Western Blot for pAkt/Akt) pathway_analysis->bypass Is PI3K/Akt active? cell_cycle Assess Cell Cycle Profile (Flow Cytometry) pathway_analysis->cell_cycle Is cell cycle arrest absent? conclusion Conclusion: Identify Resistance Mechanism(s) rb_pathway->conclusion ccne1->conclusion bypass->conclusion cell_cycle->conclusion

Caption: General workflow for investigating this compound resistance.

G cluster_pathway This compound Action and Resistance via Rb/E2F Pathway This compound This compound CDK2_CyclinE CDK2 / Cyclin E This compound->CDK2_CyclinE Inhibits pRb pRb (Inactive) CDK2_CyclinE->pRb Phosphorylates E2F E2F pRb->E2F Releases Rb Rb (Active) Rb->E2F Binds & Inhibits Transcription S-Phase Gene Transcription E2F->Transcription Activates Resistance Resistance Mechanisms Rb_loss Rb Loss/Mutation Resistance->Rb_loss CCNE1_up Cyclin E1 (CCNE1) Upregulation Resistance->CCNE1_up Rb_loss->Rb Prevents Rb function CCNE1_up->CDK2_CyclinE Increases complex activity

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and cell cycle progression. Resistance can occur via Rb loss or Cyclin E1 upregulation.

G cluster_pi3k Resistance via PI3K/Akt & GSK-3β Bypass Pathways RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b_inactive p-GSK-3β (Ser9) (Inactive) Akt->GSK3b_inactive Phosphorylates (Inactivates) Resistance Resistance Mechanism: Upregulation of PI3K/Akt compensates for CDK inhibition Akt->Resistance Survival Cell Survival & Proliferation mTOR->Survival GSK3b_active GSK-3β (Active) Apoptosis Apoptosis GSK3b_active->Apoptosis Promotes This compound This compound This compound->GSK3b_active Promotes dephosphorylation (Activates)

Caption: Upregulation of the PI3K/Akt survival pathway can bypass this compound's effects. This compound can also independently activate pro-apoptotic GSK-3β.

Experimental Protocols

Protocol 1: IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][11]

  • Materials:

    • This compound stock solution (e.g., in DMSO).

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • 96-well plates.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO).[4]

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[8]

    • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 48 or 72 hours.[7]

    • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][12]

    • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization buffer (DMSO) to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[8]

    • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8]

    • Data Analysis: Subtract background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[7]

Protocol 2: Western Blot Analysis of Rb and Akt Phosphorylation

This protocol describes how to assess the phosphorylation status of Rb and Akt as markers of CDK activity and bypass pathway activation, respectively.[4][13]

  • Materials:

    • Cell lysates from sensitive and resistant cells (treated and untreated with this compound).

    • Protein quantification assay (e.g., BCA).

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes and transfer buffer.

    • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins).[13]

    • Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-Rb, anti-p-Akt (Ser473), anti-Akt, and a loading control like β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Protein Quantification: Determine the protein concentration of each cell lysate.

    • Sample Preparation & SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.[4] Run the gel to achieve protein separation.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[4]

    • Washing: Wash the membrane three times with TBST for 10 minutes each.[4]

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[12]

    • Analysis: Use densitometry to quantify band intensity. Normalize the phospho-protein signal to the total protein signal (e.g., p-Rb to total Rb).[13]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol provides a general method for analyzing cell cycle distribution by staining DNA with propidium iodide (PI) and using flow cytometry.[14][15]

  • Materials:

    • Treated and untreated cells.

    • Phosphate-buffered saline (PBS).

    • Ice-cold 70% ethanol.

    • PI staining solution (e.g., 50 μg/mL PI in PBS).[16]

    • RNase A solution (e.g., 100 μg/mL in PBS).[15]

    • Flow cytometer.

  • Procedure:

    • Cell Harvesting: Harvest approximately 1x10^6 cells per sample. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the pellet with PBS.[15][16]

    • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells and minimize clumping.[16][17]

    • Incubation: Incubate the cells on ice for at least 30 minutes. (Samples can be stored at 4°C for several weeks at this stage).[17]

    • Washing: Centrifuge the fixed cells (a higher speed may be needed), discard the ethanol, and wash the pellet twice with PBS.[15]

    • Staining: Resuspend the cell pellet in PI/RNase A staining solution.[9]

    • Incubation: Incubate at room temperature for 15-30 minutes, protected from light.[17]

    • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use a dot plot of PI-Area vs. PI-Width to gate out doublets and aggregates.[18] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[14]

References

AT7519 & ABC Transporter Interactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the multi-cyclin-dependent kinase (CDK) inhibitor AT7519 and its interactions with ATP-binding cassette (ABC) transporters.

I. Troubleshooting Guides

Researchers may encounter various challenges during in vitro and in vivo experiments with this compound, particularly when investigating its interaction with ABC transporters. The following tables outline potential problems, their probable causes, and recommended solutions.

Table 1: Troubleshooting Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
Problem Potential Cause Solution
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Uneven drug distribution- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Mix the plate gently after adding this compound.
IC50 value is significantly higher than expected - ABC transporter-mediated efflux of this compound- Cell line has inherent or acquired resistance- this compound degradation- Use cell lines with varying ABC transporter expression levels.- Co-incubate with a known ABCB1 inhibitor (e.g., verapamil) to see if IC50 decreases.- Prepare fresh this compound solutions from powder for each experiment. This compound is soluble in DMSO and ethanol[1].
No dose-dependent effect observed - Incorrect concentration range of this compound- Low cell viability at the start of the experiment- Assay interference- Perform a wider range of serial dilutions.- Ensure cells are healthy and in the logarithmic growth phase before treatment.- Check for compatibility of this compound with the assay reagents.
Precipitation of this compound in culture medium - Poor solubility of this compound in aqueous solutions- Prepare a high-concentration stock solution in DMSO and dilute it further in the culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. This compound hydrochloride has a solubility of approximately 0.5 mg/ml in PBS (pH 7.2)[2].
Table 2: Troubleshooting ABC Transporter Interaction Assays (e.g., Efflux Assays, ATPase Assays)
Problem Potential Cause Solution
Inconsistent results in drug efflux assays - Suboptimal fluorescent substrate concentration- Insufficient incubation time- High background fluorescence- Titrate the fluorescent substrate (e.g., Rhodamine 123 for ABCB1) to determine the optimal concentration.- Optimize the incubation time for both substrate loading and efflux.- Include appropriate controls, such as cells without the fluorescent substrate.
No significant difference in this compound accumulation between parental and ABCB1-overexpressing cells - this compound is not a substrate for ABCB1 in the tested cell line- Low expression or activity of ABCB1- Confirm that this compound is a substrate for the specific transporter being studied. DrugBank predicts this compound is a P-glycoprotein substrate[3].- Verify ABCB1 expression and functionality using a known substrate and inhibitor.
High basal ATPase activity in membrane preparations - Contamination with other ATPases- Suboptimal assay buffer conditions- Use high-quality, purified membrane vesicles.- Optimize the assay buffer for pH, ionic strength, and cofactors.
This compound does not stimulate or inhibit ATPase activity - this compound is not an interacting partner of the tested ABC transporter- Incorrect this compound concentration range- Confirm interaction through other methods (e.g., efflux assays).- Test a broad range of this compound concentrations.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9. By inhibiting these kinases, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells[4][5]. It has also been shown to inhibit transcription by targeting CDK9, which is a component of the positive transcription elongation factor b (P-TEFb)[6].

Q2: How does this compound interact with ABC transporters?

A2: Studies have shown that the ABC transporter ABCB1 (also known as P-glycoprotein or MDR1) can confer resistance to this compound, suggesting that this compound is a substrate for this efflux pump. Overexpression of ABCB1 can lead to reduced intracellular concentrations of this compound and consequently, decreased cytotoxic efficacy.

Q3: My cells are showing resistance to this compound. How can I determine if ABC transporters are involved?

A3: To investigate the role of ABC transporters in this compound resistance, you can perform the following experiments:

  • Use of ABC transporter inhibitors: Co-treat your resistant cells with this compound and a known inhibitor of the suspected ABC transporter (e.g., verapamil for ABCB1). A reversal of resistance (i.e., a decrease in the IC50 of this compound) would suggest the involvement of that transporter.

  • Compare parental and transporter-overexpressing cell lines: Test the cytotoxicity of this compound in a parental cell line and a cell line specifically engineered to overexpress a particular ABC transporter. Increased resistance in the overexpressing line is a strong indicator of interaction.

  • Drug efflux assays: Directly measure the efflux of a fluorescent substrate of the transporter in the presence and absence of this compound. Inhibition of efflux by this compound would indicate it is an inhibitor of the transporter. Conversely, you can attempt to measure the efflux of radiolabeled this compound.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound is typically supplied as a solid. It is soluble in organic solvents like DMSO and ethanol[1]. Stock solutions in DMSO can be stored at -20°C for extended periods. For cell-based assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure stability and activity[4]. Aqueous solutions are less stable and should be used on the same day they are prepared[2].

Q5: What are some key considerations when designing in vivo experiments with this compound?

A5: For in vivo studies, it is crucial to consider the following:

  • Pharmacokinetics: this compound has been evaluated in various xenograft models, and its plasma and tumor concentrations can be measured to correlate with efficacy[7].

  • Dosing schedule: Different dosing schedules have been explored in preclinical and clinical studies to optimize efficacy and manage potential toxicities[6].

  • Biomarkers of response: Monitoring the phosphorylation status of CDK substrates, such as the retinoblastoma protein (Rb), can serve as a pharmacodynamic biomarker of this compound activity in vivo[7].

III. Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: ABCB1-Mediated Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest cells and resuspend them in a suitable assay buffer.

  • Inhibitor Pre-incubation (optional): Pre-incubate cells with this compound or a known ABCB1 inhibitor (positive control, e.g., verapamil) for a defined period.

  • Substrate Loading: Add the fluorescent ABCB1 substrate, Rhodamine 123, to the cell suspension and incubate to allow for cellular uptake.

  • Efflux Initiation: Wash the cells to remove the extracellular substrate and resuspend them in a fresh buffer (with or without the inhibitor).

  • Efflux Measurement: Monitor the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence indicates efflux of the substrate.

  • Data Analysis: Compare the rate of efflux in the presence and absence of this compound. Inhibition of efflux will result in higher intracellular fluorescence.

Protocol 3: ABCB1 ATPase Assay
  • Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing ABCB1 or prepare them from your cell lines.

  • Assay Setup: In a 96-well plate, combine the membrane vesicles with assay buffer containing MgATP.

  • Compound Addition: Add various concentrations of this compound or a known ABCB1 substrate/inhibitor (e.g., verapamil as a stimulator, sodium orthovanadate as an inhibitor).

  • Reaction Incubation: Incubate the plate at 37°C to allow the ATPase reaction to proceed.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green-based assay).

  • Data Analysis: Determine the effect of this compound on the vanadate-sensitive ATPase activity. An increase in Pi production suggests this compound is a substrate that stimulates ATPase activity, while a decrease in verapamil-stimulated ATPase activity suggests it is an inhibitor.

IV. Visualizations

AT7519_Mechanism_of_Action This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinE_A CDK2/Cyclin E/A This compound->CDK2_CyclinE_A CDK4_6_CyclinD CDK4/6/Cyclin D This compound->CDK4_6_CyclinD CDK9_CyclinT CDK9/Cyclin T This compound->CDK9_CyclinT G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinE_A->G1_S_Transition CDK4_6_CyclinD->G1_S_Transition Transcription Transcription CDK9_CyclinT->Transcription Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis Cell_Cycle_Arrest->Apoptosis

This compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

AT7519_ABC_Transporter_Interaction cluster_cell Cancer Cell AT7519_in This compound (intracellular) CDKs CDKs AT7519_in->CDKs ABCB1 ABCB1 (P-gp) AT7519_in->ABCB1 Cell_Death Apoptosis CDKs->Cell_Death AT7519_out This compound (extracellular) AT7519_out->AT7519_in Passive Diffusion ABCB1->AT7519_out Efflux ADP_Pi ADP + Pi ABCB1->ADP_Pi ATP ATP ATP->ABCB1

This compound is a substrate of the ABCB1 transporter, which actively pumps the drug out of the cell.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Instrument_Calibration Verify Instrument Calibration & Settings Start->Instrument_Calibration Cell_Health Assess Cell Health & Culture Conditions Start->Cell_Health Positive_Negative_Controls Analyze Positive & Negative Controls Check_Reagents->Positive_Negative_Controls Check_Protocol->Positive_Negative_Controls Instrument_Calibration->Positive_Negative_Controls Cell_Health->Positive_Negative_Controls Data_Analysis Re-evaluate Data Analysis Method Positive_Negative_Controls->Data_Analysis Resolved Issue Resolved Positive_Negative_Controls->Resolved If controls work Consult_Literature Consult Literature for Similar Issues Data_Analysis->Consult_Literature Data_Analysis->Resolved If analysis is correct Contact_Support Contact Technical Support Consult_Literature->Contact_Support Contact_Support->Resolved

A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Interpreting AT7519 Cell Cycle Arrest Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-cyclin-dependent kinase (CDK) inhibitor, AT7519. Here, you will find information to help you interpret your cell cycle arrest data, detailed experimental protocols, and visual guides to the underlying signaling pathways and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] By competitively binding to the ATP pocket of these kinases, this compound disrupts the regulation of the cell cycle and transcription.[1] Its primary anti-cancer effects are attributed to the induction of cell cycle arrest, apoptosis, and, in some cases, pyroptosis.[3][4]

Q2: At which phases of the cell cycle does this compound induce arrest?

This compound has been shown to cause cell cycle arrest at both the G1/S and G2/M transitions in various cancer cell lines.[3][4] The specific phase of arrest can be cell-type dependent.

Q3: What are the expected downstream effects of this compound treatment on key cell cycle proteins?

Treatment with this compound typically leads to a reduction in the phosphorylation of key CDK substrates. This includes the retinoblastoma protein (Rb) and nucleophosmin (NPM).[5] A decrease in the levels of phosphorylated Rb (p-Rb) and phosphorylated NPM (p-NPM) are considered biomarkers of this compound activity.[5] Additionally, a decrease in the expression of cyclin B1 may be observed, consistent with a G2/M arrest.[3]

Q4: What concentrations of this compound are typically effective in vitro?

The effective concentration of this compound can vary significantly depending on the cell line. The half-maximal inhibitory concentration (IC50) for antiproliferative activity generally ranges from 40 nM to 940 nM after 72 hours of exposure.[1][6] For example, in multiple myeloma cell lines, IC50 values have been reported to be between 0.5 µM and 2 µM after 48 hours.[4]

Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound across various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nmol/L)Assay Type
CDK1/Cyclin B210Radiometric
CDK2/Cyclin A47Radiometric
CDK4/Cyclin D1100ELISA
CDK5/p3513DELFIA
CDK6/Cyclin D3170ELISA
CDK9/Cyclin T1<10Not Specified
GSK-3β89Radiometric
Data sourced from references[2].

Table 2: In Vitro Antiproliferative Activity of this compound (72h exposure)

Cell LineCancer TypeIC₅₀ (nmol/L)
MCF-7Breast Cancer40
HCT116Colon Carcinoma82
HT29Colon Carcinoma170
A2780Ovarian Carcinoma350
U251Glioblastoma246 (48h)
U87MGGlioblastoma222 (48h)
MM.1SMultiple Myeloma500 (48h)
U266Multiple Myeloma500 (48h)
Data sourced from references[1][2][3][4].

Table 3: Effect of this compound on Cell Cycle Distribution in U251 and U87MG Glioblastoma Cells (48h treatment)

Cell LineThis compound Concentration (µM)% G1 Phase% S Phase% G2/M Phase
U251 055.335.19.6
0.265.220.314.5
0.470.115.414.5
U87MG 060.132.77.2
0.268.321.510.2
0.472.416.810.8
Data adapted from reference[3]. Please note that these are representative values and may vary between experiments.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including apoptotic ones, are collected. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. Incubate at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol describes the detection of phosphorylated proteins, such as p-Rb and p-NPM, in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-p-NPM, anti-NPM, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control like GAPDH or β-actin.

Mandatory Visualizations

AT7519_Signaling_Pathway cluster_cdks Cyclin-Dependent Kinases cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinE_A CDK2/Cyclin E/A This compound->CDK2_CyclinE_A inhibits CDK4_6_CyclinD CDK4/6/Cyclin D This compound->CDK4_6_CyclinD inhibits CDK9_CyclinT CDK9/Cyclin T This compound->CDK9_CyclinT inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition Rb_E2F Rb-E2F Complex CDK2_CyclinE_A->Rb_E2F phosphorylates Rb CDK4_6_CyclinD->Rb_E2F phosphorylates Rb RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates Apoptosis Apoptosis CDK9_CyclinT->Apoptosis inhibition promotes Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest G1S_Transition G1/S Transition E2F E2F Rb_E2F->E2F releases S_Phase_Entry S Phase Entry E2F->S_Phase_Entry promotes S_Phase_Entry->Cell_Cycle_Arrest Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic_proteins expression of Anti_apoptotic_proteins->Apoptosis inhibits

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Experiment Preparation cluster_analysis Data Acquisition & Analysis cluster_flow Flow Cytometry cluster_wb Western Blotting cluster_interpretation Interpretation Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) Drug_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting Drug_Treatment->Cell_Harvesting Fixation_Staining 4a. Fixation & PI Staining Cell_Harvesting->Fixation_Staining Lysis_Quantification 4b. Lysis & Protein Quantification Cell_Harvesting->Lysis_Quantification Flow_Analysis 5a. Cell Cycle Analysis Fixation_Staining->Flow_Analysis Data_Interpretation 7. Data Interpretation (Correlate cell cycle arrest with protein phosphorylation) Flow_Analysis->Data_Interpretation SDS_PAGE_Transfer 5b. SDS-PAGE & Transfer Lysis_Quantification->SDS_PAGE_Transfer Immunoblotting 6b. Immunoblotting (p-Rb, p-NPM, etc.) SDS_PAGE_Transfer->Immunoblotting Immunoblotting->Data_Interpretation

Caption: Experimental Workflow for this compound Analysis.

Troubleshooting_Tree Start Start Troubleshooting Issue1 Unexpected Cell Cycle Profile? Start->Issue1 Issue2 No Change in p-Rb / p-NPM? Start->Issue2 Issue3 High Cell Death / Sub-G1 Peak? Start->Issue3 Issue1->Issue2 No Cause1a This compound concentration too high/low? Issue1->Cause1a Yes Cause1b Incorrect incubation time? Issue1->Cause1b Yes Cause1c Cell line resistant? Issue1->Cause1c Yes Issue2->Issue3 No Cause2a Inefficient protein extraction? Issue2->Cause2a Yes Cause2b Antibody issue? Issue2->Cause2b Yes Cause2c Phosphatase activity? Issue2->Cause2c Yes Cause3a This compound concentration too high? Issue3->Cause3a Yes Cause3b Prolonged incubation? Issue3->Cause3b Yes Solution1a Optimize this compound dose-response. Cause1a->Solution1a Solution1b Perform a time-course experiment. Cause1b->Solution1b Solution1c Verify IC50 and consider alternative cell lines. Cause1c->Solution1c Solution2a Use fresh lysis buffer with phosphatase inhibitors. Cause2a->Solution2a Solution2b Validate antibody with positive/negative controls. Cause2b->Solution2b Solution2c Ensure phosphatase inhibitors are active. Cause2c->Solution2c Solution3a Lower this compound concentration. Cause3a->Solution3a Solution3b Reduce incubation time. Cause3b->Solution3b

Caption: Troubleshooting Decision Tree.

Troubleshooting Guide

Q5: My flow cytometry data does not show a clear cell cycle arrest. What could be the reason?

  • Inappropriate Drug Concentration: The concentration of this compound may be too low to induce a significant arrest or too high, leading to widespread apoptosis which can obscure the cell cycle profile.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest in your specific cell line. Refer to the IC50 values in Table 2 as a starting point.

  • Incorrect Timing: The time point of analysis may be too early or too late to observe the peak of cell cycle arrest.

    • Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time for observing cell cycle arrest.[4]

  • Cell Line Specificity: The effect of this compound can be cell-line dependent. Some cell lines may be less sensitive or exhibit a different response.

    • Solution: Confirm the sensitivity of your cell line to this compound by performing a cell viability assay (e.g., MTT or CCK8).

Q6: I am not observing a decrease in the phosphorylation of Rb or NPM in my western blots. What should I check?

  • Suboptimal Antibody Performance: The primary or secondary antibodies may not be working correctly.

    • Solution: Include positive and negative controls to validate your antibodies. Ensure you are using the recommended antibody dilutions and incubation conditions.

  • Inefficient Protein Extraction: Incomplete cell lysis or degradation of proteins can lead to inaccurate results.

    • Solution: Use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.

  • Timing of Analysis: The dephosphorylation of CDK substrates can be an early event.

    • Solution: Analyze protein phosphorylation at earlier time points post-treatment (e.g., 1, 4, 8 hours).

Q7: I see a large sub-G1 peak in my flow cytometry data, making it difficult to analyze the cell cycle phases. How can I address this?

  • High Drug Concentration or Prolonged Treatment: A prominent sub-G1 peak is indicative of significant apoptosis. This is an expected outcome of this compound treatment but can mask the effects on cell cycle progression if the dose or duration is too high.[4]

    • Solution: Reduce the concentration of this compound or shorten the incubation time to a point where cell cycle arrest is observable before widespread apoptosis occurs.

  • Data Analysis Gating: Improper gating during flow cytometry analysis can lead to misinterpretation of the sub-G1 population.

    • Solution: Carefully set the gates to distinguish between debris, the sub-G1 population (apoptotic cells), and the main G1, S, and G2/M populations. It can be helpful to run an untreated control to establish the baseline cell cycle profile.

References

Technical Support Center: AT7519 Formulation for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation and administration of AT7519 for intraperitoneal (IP) injection. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for intraperitoneal injection of this compound?

A1: Two primary formulations are reported for the intraperitoneal injection of this compound: a saline-based solution and a co-solvent system. The choice of vehicle depends on the required drug concentration. For lower concentrations, sterile saline may be sufficient, while higher concentrations necessitate a co-solvent system to ensure solubility.

Q2: What is the solubility of this compound in aqueous solutions like saline or PBS?

A2: The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 0.5 mg/mL. Direct dissolution in saline is also possible for preparing lower concentration formulations.

Q3: How do I prepare a co-solvent formulation for higher concentrations of this compound?

A3: A common co-solvent vehicle for this compound consists of DMSO, PEG300, Tween-80, and saline. A typical preparation involves first dissolving this compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween-80, and finally saline. It is recommended to keep the final DMSO concentration below 2% in the working solution for animal welfare.

Q4: What is the stability of this compound in solution?

A4: Aqueous solutions of this compound are not recommended for storage for more than one day. Co-solvent formulations should be prepared fresh and used immediately for optimal results. Stock solutions of this compound in DMSO can be stored at -20°C for up to a month or -80°C for a year, but repeated freeze-thaw cycles should be avoided.

Q5: Are there any known physiological effects of the co-solvents (DMSO, Tween-80) in animal models?

A5: Yes, co-solvents can have their own biological effects. High concentrations of DMSO (32% and 64%) and Tween-80 (32%) have been shown to decrease locomotor activity in mice. It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.

Troubleshooting Guide

Issue Possible Cause Recommendation
Precipitation observed in the final formulation. The concentration of this compound exceeds its solubility in the chosen vehicle.- For saline-based formulations, consider switching to a co-solvent system for higher concentrations.- For co-solvent formulations, ensure the DMSO is fresh and not moisture-absorbent, as this can reduce solubility.- Gentle warming or sonication can aid in dissolution.- Prepare the solution fresh and use it immediately.
Cloudy or hazy appearance of the solution. Incomplete dissolution or early signs of precipitation.- Vortex the solution thoroughly.- Use gentle warming or sonication to aid dissolution.- Filter the solution through a 0.22 µm sterile filter before injection to remove any undissolved particles.
Inconsistent results between experiments. - Degradation of this compound in solution.- Variability in formulation preparation.- Always prepare fresh working solutions for each experiment.- Standardize the formulation protocol, ensuring consistent solvent ratios and mixing procedures.
Potential for precipitation in the peritoneal cavity. High drug concentration leading to supersaturation upon injection.- Be aware that partial precipitation of this compound in the peritoneal cavity has been suggested, which may alter its pharmacokinetic profile.- Consider the possibility of gradual redissolution from the precipitate.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
Dimethyl formamide (DMF)~20 mg/mL
PBS (pH 7.2)~0.5 mg/mL

Table 2: Example Co-Solvent Formulation for Intraperitoneal Injection

ComponentPercentage of Final VolumeExample for 1 mLReference
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL

Experimental Protocols

Protocol 1: Preparation of this compound in Saline (for lower concentrations)
  • Weigh the required amount of this compound hydrochloride powder.

  • Add sterile 0.9% saline to the powder to achieve the desired final concentration (e.g., up to 0.5 mg/mL).

  • Vortex thoroughly to dissolve the compound. Gentle warming may be applied if necessary.

  • Visually inspect the solution for any undissolved particles.

  • Sterile-filter the solution using a 0.22 µm syringe filter before injection.

  • Use the freshly prepared solution immediately.

Protocol 2: Preparation of this compound in a Co-Solvent Vehicle (for higher concentrations)
  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in fresh, anhydrous DMSO to a concentration of 25 mg/mL.

  • Prepare the co-solvent mixture. In a sterile tube, add the required volumes of PEG300 and Tween-80. For a 1 mL final volume, this would be 400 µL of PEG300 and 50 µL of Tween-80.

  • Add the this compound stock solution. Add the appropriate volume of the this compound/DMSO stock solution to the PEG300/Tween-80 mixture. For a final concentration of 2.5 mg/mL in 1 mL, add 100 µL of the 25 mg/mL stock. Mix well.

  • Add saline. Add sterile saline to reach the final desired volume. For a 1 mL final volume, add 450 µL of saline.

  • Mix thoroughly. Vortex the final solution until it is clear and homogenous.

  • Administer immediately. This formulation should be used on the same day it is prepared.

Visualizations

AT7519_Formulation_Workflow cluster_saline Saline Formulation cluster_cosolvent Co-Solvent Formulation s1 Weigh this compound s2 Add Saline s1->s2 s3 Vortex/Warm s2->s3 s4 Filter s3->s4 s5 Inject s4->s5 c1 Dissolve this compound in DMSO (Stock) c3 Add this compound Stock to Co-solvents c1->c3 c2 Mix PEG300 + Tween-80 c2->c3 c4 Add Saline c3->c4 c5 Vortex c4->c5 c6 Inject c5->c6

Caption: Workflow for preparing this compound formulations.

AT7519_Signaling_Pathway cluster_cdk Cell Cycle Progression cluster_transcription Transcription This compound This compound CDK1 CDK1/Cyclin B This compound->CDK1 CDK2 CDK2/Cyclin E/A This compound->CDK2 CDK4 CDK4/Cyclin D This compound->CDK4 CDK6 CDK6/Cyclin D This compound->CDK6 CDK9 CDK9/Cyclin T This compound->CDK9 CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest CDK2->CellCycleArrest CDK4->CellCycleArrest CDK6->CellCycleArrest RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation RNAPII->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified signaling pathway of this compound.

minimizing AT7519 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AT7519. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide: Minimizing this compound Precipitation

Precipitation of this compound in aqueous solutions is a common issue that can impact experimental outcomes. This guide provides a systematic approach to troubleshoot and minimize precipitation.

Problem: My this compound precipitated out of my aqueous solution. What should I do?

Answer: this compound has limited solubility in aqueous buffers. Follow these steps to address precipitation:

Step 1: Review Your Stock Solution Preparation

Ensure your initial stock solution in an organic solvent is correctly prepared. This compound is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide.[1] It is crucial that the this compound is fully dissolved in the organic solvent before further dilution into aqueous buffers.

Step 2: Check Final Concentration and Solvent Carryover

When diluting your organic stock solution into your aqueous experimental medium (e.g., cell culture media, PBS), ensure the final concentration of the organic solvent is minimal.[1] High concentrations of organic solvents can be toxic to cells and may also affect the solubility of other components in the medium.

Step 3: Consider the Aqueous Buffer Composition

The solubility of this compound (hydrochloride) in PBS at pH 7.2 is approximately 0.5 mg/mL.[1] The composition of your aqueous buffer can influence solubility. High concentrations of salts or other additives may reduce the solubility of this compound.

Step 4: Control Temperature and Storage

Aqueous solutions of this compound are not recommended for long-term storage. It is advised not to store aqueous solutions for more than one day.[1] Prepare fresh dilutions from your organic stock for each experiment. If you observe precipitation upon cooling, try preparing and using the solution at a controlled room temperature.

Step 5: Sonication and Warming

If you observe slight precipitation, gentle warming and sonication may help to redissolve the compound. However, be cautious with temperature-sensitive reagents in your buffer.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: How should I prepare a stock solution of this compound?

A1: this compound hydrochloride is supplied as a crystalline solid.[1] To prepare a stock solution, dissolve it in an organic solvent of choice such as DMSO, ethanol, or dimethyl formamide.[1] The solubility in these solvents is significantly higher than in aqueous buffers. For in vivo studies, specific formulations using co-solvents like PEG300 and Tween 80 may be required.[2]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies depending on the solvent. Below is a summary of its solubility in commonly used solvents.

SolventSolubilityReference
DMSO~25 mg/mL[1]
Dimethyl Formamide~20 mg/mL[1]
Ethanol~5 mg/mL[1]
PBS (pH 7.2)~0.5 mg/mL[1]

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store aqueous solutions of this compound for more than one day due to potential precipitation and degradation.[1] Stock solutions in anhydrous organic solvents can be stored at -20°C or -80°C for longer periods.[2][3][4]

Experimental Design

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][5] By inhibiting these CDKs, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells.[6][7] It also inhibits the phosphorylation of the RNA polymerase II C-terminal domain (CTD), thereby affecting transcription.[5][8] Additionally, this compound can induce apoptosis through the activation of GSK-3β.[8]

Q5: What are typical working concentrations for this compound in cell-based assays?

A5: The effective concentration of this compound can vary significantly depending on the cell line. IC50 values for antiproliferative activity in various human tumor cell lines typically range from 40 nM to 940 nM.[1][7] For example, in multiple myeloma cell lines, IC50 values ranged from 0.5 to 2 µM after 48 hours of treatment.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Troubleshooting

Q6: I am not observing the expected biological effect. What could be the reason?

A6: Several factors could contribute to this:

  • Precipitation: As discussed, ensure the compound is fully dissolved and has not precipitated out of your experimental medium.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.[2][7]

  • Compound Stability: Ensure your stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Experimental Readout: The time point for your readout is crucial. Effects on cell cycle arrest can be observed earlier, while apoptosis may require longer incubation times.[6][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Phospho-Rb and PARP Cleavage

This protocol is for detecting changes in protein phosphorylation and cleavage as markers of this compound activity.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time and at the desired concentration.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

AT7519_Signaling_Pathway This compound Signaling Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription cluster_apoptosis Apoptosis Regulation CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Arrest CDK1_CyclinB->G2_M Promotes CDK2_CyclinE CDK2/Cyclin E G1_S G1/S Arrest Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK4_6_CyclinD CDK4/6/Cyclin D CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits E2F->G1_S Promotes CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II Phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Promotes Mcl1_XIAP Mcl-1, XIAP Transcription_Elongation->Mcl1_XIAP Expression of GSK3b GSK-3β Apoptosis Apoptosis GSK3b->Apoptosis Promotes Mcl1_XIAP->Apoptosis Inhibits This compound This compound This compound->CDK1_CyclinB Inhibits This compound->CDK2_CyclinE Inhibits This compound->CDK4_6_CyclinD Inhibits This compound->CDK9_CyclinT Inhibits This compound->GSK3b Activates*

This compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock (e.g., in DMSO) Working_Solution Prepare Fresh Working Dilutions in Aqueous Medium Stock_Solution->Working_Solution Treatment Treat Cells with this compound (and vehicle control) Working_Solution->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot (e.g., p-Rb, PARP) Treatment->Western Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle

A general workflow for in vitro experiments using this compound.

References

AT7519 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and handling of AT7519.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

This compound in its solid (powder) form is stable for at least two to four years when stored at -20°C.[1][2] To ensure maximum stability, it is crucial to protect the compound from moisture.

For stock solutions, it is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[3]

Q2: In which solvents can I dissolve this compound?

This compound hydrochloride is soluble in several organic solvents.[1][2] The approximate solubilities are provided in the table below. It is recommended to use fresh, anhydrous solvents to prepare stock solutions. For in vivo studies, this compound has been formulated in saline.[4]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as DMSO or ethanol.[1] Gentle warming and sonication can aid in dissolution.[5] For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to your vial of this compound. Ensure the solution is clear and homogenous before use.

Q4: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous dilutions from the stock solution for each experiment and use them on the same day.[6] The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 0.5 mg/mL.[6]

Q5: What are the primary mechanisms of action of this compound?

This compound is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[4][7] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[1][8] It has also been shown to inhibit RNA Polymerase II, contributing to its anti-cancer activity.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture medium after adding this compound.

  • Inconsistent or lower-than-expected biological activity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Aqueous Solubility This compound has limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an organic solvent like DMSO. When preparing the final working solution in your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the cell culture medium. Perform a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect.
Media Composition Components in the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility. If possible, test the solubility of this compound in different media formulations.
pH of the Medium The pH of the cell culture medium can influence the solubility of small molecules. Ensure the pH of your medium is within the optimal range for your cells (typically 7.2-7.4).
Temperature Temperature fluctuations can affect solubility. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Avoid cold-shocking the medium.
Issue 2: Inconsistent or Lack of Biological Activity

Symptoms:

  • Variable results between experiments.

  • No observable effect at concentrations where activity is expected.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation of this compound Improper storage of the solid compound or stock solution can lead to degradation. Ensure the solid is stored at -20°C, protected from moisture. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.
Inaccurate Pipetting Inaccurate pipetting, especially of small volumes for high-concentration stock solutions, can lead to significant errors in the final concentration. Use calibrated pipettes and appropriate techniques for handling small volumes.
Cell Line Sensitivity Different cell lines can exhibit varying sensitivities to CDK inhibitors.[1] Confirm the reported IC50 values for your specific cell line from the literature. It may be necessary to perform a dose-response curve to determine the optimal concentration for your experiments.
Presence of Serum Proteins Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe lower-than-expected activity, consider reducing the serum concentration in your medium or using a serum-free medium if your cell line permits.
Experimental Design The timing of treatment and the duration of the assay can significantly impact the observed biological effect. Optimize these parameters for your specific cell line and experimental endpoint.

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventApproximate SolubilityReference
DMSO≥9.55 mg/mL (with gentle warming)[9]
Ethanol5 mg/mL[6]
Dimethyl Formamide (DMF)20 mg/mL[6]
PBS (pH 7.2)0.5 mg/mL[6]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid (Powder)-20°C≥ 2-4 years[1][2]
Stock Solution (in DMSO)-80°CUp to 1 year[3]
Stock Solution (in DMSO)-20°CUp to 1 month[3]
Aqueous Solution4°CNot recommended for more than one day[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound hydrochloride (solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound HCl = 418.7 g/mol ).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

AT7519_Handling_Workflow This compound Handling and Experimental Workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experiment solid Solid this compound (-20°C, dark, dry) stock Stock Solution (e.g., 10 mM in DMSO) solid->stock Dissolve in anhydrous solvent aliquot Aliquot Stock (Single-use volumes) stock->aliquot store_stock Store Aliquots (-80°C or -20°C) aliquot->store_stock working Prepare Working Solution (Dilute stock in media) store_stock->working Thaw one aliquot treat Treat Cells working->treat analyze Analyze Results treat->analyze AT7519_Troubleshooting Troubleshooting Common this compound Issues start Experimental Issue precip Precipitation in Media? start->precip activity Inconsistent/No Activity? start->activity precip_sol Check Solubility Limit Lower Concentration Optimize Media/pH precip->precip_sol Yes activity_sol Verify Storage Conditions Check Pipetting Accuracy Confirm Cell Line Sensitivity activity->activity_sol Yes AT7519_Signaling_Pathway Simplified this compound Signaling Pathway Inhibition This compound This compound CDKs CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 This compound->CDKs Inhibits Arrest Cell Cycle Arrest This compound->Arrest Apoptosis Apoptosis This compound->Apoptosis CellCycle Cell Cycle Progression CDKs->CellCycle Promotes Transcription Transcription (RNA Polymerase II) CDKs->Transcription Promotes CellCycle->Arrest Transcription->Apoptosis

References

unexpected AT7519 cytotoxicity in control cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected cytotoxicity observed during in-vitro experiments with AT7519.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] By inhibiting these CDKs, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[2] Additionally, this compound inhibits the phosphorylation of RNA polymerase II, which can suppress transcription.[1][2][4]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Yes, cytotoxicity is the intended outcome in cancer cell lines, as this compound is designed to induce apoptosis.[2] However, the degree of cytotoxicity can vary significantly between different cell lines. Unexpectedly high cytotoxicity in control cells or non-cancerous cell lines warrants further investigation.

Q3: What are the known off-target effects of this compound?

A3: Besides its activity against CDKs, this compound has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β).[1][2] This inhibition can contribute to the pro-apoptotic effects of the compound.[1][2]

Q4: What is the recommended concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound is cell line-dependent. IC50 values (the concentration that inhibits 50% of cell growth) in cancer cell lines typically range from the nanomolar to the low micromolar scale.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q5: Has this compound shown cytotoxicity in non-cancerous cells?

A5: Studies have shown that this compound does not induce cytotoxicity in peripheral blood mononuclear cells (PBMNCs) from healthy volunteers.[1] However, as with any potent inhibitor, off-target effects in other non-cancerous cell lines are possible and should be empirically determined.

Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells

This guide provides a systematic approach to troubleshoot higher-than-expected or unexpected cytotoxicity in your control cells (e.g., vehicle-treated cells).

Issue 1: High cytotoxicity observed in vehicle-treated (e.g., DMSO) control cells.

Potential CauseRecommended Solution
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept at or below 0.5%. Run a vehicle-only toxicity curve to determine the tolerance of your specific cell line.
Contamination Visually inspect cultures for signs of microbial contamination (bacteria, yeast, fungi). Perform a mycoplasma test on your cell stocks. Use fresh, sterile reagents and practice aseptic techniques.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.
Incorrect Reagent Preparation Double-check all calculations for dilutions of this compound and control substances. Ensure thorough mixing of stock solutions before further dilution.

Issue 2: this compound shows high cytotoxicity in a non-cancerous or "control" cell line.

Potential CauseRecommended Solution
On-Target Toxicity in "Normal" Cells Some non-cancerous cell lines may have a higher proliferation rate or express higher levels of the CDKs targeted by this compound, making them more sensitive. Characterize the expression levels of key CDKs (e.g., CDK1, CDK2, CDK9) in your control cell line via Western blot or qPCR.
Off-Target Effects The cytotoxicity may be due to the inhibition of other kinases, such as GSK-3β.[1][2] Investigate the phosphorylation status of GSK-3β in your control cells following this compound treatment.
Cell Line Specific Sensitivity The specific genetic background and signaling pathways of the control cell line may confer sensitivity to this compound. Consider using a different, less sensitive control cell line if the current one is not suitable for your experimental goals.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (nM)
CDK1/Cyclin B210
CDK2/Cyclin A47
CDK4/Cyclin D1100
CDK5/p3513
CDK6/Cyclin D3170
CDK9/Cyclin T1<10
GSK-3β89

Data compiled from multiple sources.[1][5]

Table 2: In Vitro Antiproliferative Activity of this compound (72h exposure)

Cell LineCancer TypeIC₅₀ (nM)
HCT116Colon Carcinoma82
HT29Colorectal Adenocarcinoma200
MCF-7Breast Adenocarcinoma40
MDA-MB-231Breast Adenocarcinoma250
A2780Ovarian Carcinoma350
PC-3Prostate Adenocarcinoma400
U266Multiple Myeloma500
MM.1SMultiple Myeloma500
MRC5Normal Human Fetal Lung Fibroblast980

Data compiled from multiple sources. Actual IC₅₀ values can vary based on experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Vehicle control (e.g., sterile DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound and appropriate controls (vehicle-only, untreated).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometry tubes

  • This compound stock solution

  • Vehicle control (e.g., sterile DMSO)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

Procedure:

  • Seed and treat cells with this compound as you would for a standard cytotoxicity experiment.

  • Harvest cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment with this compound, lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.

Visualizations

AT7519_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation cluster_other Other Targets CDK1_CyclinB CDK1/Cyclin B CDK2_CyclinE CDK2/Cyclin E G2_M G2/M Transition CDK1_CyclinB->G2_M CDK4_6_CyclinD CDK4/6/Cyclin D G1_S G1/S Transition CDK2_CyclinE->G1_S CDK4_6_CyclinD->G1_S Apoptosis Apoptosis G1_S->Apoptosis G2_M->Apoptosis CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation Transcription Transcription RNA_Pol_II->Transcription Transcription->Apoptosis GSK3b GSK-3β GSK3b->Apoptosis This compound This compound This compound->CDK1_CyclinB This compound->CDK2_CyclinE This compound->CDK4_6_CyclinD This compound->CDK9_CyclinT This compound->GSK3b

This compound inhibits multiple CDKs and GSK-3β, leading to apoptosis.

Experimental_Workflow cluster_investigation Initial Investigation cluster_confirmation Confirmation & Characterization cluster_mechanism Mechanism of Action start Start: Unexpected Cytotoxicity in Control Cells check_dmso Verify Vehicle (DMSO) Concentration & Toxicity start->check_dmso check_contamination Check for Microbial Contamination start->check_contamination check_cell_health Assess Overall Cell Health start->check_cell_health dose_response Perform Dose-Response Curve in Control Cells check_dmso->dose_response check_contamination->dose_response check_cell_health->dose_response viability_assay Confirm with Orthogonal Viability Assay (e.g., CellTiter-Glo) dose_response->viability_assay apoptosis_assay Characterize Cell Death (Annexin V/PI Assay) viability_assay->apoptosis_assay target_expression Analyze CDK Expression in Control Cells (Western Blot) apoptosis_assay->target_expression off_target_analysis Investigate Off-Target Effects (p-GSK-3β Western Blot) apoptosis_assay->off_target_analysis end Conclusion: Identify Cause of Cytotoxicity target_expression->end off_target_analysis->end

A logical workflow for troubleshooting unexpected cytotoxicity.

logical_relationships cluster_causes Potential Causes cluster_artifact Experimental Artifact cluster_biological Biological Effect cluster_solutions Troubleshooting Steps issue Unexpected Cytotoxicity in Control solvent Solvent Toxicity issue->solvent contamination Contamination issue->contamination reagent Reagent Error issue->reagent on_target On-Target Effect (High CDK Expression) issue->on_target off_target Off-Target Effect (e.g., GSK-3β Inhibition) issue->off_target verify Verify Reagents & Protocols solvent->verify contamination->verify reagent->verify characterize Characterize Mechanism on_target->characterize off_target->characterize retest Re-test with Controls verify->retest retest->characterize

Logical relationships between issues, causes, and solutions.

References

AT7519 Technical Support Center: Troubleshooting Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability issues when working with the multi-Cyclin-Dependent Kinase (CDK) inhibitor, AT7519. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound between different batches in our cell viability assays. What could be the cause?

A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors could contribute to this:

  • Purity and Impurity Profile: Even minor differences in the purity of the this compound compound can affect its potency. The nature and concentration of any impurities may also differ between batches, potentially leading to off-target effects or altered activity.

  • Compound Formulation: this compound has been used in different salt forms (e.g., mesylate, HCl). Ensure you are using the same salt form across all experiments, as this can affect solubility and bioavailability.

  • Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assays. Solubility can be influenced by the specific batch's physical properties. Always ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your working dilutions.[1]

  • Storage and Handling: Improper storage of this compound can lead to degradation of the compound over time. It is recommended to store stock solutions at -80°C.[2] Avoid repeated freeze-thaw cycles.

Q2: Our latest batch of this compound seems less effective at inducing apoptosis compared to previous lots. How can we troubleshoot this?

A2: A decrease in apoptotic induction can be linked to reduced compound activity. We recommend the following steps:

  • Confirm Target Engagement: The primary mechanism of this compound involves the inhibition of CDKs, leading to downstream effects like the dephosphorylation of the RNA polymerase II C-terminal domain (CTD) and retinoblastoma protein (Rb).[3][4] Perform a western blot to check the phosphorylation status of key downstream targets such as phospho-Rb (Ser780) or phospho-NPM (T199) after treatment.[4][5] A lack of dephosphorylation would suggest an issue with the compound's activity.

  • Assess Apoptosis Markers: Quantify apoptosis using multiple methods. In addition to Annexin V/PI staining, you can perform western blots for cleaved PARP and cleaved caspase-3, which are robust markers of apoptosis induction by this compound.[3][5]

  • Perform a Dose-Response Curve: Run a new dose-response experiment with the current batch and compare it to the results from a previous, well-performing batch if available. This will help quantify the difference in potency.

Q3: We are noticing unexpected off-target effects or cellular morphologies with a new batch of this compound. What should we do?

A3: Unexpected cellular responses may point to the presence of active impurities. This compound is known to inhibit GSK-3β in addition to its primary CDK targets.[1][6]

  • Review the Certificate of Analysis (CoA): Carefully examine the CoA for the new batch and compare it to previous batches. Look for differences in purity and the impurity profile.

  • Characterize the Phenotype: Document the unexpected phenotype in detail. If possible, use high-content imaging or other methods to quantify the changes.

  • Consider orthogonal validation: If the issue persists, consider obtaining a new batch of this compound from a different supplier to see if the unexpected effects are replicated.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature. This data can serve as a baseline for your own experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nmol/L)Assay Type
CDK1/Cyclin B210Radiometric
CDK2/Cyclin A47Radiometric
CDK4/Cyclin D1100ELISA
CDK5/p3513DELFIA
CDK6/Cyclin D3170ELISA
CDK9/Cyclin T1<10Not Specified
GSK-3β89Radiometric

Data sourced from references[4][7].

Table 2: In Vitro Antiproliferative Activity of this compound (48-72h exposure)

Cell LineCancer TypeIC50
MM.1SMultiple Myeloma0.5 µM (48h)[1][3]
U266Multiple Myeloma0.5 µM (48h)[1]
HCT116Colon Cancer82 nM (72h)[1]
A2780Ovarian Cancer350 nM (72h)[1]
MCF-7Breast Cancer40 nM[1]
SW620Colorectal Adenocarcinoma940 nM[1]
U87MGGlioblastoma0.22 µM (48h)[8]
U251Glioblastoma0.25 µM (48h)[8]

IC50 values can vary based on the assay conditions and cell line.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on adherent or suspension cell lines.

  • Materials:

    • Cell line of interest

    • Complete growth medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Treat the cells with increasing concentrations of this compound (e.g., 0-10 µM) and a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).[3]

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • For adherent cells, carefully remove the medium and add DMSO to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant and adding DMSO.[9]

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.

2. Western Blotting for Target Engagement

This protocol is used to assess the phosphorylation status of this compound targets.

  • Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-phospho-RNA pol II, anti-cleaved PARP)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time (e.g., 1-24 hours).[3][10]

    • Harvest and lyse the cells in ice-cold lysis buffer.[7]

    • Determine the protein concentration of the lysates.[9]

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.[9]

    • Block the membrane for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using a chemiluminescent substrate.[9]

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Materials:

    • Cells treated with this compound

    • Cold 70% ethanol

    • Phosphate-buffered saline (PBS)

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.[9]

    • Incubate the fixed cells at -20°C for at least 2 hours.[9]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]

    • Analyze the DNA content by flow cytometry.[9]

Visualizations

AT7519_Signaling_Pathway This compound Mechanism of Action cluster_cdk CDK Inhibition cluster_effects Downstream Effects This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA CDK9_CyclinT CDK9/Cyclin T This compound->CDK9_CyclinT GSK3b GSK-3β Activation This compound->GSK3b G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest Rb_Inhibition pRb Inhibition CDK2_CyclinA->Rb_Inhibition RNA_Pol_II RNA Pol II CTD Phosphorylation CDK9_CyclinT->RNA_Pol_II Apoptosis Apoptosis G2M_Arrest->Apoptosis Rb_Inhibition->Apoptosis Transcription_Inhibition Transcription Inhibition Transcription_Inhibition->Apoptosis RNA_Pol_II->Transcription_Inhibition GSK3b->Apoptosis

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

Troubleshooting_Workflow Troubleshooting this compound Batch Variability Start Inconsistent Results Observed (e.g., IC50 shift, reduced efficacy) Check_Storage Verify Compound Storage and Handling Start->Check_Storage Check_Solubility Confirm Complete Solubilization (visual inspection, fresh prep) Check_Storage->Check_Solubility Review_CoA Review Certificate of Analysis (Purity, Salt Form) Check_Solubility->Review_CoA Validate_Activity Validate Biological Activity Review_CoA->Validate_Activity Western_Blot Western Blot for pRb / p-RNA Pol II Validate_Activity->Western_Blot Apoptosis_Assay Annexin V / Cleaved PARP Assay Validate_Activity->Apoptosis_Assay Decision Activity Confirmed? Western_Blot->Decision Apoptosis_Assay->Decision Problem_Compound Issue likely with compound batch. Contact supplier. Consider new lot. Decision->Problem_Compound No Problem_Assay Issue likely with assay conditions. Review protocol, reagents, and cell line. Decision->Problem_Assay Yes

References

Validation & Comparative

Confirming AT7519-Induced Apoptosis with PARP Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AT7519-induced apoptosis, with a focus on its confirmation through Poly (ADP-ribose) polymerase (PARP) cleavage. We will explore supporting experimental data for this compound and compare its performance with other cyclin-dependent kinase (CDK) inhibitors. Detailed methodologies for key experiments are also provided to facilitate the replication and validation of these findings.

This compound: A Multi-CDK Inhibitor That Triggers Apoptotic Cell Death

This compound is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2] By targeting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest and, importantly, apoptosis in various cancer cell lines.[1][2][3] The induction of apoptosis is a critical mechanism of action for many anti-cancer therapeutics, and its definitive confirmation is a vital step in pre-clinical drug development.

One of the key biochemical hallmarks of apoptosis is the cleavage of PARP, a nuclear enzyme involved in DNA repair. During apoptosis, caspases, particularly caspase-3 and caspase-7, cleave the 116 kDa full-length PARP into an 89 kDa and a 24 kDa fragment.[4][5] This cleavage event inactivates PARP, preventing it from consuming NAD+ for DNA repair and thus conserving energy for the apoptotic process. The detection of the 89 kDa cleaved PARP fragment by Western blotting is a widely accepted method for confirming apoptosis.[4]

Comparative Analysis of Apoptosis Induction by CDK Inhibitors

Several studies have demonstrated the ability of this compound to induce apoptosis, confirmed by PARP cleavage, across a range of cancer cell types. For a comparative perspective, we also examine the effects of other well-characterized CDK inhibitors, Flavopiridol and Seliciclib (Roscovitine), which also induce apoptosis via PARP cleavage.

InhibitorCell Line(s)ConcentrationTime Point(s)Observed PARP CleavageReference(s)
This compound Multiple Myeloma (MM.1S)0.5 µM12, 24, 48 hoursTime-dependent increase in cleaved PARP[1]
Glioblastoma (U251, U87MG)Not specified48 hoursIncreased cleaved PARP1[3]
Neuroblastoma (MYCN-amplified)IC25, IC50, IC7548 hoursDose-dependent increase in PARP cleavage[3]
Flavopiridol Chronic Lymphocytic Leukemia (CLL)3 µM4 hoursPARP cleavage observed[6]
Breast Cancer (SKBR-3, MB-468)Not specifiedNot specifiedInduced PARP cleavage[7]
Seliciclib Multiple Myeloma (MM1.S)25 µM12, 24 hoursTime-dependent increase in cleaved PARP[4]

Note: The table summarizes qualitative observations of PARP cleavage. For precise quantitative comparisons, densitometric analysis of Western blot bands is recommended.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the mechanism of this compound and the experimental process of confirming apoptosis, the following diagrams have been generated using the Graphviz DOT language.

AT7519_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction This compound This compound CDK1_2_4_5_9 CDK1/2/4/5/9 This compound->CDK1_2_4_5_9 Inhibits CellCycleArrest Cell Cycle Arrest CDK1_2_4_5_9->CellCycleArrest TranscriptionInhibition Transcription Inhibition CDK1_2_4_5_9->TranscriptionInhibition Caspase_Activation Caspase Activation TranscriptionInhibition->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Treatment 1. Cell Treatment (e.g., this compound) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-PARP) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Imaging 10. Imaging Detection->Imaging Densitometry 11. Densitometry Analysis Imaging->Densitometry

Caption: Experimental workflow for PARP cleavage detection by Western blot.

Detailed Experimental Protocol: Western Blotting for PARP Cleavage

This protocol provides a detailed methodology for detecting PARP cleavage in cell lysates, a key indicator of apoptosis.

1. Cell Culture and Treatment:

  • Culture the desired cancer cell line (e.g., MM.1S, HeLa, Jurkat) in appropriate media and conditions.

  • Treat cells with this compound at the desired concentrations and for various time points. Include a vehicle-treated control group.

2. Cell Lysis and Protein Extraction:

  • After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 10% acrylamide gel is suitable for resolving full-length (116 kDa) and cleaved (89 kDa) PARP.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length and cleaved forms (e.g., rabbit anti-human PARP-1, 1:1000 dilution) overnight at 4°C.[8]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000-1:10000 dilution) for 1 hour at room temperature.[8]

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.[8]

  • Perform densitometric analysis on the bands corresponding to full-length and cleaved PARP using software such as ImageJ. Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH) to quantify the extent of apoptosis.[9]

Alternative Methods for Confirming Apoptosis

While PARP cleavage is a robust marker, employing multiple assays to confirm apoptosis is considered best practice. Here are some alternative methods:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (an early apoptotic event) with fluorescently labeled Annexin V and distinguishes between early apoptotic, late apoptotic, and necrotic cells with the DNA stain PI.[1]

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7) using fluorogenic or colorimetric substrates.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[6]

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm is a key event in the intrinsic apoptotic pathway and can be detected by Western blotting of cytoplasmic fractions or by immunofluorescence.[10]

By utilizing a combination of these techniques, researchers can confidently confirm the induction of apoptosis by this compound and other therapeutic compounds, providing a solid foundation for further drug development.

References

A Preclinical Showdown: AT7519 Versus Flavopiridol in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cyclin-dependent kinase (CDK) inhibitors for cancer therapy, AT7519 and flavopiridol have emerged as significant multi-targeted agents. Both have demonstrated potent anti-cancer activities in a range of preclinical models by disrupting cell cycle progression and inducing apoptosis. This guide provides a comparative analysis of their performance in these models, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in understanding their distinct and overlapping mechanisms.

In Vitro Efficacy: A Tale of Potency

Both this compound and flavopiridol exhibit potent antiproliferative activity across a variety of human tumor cell lines. This compound has shown IC50 values ranging from nanomolar to low micromolar concentrations.[1][2] Flavopiridol has also demonstrated potent in vitro activity with IC50 values typically in the nanomolar range.[3]

DrugTarget CDKsCell LineIC50 (nmol/L)Reference
This compound CDK1, CDK2, CDK4, CDK5, CDK6, CDK9HCT116 (Colon)40-940[1]
HT29 (Colon)40-940[1]
MDA-MB-468 (Breast)40-940[1]
MM.1S (Multiple Myeloma)500[2][4]
U266 (Multiple Myeloma)500[2][4]
MYCN-amplified Neuroblastoma1700 (LC50)[5][6]
MYCN single copy Neuroblastoma8100 (LC50)[5][6]
Flavopiridol CDK1, CDK2, CDK4, CDK7, CDK9Various~100[3]
Anaplastic Thyroid Cancer Cell LinesSub-micromolar[7]

In Vivo Anti-Tumor Activity: Halting Tumor Growth

In preclinical animal models, both agents have demonstrated significant tumor growth inhibition and improved survival.

This compound In Vivo Efficacy [2][4][5]

Tumor ModelDosing RegimenOutcomeReference
Human Multiple Myeloma Xenograft15 mg/kg, i.p., daily for 5 days/week for 2 weeksSignificant tumor growth inhibition and prolonged median overall survival (40 vs 27.5 days)[4]
MYCN-amplified Neuroblastoma Xenograft5, 10, or 15 mg/kg, i.p., daily, 5 days on/2 days off for 3 weeksDose-dependent tumor growth inhibition[5]
Th-MYCN Transgenic Mice15 mg/kg/dayImproved survival and significant tumor regression (86% average reduction at day 7)[5][6]
HCT116 & HT29 Colon Cancer Xenografts9.1 mg/kg, twice dailyTumor regression[2]

Flavopiridol In Vivo Efficacy [7][8][9]

Tumor ModelDosing RegimenOutcomeReference
Anaplastic Thyroid Cancer PDXNot specifiedDecreased tumor weight and volume[7]
Various Human Tumor XenograftsDaily administration (i.v., i.p., or oral)Anti-tumor activity, especially against prostate, head and neck, non-Hodgkin's lymphoma, and leukemia[3]

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

Both this compound and flavopiridol are multi-targeted CDK inhibitors, but they exhibit some differences in their primary targets and downstream effects.

This compound is a potent inhibitor of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its mechanism of action involves:

  • Cell Cycle Arrest: Induces G0/G1 and G2/M phase arrest.[4]

  • Inhibition of Transcription: Rapidly dephosphorylates the C-terminal domain (CTD) of RNA polymerase II at both serine 2 and serine 5 sites, leading to transcriptional inhibition.[4] This results in the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[4][10]

  • Induction of Apoptosis: Triggers apoptosis, as evidenced by increased caspase-3 activation.[4]

  • GSK-3β Activation: Uniquely, this compound induces the dephosphorylation and activation of GSK-3β, contributing to its apoptotic effects.[4]

Flavopiridol is a pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK4, CDK7, and CDK9.[3][11][12] Its key mechanisms include:

  • Cell Cycle Arrest: Causes cell cycle arrest at the G1/S and G2/M boundaries.[8][9][13]

  • Transcriptional Inhibition: Potently inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb), leading to the suppression of RNA polymerase II CTD phosphorylation and inhibition of transcription.[11][12] This also leads to the downregulation of Mcl-1.[7][13]

  • Induction of Apoptosis: Induces apoptosis in both cycling and non-cycling cells.[14][15]

  • Anti-angiogenic Properties: Inhibits the hypoxic induction of vascular endothelial growth factor (VEGF).[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and flavopiridol, as well as a typical experimental workflow for evaluating these inhibitors.

AT7519_Mechanism_of_Action cluster_this compound This compound cluster_CDKs Cyclin-Dependent Kinases cluster_Downstream Downstream Effects This compound This compound CDK1_2_4_6 CDK1, 2, 4, 6 This compound->CDK1_2_4_6 Inhibits CDK9 CDK9 This compound->CDK9 Inhibits GSK3b GSK-3β Activation This compound->GSK3b Activates CellCycle Cell Cycle Progression CDK1_2_4_6->CellCycle Blocks Transcription Transcription CDK9->Transcription Blocks Apoptosis Apoptosis CellCycle->Apoptosis Transcription->Apoptosis Downregulates Mcl-1, XIAP GSK3b->Apoptosis

Caption: this compound Mechanism of Action.

Flavopiridol_Mechanism_of_Action cluster_Flavopiridol Flavopiridol cluster_CDKs Cyclin-Dependent Kinases cluster_Downstream Downstream Effects Flavopiridol Flavopiridol CDK1_2_4 CDK1, 2, 4 Flavopiridol->CDK1_2_4 Inhibits CDK7_9 CDK7, 9 Flavopiridol->CDK7_9 Inhibits CellCycle Cell Cycle Progression CDK1_2_4->CellCycle Blocks Transcription Transcription CDK7_9->Transcription Blocks Apoptosis Apoptosis CellCycle->Apoptosis Transcription->Apoptosis Downregulates Mcl-1

Caption: Flavopiridol Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Cancer Cell Lines or PDX Models treatment Treatment with This compound or Flavopiridol start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Studies treatment->invivo viability Cell Viability (MTT/XTT) invitro->viability cellcycle Cell Cycle Analysis (Flow Cytometry) invitro->cellcycle apoptosis Apoptosis Assay (Annexin V/PI) invitro->apoptosis western Western Blot (p-Rb, p-RNA Pol II, Mcl-1) invitro->western tumor_growth Tumor Volume Measurement invivo->tumor_growth survival Survival Analysis invivo->survival ihc Immunohistochemistry (Caspase-3) invivo->ihc

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of this compound and flavopiridol.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound or flavopiridol for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.[4]

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Rb, phospho-RNA Polymerase II, Mcl-1, cleaved PARP, β-actin).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into control and treatment groups. This compound or flavopiridol is administered according to a specified dosing schedule (e.g., intraperitoneal injection).[4][5]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.[4]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) or western blotting for target modulation.[4][5]

Conclusion

Both this compound and flavopiridol are potent, multi-targeted CDK inhibitors with significant preclinical activity against a range of cancers. While both effectively induce cell cycle arrest and apoptosis through the inhibition of critical CDKs and transcription, this compound distinguishes itself through its additional mechanism of GSK-3β activation. Flavopiridol, being one of the first CDK inhibitors to enter clinical trials, has a more extensive history of investigation.[8][9] The choice between these agents for further development may depend on the specific cancer type, the molecular profile of the tumor, and the desired therapeutic window. The data presented here provides a foundation for researchers to make informed decisions in the ongoing effort to translate these promising preclinical findings into effective clinical therapies.

References

AT7519 vs. Selective CDK4/6 Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the multi-cyclin-dependent kinase (CDK) inhibitor AT7519 and selective CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib). We present a comprehensive analysis of their mechanisms of action, preclinical efficacy, and key experimental data to assist researchers in evaluating these compounds for their specific research needs.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. This has led to the development of CDK inhibitors as a promising class of anti-cancer therapeutics. This guide focuses on comparing this compound, a broad-spectrum CDK inhibitor, with the more recently developed selective CDK4/6 inhibitors that have shown significant clinical success in specific cancer types.

This compound is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2] Its multi-targeted approach suggests a potential for broader anti-cancer activity, including the induction of apoptosis and inhibition of transcription.[2][3][4]

Selective CDK4/6 inhibitors , such as Palbociclib, Ribociclib, and Abemaciclib, are designed to specifically target the CDK4 and CDK6 enzymes. Their primary mechanism of action is to block the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest.[5][6] These inhibitors have demonstrated significant efficacy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.

Mechanism of Action

The distinct kinase inhibition profiles of this compound and selective CDK4/6 inhibitors result in different downstream cellular effects.

This compound: A Multi-CDK Inhibitor

This compound's ability to inhibit a range of CDKs leads to a multifaceted anti-cancer effect. Inhibition of CDK1 and CDK2 directly impacts cell cycle progression at the G2/M and G1/S transitions, respectively. Furthermore, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[2][4]

AT7519_Mechanism_of_Action cluster_nucleus Nucleus CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M Promotes CDK2_CyclinE CDK2/Cyclin E G1_S G1/S Transition CDK2_CyclinE->G1_S Promotes CDK4_6_CyclinD CDK4/6/Cyclin D Rb Rb CDK4_6_CyclinD->Rb P CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Pol II CDK9_CyclinT->RNA_Pol_II P This compound This compound This compound->CDK1_CyclinB This compound->CDK2_CyclinE This compound->CDK4_6_CyclinD This compound->CDK9_CyclinT This compound->G2_M Inhibits This compound->G1_S Inhibits Transcription Transcription This compound->Transcription Inhibits E2F E2F Rb->E2F Inhibits E2F->G1_S Promotes RNA_Pol_II->Transcription Promotes Apoptosis Apoptosis Transcription->Apoptosis Suppresses (via anti-apoptotic proteins) Cell_Cycle_Arrest Cell Cycle Arrest

Figure 1: this compound signaling pathway.
Selective CDK4/6 Inhibitors

Palbociclib, Ribociclib, and Abemaciclib specifically inhibit CDK4 and CDK6. This targeted inhibition prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 arrest.[5][6]

CDK46_Inhibitor_Mechanism cluster_cell Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD_CDK46 Cyclin D / CDK4/6 Signal_Transduction->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates CDK46_Inhibitors Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK46_Inhibitors->CyclinD_CDK46 Inhibit G1_Arrest G1 Arrest CDK46_Inhibitors->G1_Arrest p16 p16 p16->CyclinD_CDK46 Inhibits pRb pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcribes S_Phase_Genes->G1_Arrest Leads to S-Phase Entry

Figure 2: Selective CDK4/6 inhibitor signaling pathway.

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory activities of this compound and selective CDK4/6 inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data presented here are compiled from various sources. This may introduce variability due to different experimental conditions.

Kinase Inhibitory Activity (IC50, nM)

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against a panel of cyclin-dependent kinases. Lower values indicate greater potency.

Kinase TargetThis compound[7]Palbociclib[8]Ribociclib[9]Abemaciclib[10]
CDK1/CycB 210>10,00086063
CDK2/CycE 47>10,0004,00049
CDK4/CycD1 10011102
CDK5/p25 13--4
CDK6/CycD3 170153910
CDK7/CycH >10,000--300
CDK9/CycT <10>10,0007,0004
Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)

This table presents the IC50 values for the inhibition of proliferation in various cancer cell lines.

Cell Line (Cancer Type)This compoundPalbociclibRibociclibAbemaciclib
MCF-7 (Breast) 40[7]180[11]-33[5]
MDA-MB-231 (Breast) 230[7]890[11]-840[5]
HCT-116 (Colon) 130[7]---
A549 (Lung) 360[7]---
U2OS (Osteosarcoma) 160[7]---

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effects of the inhibitors.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_inhibitor Add serial dilutions of inhibitor seed_cells->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Figure 3: Cell viability assay workflow.
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound or a selective CDK4/6 inhibitor) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.

Western Blot for Phospho-Rb (Ser780)

This protocol is used to assess the inhibition of CDK4/6 activity by measuring the phosphorylation of its direct substrate, Rb.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Rb (Ser780) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with inhibitor start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix cells in ice-cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells with PBS fix_cells->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment pi_stain Stain with Propidium Iodide rnase_treatment->pi_stain flow_cytometry Analyze by flow cytometry pi_stain->flow_cytometry analyze_data Analyze cell cycle distribution flow_cytometry->analyze_data end End analyze_data->end

References

Validating AT7519's Mechanism of Action Through Phospho-NPM Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), showing promising anti-cancer activity in both cell lines and tumor xenografts.[1] A critical aspect of its preclinical and clinical development is the validation of its mechanism of action—ensuring the drug engages its intended targets in a biological system. This guide focuses on the use of phosphorylated Nucleophosmin (phospho-NPM) as a key pharmacodynamic biomarker to confirm this compound's activity and compares its effects with other CDK inhibitors.

This compound's Mechanism and the Role of Phospho-NPM

This compound potently inhibits a range of CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[2] The inhibition of these kinases disrupts cell cycle progression and can induce apoptosis (programmed cell death).[3][4] Specifically, CDK2 is responsible for phosphorylating Nucleophosmin (NPM) at the Threonine 199 (T199) position.[3] Therefore, a reduction in the levels of phospho-NPM (T199) serves as a direct and reliable indicator of CDK2 inhibition by this compound.[5]

Studies have consistently shown that treatment with this compound leads to a rapid and dose-dependent decrease in phospho-NPM levels in cancer cell lines and in tumor xenografts.[3][5] This inhibition of NPM phosphorylation is observed at concentrations consistent with this compound's antiproliferative effects, confirming that the drug's anti-cancer activity is linked to its on-target CDK inhibition.[3] The reduction in phospho-NPM is a direct effect of the drug, occurring as early as 0.5 to 1 hour after treatment, rather than being a secondary consequence of cell cycle arrest.[3][6]

Comparative Performance of CDK Inhibitors

The utility of phospho-NPM as a biomarker extends to the evaluation of other CDK inhibitors. By comparing the effects of different inhibitors on phospho-NPM levels, researchers can gauge their relative potency and specificity for CDK2 in a cellular context.

InhibitorPrimary CDK TargetsIC50 (CDK2)Effect on Phospho-NPM (T199)Key Findings
This compound CDK1, CDK2, CDK4, CDK5, CDK947 nMStrong Inhibition Rapid and sustained inhibition of p-NPM in vitro and in vivo, correlating with tumor regression.[3][5]
Flavopiridol Pan-CDK inhibitor~70 nMInhibitionInduces tumor growth reduction, but this compound appears more effective at inducing regression.[3]
Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9~700 nMInhibitionHas been shown to down-regulate MYCN, a finding also consistent with this compound.[5]
Palbociclib (PD-0332991) CDK4, CDK6>10 µMNo direct effectHighly specific for CDK4/6; does not directly inhibit CDK2 and therefore does not reduce p-NPM (T199).[7][8]

Note: IC50 values can vary based on assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental process, the following diagrams illustrate the signaling pathway and a typical validation workflow.

AT7519_Mechanism_of_Action cluster_0 Cell Cycle Progression cluster_1 Inhibition CDK2 CDK2 CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE NPM NPM pNPM Phospho-NPM (T199) NPM->pNPM Active CDK2_CyclinE->NPM Phosphorylates This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits the CDK2/Cyclin E complex, blocking NPM phosphorylation.

Experimental_Workflow cluster_workflow Workflow for Validating this compound Activity cluster_wb Western Blot Details A 1. Cell Culture (e.g., HCT116) B 2. Treatment - Vehicle Control - this compound (Dose-Response) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Western Blot C->D E 5. Data Analysis (Quantify Band Intensity) D->E D1 Primary Antibodies: - anti-phospho-NPM (T199) - anti-total-NPM - anti-Actin (Loading Control) D2 Secondary Antibody: - HRP-conjugated D1->D2 D3 Detection: - Chemiluminescence (ECL) D2->D3

Caption: Standard workflow for assessing phospho-NPM levels after this compound treatment.

Detailed Experimental Protocol: Western Blotting for Phospho-NPM

This protocol outlines the key steps for measuring changes in NPM phosphorylation in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture human tumor cells (e.g., HCT116, neuroblastoma cell lines) in appropriate media to ~70-80% confluency.[3][5]

  • Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 6, or 24 hours).[3]

2. Protein Extraction (Lysis):

  • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein and determine the protein concentration using a standard assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-NPM (Thr199).

  • In parallel, probe separate membranes with antibodies for total NPM and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5][9]

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again thoroughly with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[4]

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phospho-NPM signal to the total NPM signal or the loading control to determine the relative change in phosphorylation across different treatment conditions.[9]

Conclusion

The phosphorylation status of NPM at T199 is a robust and specific biomarker for the activity of this compound and other CDK2 inhibitors.[5][10] Its rapid and dose-dependent modulation upon drug treatment provides clear evidence of target engagement in both cellular and in vivo models.[3][6] Incorporating the analysis of phospho-NPM into preclinical and clinical studies is essential for validating the mechanism of action, determining a biologically effective dose, and objectively comparing the pharmacodynamic effects of novel CDK inhibitors.[2][10]

References

AT7519: A Cross-Cancer Analysis of a Multi-Targeted CDK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cyclin-dependent kinase (CDK) inhibitor AT7519 across various cancer types. Drawing on extensive preclinical data, this document outlines the efficacy, mechanism of action, and experimental protocols related to this compound, offering a valuable resource for evaluating its therapeutic potential.

This compound is a potent small molecule inhibitor of multiple CDKs, key regulators of the cell cycle and transcription. Its ability to target several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, underlies its broad anti-proliferative activity in a range of human tumor cell lines.[1][2] This guide synthesizes the available data to facilitate a cross-validation of its effects in different cancer contexts.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-proliferative activity against a wide spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies. A summary of these findings is presented below to allow for a quantitative comparison of this compound's efficacy across different cancer types.

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (nM)Notes
Breast Cancer MCF-74072h exposure.[3]
MDA-MB-468Sensitivep53 mutant, Rb-negative.[1]
Colon Cancer HCT1168272h exposure.[1][3]
HT29Sensitivep53 mutant.[1]
SW62094072h exposure.[3][4]
Ovarian Cancer A278035072h exposure.[3]
Glioblastoma U25124648h exposure.[3]
U87MG221.848h exposure.[3]
Multiple Myeloma MM.1S50048h exposure.[3][4][5]
U26650048h exposure.[3][4][5]
MM.1R>2000Resistant cell line.[4][5]
Neuroblastoma MYCN-amplifiedMedian: 386Panel of 20 cell lines.[6]
MYCN non-amplifiedMedian: 1227Panel of 9 cell lines.[6]
Leukemia HL60Sensitive-
Cervical Cancer -0.1 - 1 µMPanel of cell lines.
Table 2: Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
CDK1/Cyclin B210
CDK2/Cyclin A47
CDK4/Cyclin D1100
CDK5/p3513
CDK6/Cyclin D3170
CDK9/Cyclin T<10
GSK3β89

Data compiled from multiple sources.[1][3][7]

Comparison with Other CDK Inhibitors

While direct head-to-head studies are limited, the available data allows for a comparative analysis of this compound with other well-known CDK inhibitors, such as flavopiridol and dinaciclib. All three are pan-CDK inhibitors, but they exhibit different inhibitory profiles against various CDK isoforms, which may influence their efficacy and toxicity.

This compound vs. Flavopiridol: Both compounds inhibit multiple CDKs and induce apoptosis.[4] However, they have different sensitivities to multidrug resistance transporters, with this compound not being a substrate for ABCB1, ABCG2, or ABCC1, unlike flavopiridol.[8]

This compound vs. Dinaciclib: Both are potent multi-CDK inhibitors with significant activity in hematological malignancies.[1] Dinaciclib appears to have greater potency against CDK1, CDK2, and CDK5 in cell-free assays, though the clinical significance of this is still under investigation.[1]

Combination Therapies

The therapeutic potential of this compound can be enhanced when used in combination with other anti-cancer agents. Preclinical studies have shown synergistic effects with conventional chemotherapy. For instance, in ovarian cancer models, the combination of this compound with cisplatin was significantly more effective than cisplatin alone.[2] This suggests that this compound can augment the efficacy of standard-of-care treatments.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anti-cancer effects through two primary mechanisms: induction of cell cycle arrest and inhibition of transcription, ultimately leading to apoptosis.

By inhibiting CDKs that govern cell cycle progression (CDK1, CDK2, CDK4, and CDK6), this compound causes cells to arrest in the G1/S and G2/M phases of the cell cycle.[1] This prevents cancer cells from proliferating.

Furthermore, this compound potently inhibits CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This leads to the dephosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcription.[3] This transcriptional inhibition preferentially affects the expression of short-lived proteins, including key anti-apoptotic proteins like Mcl-1, thus promoting programmed cell death.

AT7519_Mechanism_of_Action This compound Mechanism of Action cluster_cell_cycle Cell Cycle Regulation cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 G1_S G1/S Transition CDK4_6->G1_S CDK2 CDK2 CDK2->G1_S CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M Apoptosis Apoptosis G1_S->Apoptosis G2_M->Apoptosis CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylation Transcription Transcription RNA_Pol_II->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 Mcl1->Apoptosis This compound This compound This compound->CDK4_6 This compound->CDK2 This compound->CDK1 This compound->CDK9

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and transcriptional inhibition, ultimately inducing apoptosis.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[9]

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the drug dilutions to the wells, including a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[9]

Cell_Viability_Workflow Cell Viability Assay Workflow node_seed 1. Seed cells in 96-well plate node_treat 2. Treat with this compound serial dilutions node_seed->node_treat node_incubate 3. Incubate for 48-72 hours node_treat->node_incubate node_mtt 4. Add MTT solution and incubate node_incubate->node_mtt node_solubilize 5. Solubilize formazan crystals node_mtt->node_solubilize node_read 6. Read absorbance at 570 nm node_solubilize->node_read node_analyze 7. Calculate IC50 values node_read->node_analyze

Caption: A typical workflow for determining cell viability using the MTT assay.

Western Blotting

This technique is used to detect and quantify specific proteins to assess the molecular effects of this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[5][9]

  • Protein Quantification: Determine the protein concentration of each lysate.[9]

  • SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2][9]

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[2][5]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.[2]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[2]

Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle following this compound treatment.

  • Cell Treatment: Treat cells with this compound for the desired duration.[1][11]

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[1][11]

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase.[1][11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[1][11]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Conclusion

This compound is a promising multi-targeted CDK inhibitor with demonstrated preclinical efficacy across a range of cancer types, including solid tumors and hematological malignancies. Its dual mechanism of action, involving both cell cycle arrest and transcriptional inhibition, provides a strong rationale for its continued investigation. The data presented in this guide offer a valuable starting point for researchers to compare and cross-validate the effects of this compound in different cancer models, ultimately aiding in the design of future preclinical and clinical studies. Further research, particularly direct comparative studies with other CDK inhibitors and exploration of novel combination therapies, will be crucial in defining the optimal clinical application of this agent.

References

A Comparative Analysis of AT7519 and R-roscovitine: Potency, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. Among these, AT7519 and R-roscovitine (also known as Seliciclib or CYC202) have been the subject of extensive preclinical and clinical investigation. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.

At a Glance: Key Performance Indicators

FeatureThis compoundR-roscovitine (Seliciclib)
Primary Targets Potent inhibitor of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3][4][5]Selective inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[6][7][8]
Potency Generally more potent than R-roscovitine, with IC50 values in the nanomolar range for key CDKs and antiproliferative activity.[2][9][10]IC50 values are typically in the sub-micromolar to micromolar range.[7]
Mechanism of Action Induces cell cycle arrest, apoptosis, and inhibits transcription through dephosphorylation of RNA polymerase II.[1][2][11][12] Also activates GSK-3β.[1][3]Induces apoptosis and cell cycle arrest by competing with ATP at the binding site of CDKs.[6][8] Downregulates Mcl-1.[8]
Clinical Development Has been evaluated in Phase I and II clinical trials for various solid tumors and hematologic malignancies.[13][14][15][16][17]Has undergone Phase I and II clinical trials for several cancers, including non-small cell lung cancer and B-cell malignancies.[6][8][18][19]

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and R-roscovitine against a panel of cyclin-dependent kinases.

Kinase TargetThis compound IC50 (nmol/L)R-roscovitine (Seliciclib) IC50 (µM)
CDK1/cyclin B210[2]0.65[7]
CDK2/cyclin A/E47[2]0.7[7]
CDK4/cyclin D1100[2]Poor inhibitor[6]
CDK5/p3513[5]0.2[7]
CDK6/cyclin D3170[2]Poor inhibitor[6]
CDK7/cyclin HLower potency[2]Inhibits[8]
CDK9/cyclin T1<10[2][5]Inhibits[8]
GSK-3β89[2][3]Not a primary target
In Vitro Antiproliferative Activity

This compound demonstrates potent antiproliferative activity across a range of human tumor cell lines, with IC50 values generally in the nanomolar range after 72 hours of exposure.[2][20] For instance, IC50 values range from 40 to 940 nmol/L in various cancer cell lines.[2][20] In multiple myeloma (MM) cell lines, this compound shows dose-dependent cytotoxicity with IC50s ranging from 0.5 to 2 μM at 48 hours.[1][3]

R-roscovitine also induces apoptosis in numerous cancer cell lines.[6] In a study on eosinophil apoptosis, this compound was found to be approximately 50 times more potent than R-roscovitine.[9][10]

Signaling Pathways and Mechanism of Action

Both this compound and R-roscovitine exert their anticancer effects by targeting the cell cycle machinery and inducing apoptosis. However, they exhibit differences in their specific mechanisms and downstream effects.

This compound's multifaceted mechanism involves the inhibition of both cell cycle and transcriptional CDKs. By inhibiting CDK1 and CDK2, it induces cell cycle arrest at the G1/S and G2/M phases.[1][2][12] Its potent inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, thereby inhibiting transcription.[1][2][11] This transcriptional inhibition results in the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[8][11] Furthermore, this compound can induce apoptosis through the activation of GSK-3β.[1][3]

R-roscovitine primarily targets CDK1, CDK2, CDK5, CDK7, and CDK9.[6][8] Its inhibition of these kinases leads to cell cycle arrest and apoptosis.[6] Similar to this compound, R-roscovitine can downregulate the anti-apoptotic protein Mcl-1.[8]

G This compound This compound CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 This compound->CDK1_2_4_6 Inhibits CDK7_9 CDK7, CDK9 This compound->CDK7_9 Inhibits GSK3b GSK-3β Activation This compound->GSK3b Activates Roscovitine R-roscovitine Roscovitine->CDK1_2_4_6 Inhibits (CDK1, 2) Roscovitine->CDK7_9 Inhibits CellCycle Cell Cycle Progression (G1/S & G2/M) CDK1_2_4_6->CellCycle Promotes RNAPII RNA Polymerase II CTD Phosphorylation CDK7_9->RNAPII Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNAPII->Transcription Promotes Transcription->Apoptosis Inhibition leads to GSK3b->Apoptosis Promotes

Caption: Comparative signaling pathways of this compound and R-roscovitine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently used in the evaluation of these inhibitors.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

G start Start: Kinase, Substrate, ATP add_inhibitor Add Test Compound (this compound or R-roscovitine) start->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure Measure Substrate Phosphorylation incubate->measure analyze Calculate IC50 measure->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • A reaction mixture containing the purified kinase, a specific substrate (e.g., Histone H1 for CDK1/2), and ATP (often radiolabeled [γ-33P]ATP) is prepared.[21]

  • Varying concentrations of the test compound (this compound or R-roscovitine) are added to the reaction.[21]

  • The reaction is incubated to allow for substrate phosphorylation.

  • The amount of phosphorylated substrate is quantified. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity.[21] For ELISA-based assays, it involves antibody-based detection.

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Cell Viability Assay (e.g., MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[8][11]

  • Cells are treated with a range of concentrations of this compound or R-roscovitine for a specified duration (e.g., 48 or 72 hours).[1][11]

  • A tetrazolium salt (e.g., MTT or MTS) is added to the wells.[8][11]

  • Viable cells with active mitochondrial dehydrogenases convert the salt into a colored formazan product.

  • The absorbance of the formazan product is measured using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cells are treated with the test compound for a specific time.[1]

  • Cells are harvested, fixed, and permeabilized.

  • The cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).[1]

  • The fluorescence intensity of individual cells, which is proportional to the DNA content, is measured by a flow cytometer.

  • The percentage of cells in G0/G1, S, and G2/M phases is quantified. An increase in the sub-G1 population is indicative of apoptosis.[1]

Apoptosis Assay (e.g., Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cells are treated with the test compound.

  • Cells are harvested and washed.

  • Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).[1]

  • The stained cells are analyzed by flow cytometry to quantify the different cell populations.[10]

Western Blotting

This technique is used to detect and quantify specific proteins to assess the molecular effects of the inhibitors.

Methodology:

  • Cells are treated with the compound for the desired time points.[1]

  • Whole-cell lysates are prepared using lysis buffers containing protease and phosphatase inhibitors.

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-Rb, Mcl-1, cleaved PARP) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Both this compound and R-roscovitine are potent CDK inhibitors with demonstrated anti-cancer activity. This compound generally exhibits greater potency and a broader spectrum of CDK inhibition compared to R-roscovitine. Its dual action on both cell cycle progression and transcription, coupled with its ability to activate GSK-3β, provides a multi-pronged approach to inducing tumor cell death. R-roscovitine, while less potent, has also shown significant promise and has been extensively studied. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the desired molecular targets, and the therapeutic window. The experimental protocols outlined in this guide provide a foundation for further comparative studies to elucidate their full potential.

References

Unveiling In Vivo Biomarkers for AT7519 Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor, has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This guide provides a comprehensive comparison of in vivo biomarkers to assess the efficacy of this compound, offering valuable insights for researchers and drug development professionals. We delve into the key molecular indicators of response, compare them with those of other CDK inhibitors, and provide detailed experimental protocols for their assessment.

This compound exerts its therapeutic effects by targeting multiple CDKs, including CDK1, CDK2, CDK5, and CDK9. This multi-targeted approach leads to cell cycle arrest, induction of apoptosis, and inhibition of transcription, making it a promising candidate for various malignancies.[1][2][3] The in vivo efficacy of this compound has been correlated with several key pharmacodynamic biomarkers that serve as indicators of target engagement and biological response.

Key In Vivo Biomarkers of this compound Efficacy

The most reliable in vivo biomarkers for this compound efficacy reflect its mechanism of action, primarily the inhibition of CDK activity and the downstream consequences on cell cycle progression and survival. These include:

  • Phosphorylated Retinoblastoma (p-Rb): As a direct substrate of CDK2 and CDK4/6, a reduction in the phosphorylation of the retinoblastoma protein is a primary indicator of this compound target engagement.[4][5]

  • Phosphorylated Nucleophosmin (p-NPM): Similar to p-Rb, p-NPM is a substrate of CDK2, and its dephosphorylation serves as a robust biomarker for this compound activity.[4][5]

  • Cleaved Caspase-3: An increase in the levels of this executioner caspase is a definitive marker of apoptosis induction, a key mechanism of this compound-mediated tumor cell killing.[2][4]

  • Ki67: A reduction in the expression of this proliferation marker indicates cell cycle arrest and inhibition of tumor growth.[6][7]

  • Phosphorylation of RNA Polymerase II (RNA pol II): Inhibition of CDK9 by this compound leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in transcriptional repression. This is a particularly relevant biomarker in hematological malignancies.[2][3][8]

  • Mcl-1: As a short-lived anti-apoptotic protein, its downregulation is a consequence of transcriptional inhibition by this compound and contributes to apoptosis.[2][8]

  • Serum Cytokeratin Fragments (M30 & M65): An increase in the caspase-cleaved cytokeratin 18 (M30) and total cytokeratin 18 (M65) in serum can serve as non-invasive biomarkers of apoptosis.[6][7]

Comparative Analysis of Biomarkers: this compound vs. Other CDK Inhibitors

While direct head-to-head in vivo studies with comprehensive biomarker analyses are limited, we can draw comparisons based on the known mechanisms and reported biomarker modulation of other CDK inhibitors, such as the CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) and other pan-CDK inhibitors (Flavopiridol, Seliciclib).

This compound's broader CDK inhibition profile (targeting CDK1, 2, 5, and 9 in addition to CDK4/6) suggests a wider range of biomarker modulation compared to the more selective CDK4/6 inhibitors.[1][3] While both this compound and CDK4/6 inhibitors lead to a reduction in p-Rb, this compound's inhibition of CDK1 and CDK2 can induce a more profound cell cycle arrest and direct apoptosis, reflected by stronger modulation of markers like cleaved caspase-3.[2][4] Furthermore, the unique ability of this compound to inhibit CDK9 and thus transcription provides distinct biomarkers like phospho-RNA pol II and Mcl-1 downregulation, which are not primary readouts for CDK4/6 inhibitors.[2][8]

Quantitative Biomarker Data for this compound

The following table summarizes quantitative data on the modulation of key biomarkers following this compound treatment in various in vivo models.

BiomarkerCancer ModelThis compound DoseChange in Biomarker LevelReference
p-Rb Neuroblastoma Xenograft (AMC711T)5, 10, 15 mg/kg/daySignificant dose-dependent reduction[4][5]
p-NPM Neuroblastoma Xenograft (AMC711T)5, 10, 15 mg/kg/daySignificant dose-dependent reduction[4][5]
Cleaved Caspase-3 Multiple Myeloma Xenograft15 mg/kgIncreased activation confirmed by IHC[2]
Cleaved Caspase-3 Neuroblastoma (Th-MYCN model)15 mg/kg/dayIncreased levels observed[4]
Ki67 Human Tumor Xenografts (Phase I)≥28.8 mg/m²/dayInhibition of proliferation observed in skin biopsies[6][7]
Phospho-RNA pol II Leukemia Xenograft (HL60)10 mg/kg (single dose)Inhibition observed[8]
Mcl-1 Leukemia Xenograft (HL60)10 mg/kg (single dose)Protein levels reduced by 1h and sustained at 24h[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures for biomarker analysis, the following diagrams are provided.

AT7519_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription cluster_apoptosis Apoptosis CDK1_CyclinB CDK1/Cyclin B G2_M G2/M Transition CDK1_CyclinB->G2_M CDK2_CyclinE CDK2/Cyclin E G1_S G1/S Transition CDK2_CyclinE->G1_S Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb p-Rb (Inactive) CDK2_CyclinE->pRb CDK2_CyclinA CDK2/Cyclin A S_Phase S-Phase Entry CDK2_CyclinA->S_Phase NPM NPM CDK2_CyclinA->NPM Phosphorylates pNPM p-NPM CDK2_CyclinA->pNPM G1_S->S_Phase E2F E2F Rb->E2F Inhibits E2F->S_Phase Promotes CDK9_CyclinT CDK9/Cyclin T RNA_pol_II RNA Polymerase II CDK9_CyclinT->RNA_pol_II Phosphorylates CTD p_RNA_pol_II p-RNA Pol II (Active) RNA_pol_II->p_RNA_pol_II Transcription_Elongation Transcription Elongation p_RNA_pol_II->Transcription_Elongation Mcl1_XIAP Mcl-1, XIAP mRNA Transcription_Elongation->Mcl1_XIAP Mcl1_XIAP_protein Mcl-1, XIAP (Anti-apoptotic) Mcl1_XIAP->Mcl1_XIAP_protein Caspase3 Caspase-3 Mcl1_XIAP_protein->Caspase3 Inhibits Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis_node Apoptosis Cleaved_Caspase3->Apoptosis_node This compound This compound This compound->CDK1_CyclinB This compound->CDK2_CyclinE This compound->CDK2_CyclinA This compound->CDK9_CyclinT

Figure 1: this compound Mechanism of Action.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Biomarker Analysis Tumor_Model Tumor Xenograft Model Treatment This compound or Vehicle Control Treatment Tumor_Model->Treatment Tumor_Collection Tumor Tissue Collection Treatment->Tumor_Collection Blood_Collection Blood Sample Collection Treatment->Blood_Collection IHC Immunohistochemistry (IHC) Tumor_Collection->IHC WB Western Blot Tumor_Collection->WB ELISA ELISA Blood_Collection->ELISA pRb_pNPM_Ki67 p-Rb, p-NPM, Ki67, Cleaved Caspase-3 IHC->pRb_pNPM_Ki67 p_RNA_pol_II_Mcl1 p-RNA pol II, Mcl-1 WB->p_RNA_pol_II_Mcl1 M30_M65 Serum M30/M65 ELISA->M30_M65

Figure 2: Experimental Workflow for Biomarker Analysis.

Detailed Experimental Protocols

Immunohistochemistry (IHC) for p-Rb, p-NPM, Ki67, and Cleaved Caspase-3
  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or Tris-EDTA (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a serum-free protein block or 5% normal goat serum.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Rabbit anti-phospho-NPM (Thr199)

    • Rabbit anti-Ki67

    • Rabbit anti-cleaved Caspase-3 (Asp175)

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is used. The signal is visualized with a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Quantification: The percentage of positively stained tumor cells is determined by manual counting or using digital image analysis software.

Western Blot for Phospho-RNA Polymerase II and Mcl-1
  • Protein Extraction: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a polyacrylamide gel and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Mouse anti-RNA polymerase II (phospho S2)

    • Rabbit anti-Mcl-1

    • Antibodies against total RNA polymerase II and a loading control (e.g., β-actin or GAPDH) are used for normalization.

  • Secondary Antibody Incubation: HRP-conjugated anti-mouse or anti-rabbit secondary antibodies are incubated for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a digital imaging system.

  • Densitometry: Band intensities are quantified using image analysis software.

ELISA for Serum M30/M65
  • Sample Preparation: Blood is collected and centrifuged to obtain serum.

  • ELISA Procedure: Commercially available ELISA kits for M30 and M65 are used according to the manufacturer's instructions. Briefly, serum samples and standards are added to pre-coated microplates and incubated.

  • Detection: A series of antibody incubations and wash steps are performed, followed by the addition of a substrate solution.

  • Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.

  • Quantification: The concentrations of M30 and M65 in the samples are determined by comparison to the standard curve.

Conclusion

The in vivo biomarkers detailed in this guide provide a robust toolkit for assessing the efficacy of this compound in preclinical models. The consistent modulation of p-Rb, p-NPM, cleaved caspase-3, and phospho-RNA pol II provides strong evidence of target engagement and downstream biological effects. While direct comparative in vivo studies with other CDK inhibitors are needed for a definitive quantitative comparison, the broader mechanism of action of this compound suggests a distinct and potentially more potent anti-tumor profile. The provided experimental protocols offer a starting point for researchers to implement these biomarker analyses in their own studies, facilitating the continued development and evaluation of this promising anti-cancer agent.

References

A Head-to-Head Comparison of AT7519 and Palbociclib in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of breast cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of targeted agents. This guide provides an objective comparison of two notable CDK inhibitors, AT7519 and palbociclib, detailing their mechanisms of action, efficacy in breast cancer cell lines, and the experimental basis for these findings.

At a Glance: Key Differences

FeatureThis compoundPalbociclib
Primary Targets Multi-CDK inhibitor (CDK1, 2, 4, 5, 6, 9)[1]Selective CDK4/6 inhibitor[2]
Mechanism of Action Induces broad cell cycle arrest and apoptosis by targeting multiple CDKs.[1]Induces G1 phase cell cycle arrest by specifically inhibiting CDK4 and CDK6.[2]
Therapeutic Status InvestigationalFDA-approved for HR+/HER2- metastatic breast cancer

Mechanism of Action: A Tale of Two Inhibition Profiles

Palbociclib , a first-in-class selective inhibitor of CDK4 and CDK6, functions by preventing the phosphorylation of the retinoblastoma (Rb) protein.[2] This action blocks the progression of the cell cycle from the G1 to the S phase, thereby halting DNA replication and cell division. The efficacy of palbociclib is largely dependent on the presence of a functional Rb protein.

In contrast, This compound is a broader spectrum CDK inhibitor, demonstrating potent activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] This multi-targeted approach leads to a more comprehensive disruption of the cell cycle, inducing both cell cycle arrest and apoptosis.[1] Its activity against CDK9, a component of the positive transcription elongation factor b (P-TEFb), also suggests a role in transcriptional regulation.

cluster_palbociclib Palbociclib Pathway cluster_this compound This compound Pathway Palbociclib Palbociclib CDK4_6 CDK4/6 Palbociclib->CDK4_6 inhibits Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits Rb->E2F G1_S G1-S Phase Progression E2F->G1_S This compound This compound CDK1_2_4_6_9 CDK1, 2, 4, 6, 9 This compound->CDK1_2_4_6_9 inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycle Cell Cycle Progression CDK1_2_4_6_9->CellCycle

Caption: Simplified signaling pathways of Palbociclib and this compound.

Performance in Breast Cancer Cell Lines: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and palbociclib in various breast cancer cell lines as reported in the literature. It is important to note that these values are from separate studies and may not be directly comparable due to differing experimental conditions.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (nM)
MCF-7ER+, PR+, HER2-40
MDA-MB-468Triple-Negative340
BT-20Triple-Negative320
SK-BR-3HER2+140
HCC1937Triple-Negative460

Data sourced from a study by Santo et al.

Table 2: IC50 Values of Palbociclib in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (nM)
MCF-7ER+, PR+, HER2-180
T-47DER+, PR+, HER2-110
MDA-MB-231Triple-Negative890
MDA-MB-468Triple-Negative>10,000 (Resistant)
SK-BR-3HER2+950

Data compiled from studies by Finn et al. and Thangavel et al.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

start Start seed Seed breast cancer cells in 96-well plates start->seed treat Treat with varying concentrations of This compound or palbociclib seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or palbociclib for 72 hours.

  • MTT Addition: After incubation, the media is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization buffer (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with the desired concentrations of this compound or palbociclib for 24-48 hours. Both adherent and floating cells are collected.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Western Blotting for Protein Expression and Phosphorylation
  • Protein Extraction: Following drug treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, cleaved PARP) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Conclusion

This compound and palbociclib represent two distinct strategies for targeting the cell cycle in breast cancer. Palbociclib's high selectivity for CDK4/6 has established it as a cornerstone of therapy for HR+/HER2- metastatic breast cancer. This compound, with its broader CDK inhibition profile, offers a different therapeutic approach that may have applications in other breast cancer subtypes or in overcoming resistance to more selective inhibitors. The experimental data presented here provide a foundation for further investigation into the comparative efficacy and potential synergistic applications of these and other CDK inhibitors in the ongoing effort to improve outcomes for patients with breast cancer.

References

Independent Verification of AT7519 Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor, with other notable CDK inhibitors. The information presented is collated from independent preclinical and clinical studies to support researchers in their evaluation of these therapeutic agents.

Executive Summary

This compound is a potent inhibitor of multiple cyclin-dependent kinases, demonstrating broad anti-tumor activity across a range of cancer cell lines and in vivo models.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, primarily through the inhibition of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][3] This guide compares this compound with other well-characterized CDK inhibitors: Flavopiridol, Seliciclib (Roscovitine), and Palbociclib, highlighting their respective target specificities, preclinical efficacy, and mechanisms of action.

Comparative Data on CDK Inhibitor Activity

The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound and its comparators.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nmol/L)

Kinase TargetThis compound[2]Flavopiridol[4][5]Seliciclib (Roscovitine)[6][7][8]Palbociclib[1]
CDK1 210Strong InhibitionStrong Inhibition-
CDK2 47Strong InhibitionStrong Inhibition-
CDK4 100Strong InhibitionPoor Inhibition9-15
CDK5 13-Strong Inhibition-
CDK6 170Strong InhibitionPoor Inhibition9-15
CDK7 Lower PotencyStrong InhibitionStrong Inhibition-
CDK9 <10Preferential ActivityStrong Inhibition-
GSK3β 89---

Table 2: In Vitro Anti-Proliferative Activity (IC50/LC50 values)

Cell LineCancer TypeThis compound[1][3]Flavopiridol[9]Seliciclib (Roscovitine)[6]Palbociclib[10]
HCT116 Colon Cancer40-940 nmol/L (IC50)---
HT29 Colon Cancer40-940 nmol/L (IC50)-68-80% tumor reduction (in vivo)-
MCF-7 Breast Cancer--48-70% tumor growth inhibition (in vivo)Active in preclinical models
MM.1S Multiple Myeloma0.5 µM (IC50)-Induces apoptosis-
U266 Multiple Myeloma0.5 µM (IC50)---
MYCN-amplified Neuroblastoma Neuroblastoma1.7 µmol/L (median LC50)---
MYCN single copy Neuroblastoma Neuroblastoma8.1 µmol/L (median LC50)---

Table 3: In Vivo Anti-Tumor Efficacy

CDK InhibitorCancer ModelDosing RegimenKey Outcomes
This compound MYCN-amplified Neuroblastoma Xenograft5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition.
This compound Th-MYCN Transgenic Mice-Improved survival and significant tumor regression.
This compound Multiple Myeloma Xenograft[3]15 mg/kg once dailyInhibited tumor growth and prolonged survival.
Flavopiridol Solid Tumor Xenografts[9]-Induces cell cycle arrest and tumor growth inhibition.
Seliciclib (Roscovitine) HT29 Colon Cancer Xenograft[11]10 and 40 mg/kg68% and 80% tumor reduction, respectively.
Seliciclib (Roscovitine) MCF7 Breast Cancer Xenograft[11]400 mg/kg twice a day70% tumor growth inhibition.
Palbociclib Medulloblastoma PDX[12]-Rapid regression of tumors and significant survival advantage.
Palbociclib Multiple Human Cancer PDX models[13]-Effective against various tumor types, including HR-negative breast cancer.

Signaling Pathways and Mechanisms of Action

This compound and the compared CDK inhibitors exert their anti-tumor effects by modulating key cell cycle and survival signaling pathways.

AT7519_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CDK2 CDK2 S_G2 S/G2 Transition CDK2->S_G2 promotes CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M promotes G1_S G1/S Transition Apoptosis Apoptosis G1_S->Apoptosis Arrest leads to G2_M->Apoptosis Arrest leads to E2F E2F pRb pRb pRb->E2F releases E2F->G1_S promotes CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates pRNA_Pol_II pRNA Pol II Mcl1 Mcl-1 (Anti-apoptotic) pRNA_Pol_II->Mcl1 promotes transcription Mcl1->Apoptosis Inhibition of This compound This compound This compound->CDK4_6 This compound->CDK2 This compound->CDK1 This compound->CDK9

Figure 1: Simplified signaling pathway of this compound's anti-tumor activity.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Cell Viability/Proliferation Assays

1. MTT/MTS/CCK-8 Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the CDK inhibitor on cancer cell lines.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14][15]

    • Treat cells with a serial dilution of the CDK inhibitor (e.g., this compound) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[14][16]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 1-4 hours.[14][15]

    • For MTT assays, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[14]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[14][15]

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.[15][17]

Apoptosis Assay

1. Annexin V/Propidium Iodide (PI) Staining

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a CDK inhibitor.

  • Procedure:

    • Treat cells with the CDK inhibitor at the desired concentration and time points.[3]

    • Harvest cells and wash with cold phosphate-buffered saline (PBS).[14]

    • Resuspend cells in Annexin V binding buffer.[3]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.[3][15]

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[15]

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining

  • Objective: To determine the effect of the CDK inhibitor on cell cycle distribution.

  • Procedure:

    • Treat cells with the CDK inhibitor for the desired duration.[3][15]

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight.[15]

    • Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.[15]

    • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.[2][15]

In Vivo Xenograft Studies

1. Subcutaneous Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of the CDK inhibitor.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]

    • Allow tumors to establish to a palpable size (e.g., 100-200 mm3).[18]

    • Randomize mice into treatment and control groups.

    • Administer the CDK inhibitor (e.g., this compound at 5-15 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal or oral gavage) according to the desired dosing schedule.

    • Measure tumor volume and body weight regularly throughout the study.[12]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[18]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with CDK Inhibitor Cell_Culture->Treatment Viability Cell Viability Assay (MTT/MTS/CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle end Cell_Cycle->end Xenograft Establish Xenograft Model InVivo_Treatment Treat with CDK Inhibitor Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Growth InVivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->end start start->Cell_Culture start->Xenograft

Figure 2: General experimental workflow for evaluating CDK inhibitors.

Conclusion

This compound demonstrates potent anti-tumor activity across a variety of preclinical cancer models, acting as a multi-CDK inhibitor that induces cell cycle arrest and apoptosis. Its efficacy, particularly in MYCN-amplified neuroblastoma and multiple myeloma, highlights its therapeutic potential. When compared to other CDK inhibitors, this compound exhibits a broad inhibitory profile, similar to flavopiridol and seliciclib, but distinct from the more selective CDK4/6 inhibitor, palbociclib. The choice of a specific CDK inhibitor for therapeutic development will likely depend on the specific cancer type and its underlying molecular drivers. The experimental protocols and comparative data provided in this guide are intended to assist researchers in the rational design and interpretation of future studies in this field.

References

Combination of AT7519 and PD-1 Inhibitors: A Novel Strategy to Enhance Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical and clinical data suggests that the combination of AT7519, a multi-targeted cyclin-dependent kinase (CDK) inhibitor, with programmed cell death protein 1 (PD-1) inhibitors presents a promising new therapeutic avenue for cancer treatment. This guide provides an in-depth comparison of the mechanisms of action, supporting experimental data, and a strong rationale for this combination therapy for researchers, scientists, and drug development professionals.

Introduction to this compound and PD-1 Inhibition

This compound is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and notably, CDK9. Its primary anti-cancer mechanism involves the inhibition of transcriptional processes by downregulating the phosphorylation of RNA polymerase II, a key substrate of CDK7 and CDK9. This leads to a reduction in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately triggering apoptosis in malignant cells.[1][2] Additionally, this compound has been observed to activate Glycogen Synthase Kinase 3 Beta (GSK-3β), further contributing to its pro-apoptotic effects.

PD-1 inhibitors are a class of immune checkpoint inhibitors that have revolutionized cancer therapy. They function by blocking the interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This blockade reinvigorates the host's immune system to recognize and eliminate cancer cells.[3]

Rationale for Combination Therapy

The rationale for combining this compound with PD-1 inhibitors is rooted in the immunomodulatory effects of multi-CDK inhibition. While direct studies on the this compound-PD-1 inhibitor combination are not yet available, compelling evidence from studies on other multi-CDK inhibitors, particularly those targeting CDK9, provides a strong foundation for this approach.

Pan-CDK inhibitors have been shown to recondition the tumor microenvironment, transforming immunologically "cold" tumors into "hot" tumors with increased immune cell infiltration.[4] Specifically, inhibitors of CDK9, a key target of this compound, can activate an innate immune response through a phenomenon known as "viral mimicry." This process involves the accumulation of mis-spliced RNA, which is recognized by the immune system, leading to the activation of NFκB-driven cytokine signaling.[5] This pro-inflammatory environment can enhance the efficacy of PD-1 inhibitors.

Furthermore, another multi-CDK inhibitor, dinaciclib, has been demonstrated to induce immunogenic cell death (ICD).[1][6] ICD is a form of apoptosis that stimulates an anti-tumor immune response by promoting the infiltration of T-cells and the activation of dendritic cells (DCs) within the tumor.[1][6] This effect is synergistic with anti-PD-1 therapy in preclinical models.[1][6] Given that this compound shares overlapping CDK targets with dinaciclib, it is plausible that this compound may also induce ICD, thereby sensitizing tumors to PD-1 blockade.

Preclinical and Clinical Landscape

While no dedicated preclinical or clinical trials have been reported for the combination of this compound and PD-1 inhibitors, data from studies on similar agents provide a strong basis for comparison and future investigation.

Table 1: Comparison of Preclinical Data for Multi-CDK Inhibitors in Combination with PD-1/PD-L1 Inhibitors
CDK InhibitorCancer ModelCombinationKey Findings
Dinaciclib Murine colon and bladder cancerDinaciclib + anti-PD-1 mAbIncreased tumor growth inhibition, increased intratumoral CD8+ T-cells and DC activation.[6]
SNS-032 (CDK2/7/9 inhibitor) Triple-Negative Breast Cancer (TNBC)SNS-032 + Avelumab (anti-PD-L1)Sequential dosing reduced tumor growth compared to monotherapy.[7]
Table 2: Monotherapy Clinical Trial Data for this compound in Solid Tumors
Trial IDPhasePatient PopulationDosing ScheduleKey Findings
IND 177 (NCT not specified)IAdvanced refractory solid tumors or non-Hodgkin's lymphoma27.0 mg/m² as a 1-hour IV infusion on days 1, 4, 8, and 11 every 3 weeksWell-tolerated, with stable disease observed in 10 of 19 evaluable patients.[8][9]
Not specifiedIRefractory solid tumorsDose escalation from 1.8 to 40 mg/m²/day for 5 consecutive days every 3 weeksEvidence of clinical and pharmacodynamic activity. Dose-limiting toxicities observed at higher doses.[10][11]

Experimental Protocols

Detailed methodologies for key experiments that would be crucial for evaluating the combination of this compound and PD-1 inhibitors are outlined below.

Immunogenic Cell Death (ICD) Assay
  • Cell Culture: Tumor cells are treated with this compound at various concentrations.

  • Calreticulin Exposure: Surface exposure of calreticulin is measured by flow cytometry using a fluorescently labeled anti-calreticulin antibody.

  • HMGB1 and ATP Release: The release of High Mobility Group Box 1 (HMGB1) and ATP into the cell culture supernatant is quantified using ELISA and a luciferin-based ATP assay kit, respectively.

In Vivo Tumor Models
  • Tumor Implantation: Syngeneic tumor cells are implanted subcutaneously into immunocompetent mice.

  • Treatment: Once tumors are established, mice are treated with vehicle control, this compound alone, an anti-PD-1 antibody alone, or the combination of this compound and the anti-PD-1 antibody.

  • Tumor Measurement: Tumor volume is measured regularly.

  • Immunophenotyping: At the end of the study, tumors are harvested, and immune cell infiltrates (e.g., CD8+ T-cells, dendritic cells) are analyzed by flow cytometry.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the combination of this compound and PD-1 inhibitors.

AT7519_PD1_Signaling_Pathway Figure 1. Proposed Mechanism of Action for this compound and PD-1 Inhibitor Combination cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell This compound This compound CDK9 CDK9 This compound->CDK9 inhibits ViralMimicry Viral Mimicry (dsRNA accumulation) This compound->ViralMimicry induces RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Mcl1 Mcl-1 RNAPII->Mcl1 transcribes Apoptosis Apoptosis Mcl1->Apoptosis inhibits NFkB NF-κB Signaling ViralMimicry->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines produces TCell_Activation T-Cell Activation Cytokines->TCell_Activation promotes PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds PD1->TCell_Activation inhibits PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 blocks

Caption: Proposed Mechanism of Action for this compound and PD-1 Inhibitor Combination.

Experimental_Workflow Figure 2. Experimental Workflow for Preclinical Evaluation InVitro In Vitro Studies (ICD, Cytokine Profiling) InVivo In Vivo Murine Model (Syngeneic Tumors) InVitro->InVivo Inform Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound 3. anti-PD-1 4. Combination InVivo->Treatment_Groups Tumor_Growth Tumor Growth Monitoring Treatment_Groups->Tumor_Growth Immune_Analysis Immune Cell Analysis (Flow Cytometry) Treatment_Groups->Immune_Analysis Efficacy Efficacy Assessment Tumor_Growth->Efficacy Immune_Analysis->Efficacy

Caption: Experimental Workflow for Preclinical Evaluation.

Conclusion

The combination of the multi-CDK inhibitor this compound with PD-1 inhibitors holds significant promise as a novel anti-cancer strategy. The rationale is strongly supported by the known immunomodulatory effects of pan-CDK and specifically CDK9 inhibitors, which can create a more favorable tumor microenvironment for immunotherapy. While direct experimental data for this specific combination is eagerly awaited, the comparative analysis of similar agents provides a compelling case for its investigation in preclinical and clinical settings. This guide serves as a foundational resource for researchers dedicated to advancing innovative cancer therapies.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of AT7519

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond the benchtop. Proper disposal of potent molecules like AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulations.

Core Principles of this compound Disposal

Quantitative Data and Hazard Profile

While specific quantitative limits for this compound disposal are not defined, the following table summarizes key information regarding its identity, solubility, and general hazard classification based on related compounds.

ParameterDataSource
Chemical Name 4-[(2,6-dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide, monohydrochloride[1]
Molecular Formula C₁₆H₁₇Cl₂N₅O₂ • HClCayman Chemical
Solubility DMSO: ~25 mg/mL, Ethanol: ~5 mg/mL, Dimethyl Formamide: ~20 mg/mLCayman Chemical
Known Hazards Biologically potent CDK inhibitor. Should be considered hazardous until further information is available.[2]Cayman Chemical
General Hazards for Related Pyrazole Derivatives Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[1][1]
Disposal Recommendation Disposal must be made according to official regulations. Do not allow to enter sewers/surface or ground water.[1] Smaller quantities may be disposable with household waste, but this should be verified with local regulations.[1][1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the essential steps for the proper disposal of this compound from a laboratory setting. This procedure is based on general best practices for hazardous chemical waste.

1. Waste Segregation and Collection:

  • Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing boats), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Container Labeling:

  • Label the waste container clearly as "Hazardous Waste."

  • The label must include the full chemical name: "this compound (4-[(2,6-dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide)" and specify any solvents present in the waste.

  • Indicate the approximate concentration or quantity of this compound in the container.

3. Secure Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

  • Keep the container tightly closed when not in use.

4. Arrangement for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office with all necessary information about the waste stream.

  • Do not attempt to dispose of this compound down the drain or in the regular trash unless explicitly cleared for "small quantities" by your institution's EHS and local regulations.[1]

Visualizing Workflows and Mechanisms

To further clarify the procedural steps and the compound's biological context, the following diagrams are provided.

cluster_0 Step 1: Waste Collection cluster_1 Step 2: Segregation & Labeling cluster_2 Step 3: Secure Storage cluster_3 Step 4: Final Disposal A This compound Solid Waste D Designated Hazardous Waste Container A->D B This compound Solutions B->D C Contaminated Labware (Gloves, Tips, etc.) C->D E Label with: - 'Hazardous Waste' - Chemical Name - Constituents & Concentrations D->E F Seal Container Tightly D->F G Store in Secure Satellite Accumulation Area F->G H Contact EHS Office G->H I Arrange for Professional Waste Pickup H->I

Caption: A workflow for the proper disposal of this compound.

This compound This compound CDK Cyclin-Dependent Kinases (CDK1, 2, 4, 5, 6, 9) This compound->CDK inhibits CellCycle Cell Cycle Progression CDK->CellCycle drives Transcription Transcription (via RNA Pol II) CDK->Transcription drives Apoptosis Apoptosis CellCycle->Apoptosis inhibition leads to Transcription->Apoptosis inhibition leads to

Caption: The biological mechanism of action of this compound.

References

Personal protective equipment for handling AT7519

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, use, and disposal of AT7519, a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent cytotoxic compound, stringent PPE protocols must be followed at all times. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated gloves (e.g., nitrile, polyurethane, neoprene). Change gloves every 30-60 minutes or immediately upon contamination.Provides a robust barrier against skin contact and absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Protective Clothing Disposable, solid-front, back-closure gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked into the inner pair of gloves.Prevents contamination of personal clothing and skin.
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A full-face shield should be worn over safety glasses or goggles when there is a risk of splashes or aerosol generation.Protects eyes and face from accidental splashes of this compound solutions or powder.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended when handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.Minimizes the risk of inhaling fine particles of the compound.

Operational Plan: Safe Handling and Preparation of this compound Solutions

Engineering Controls:

  • All work with solid this compound and initial dilutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.

Stock Solution Preparation:

  • This compound is supplied as a crystalline solid.[1]

  • It is soluble in organic solvents such as DMSO (up to 25 mg/mL), ethanol (up to 5 mg/mL), and dimethyl formamide (up to 20 mg/mL).[1] These solvents should be purged with an inert gas.[1]

  • For aqueous solutions, this compound is soluble in PBS (pH 7.2) at approximately 0.5 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1]

The following table provides solubility data for this compound hydrochloride:

SolventApproximate Solubility
DMSO25 mg/mL
Dimethyl formamide20 mg/mL
Ethanol5 mg/mL
PBS (pH 7.2)0.5 mg/mL

General Handling Procedures:

  • Before use, ensure the complete Safety Data Sheet (SDS) has been reviewed.

  • Avoid all direct contact. Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Perform all procedures carefully to minimize the creation of splashes or aerosols.

  • Use mechanical pipetting devices; never pipette by mouth.

  • Keep the work area clean and decontaminate surfaces with an appropriate cleaning agent after each use.

Disposal Plan

This compound and all materials that have come into contact with it must be treated as hazardous cytotoxic waste.

Waste Segregation and Containment:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[2][3]

  • Solid Waste: All non-sharp contaminated items, including gloves, gowns, labware (e.g., pipette tips, tubes), and cleaning materials, must be disposed of in a dedicated, leak-proof, and clearly labeled cytotoxic waste container.[2][3] These containers are often color-coded (e.g., yellow with a purple lid) to indicate cytotoxic contents.[3][4]

  • Liquid Waste: Unused this compound solutions and contaminated liquid waste should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste" and includes the chemical name. Do not dispose of this waste down the drain.[5]

Final Disposal:

  • All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company.[4]

  • The primary method of disposal for cytotoxic waste is high-temperature incineration to ensure complete destruction of the hazardous compound.[3][4]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay (CCK-8/MTS)

This protocol measures the effect of this compound on cell proliferation.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubate the cells for the desired time period (e.g., 48 or 72 hours).[4]

  • Add a tetrazolium-based reagent (e.g., CCK-8 or MTS) to each well and incubate for 1-4 hours.[4]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle following this compound treatment.[6]

  • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 6, 12, or 24 hours).[7][8]

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[6]

  • Incubate the fixed cells at -20°C for at least 2 hours.[6]

  • Wash the cells to remove the ethanol and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[6]

  • Incubate in the dark at room temperature for 30 minutes.[6]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Treat cells with this compound at various concentrations and for different time points.

  • Harvest the cells and wash them twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer.[6]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

  • Incubate for 15 minutes at room temperature in the dark.[6]

  • Analyze the cells by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Visualizations

This compound Signaling Pathway

This compound is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcription. By inhibiting these kinases, this compound disrupts normal cell cycle progression and can lead to apoptosis.

AT7519_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb phosphorylates CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Apoptosis Apoptosis G1_S_Transition->Apoptosis G2_M_Transition->Apoptosis CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II phosphorylates mRNA_synthesis mRNA Synthesis RNA_Pol_II->mRNA_synthesis mRNA_synthesis->Apoptosis reduced survival signals This compound This compound This compound->CDK2_CyclinE This compound->CDK1_CyclinB This compound->CDK9_CyclinT Experimental_Workflow start Start: Prepare this compound Stock Solution cell_culture Culture Cancer Cell Lines start->cell_culture treat_cells Treat Cells with this compound (Dose-Response and Time-Course) cell_culture->treat_cells viability_assay Cell Viability Assay (CCK-8/MTS) treat_cells->viability_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V) treat_cells->apoptosis_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis end End: Conclude on this compound In Vitro Efficacy data_analysis->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT7519
Reactant of Route 2
AT7519

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.